molecular formula C6H7BrN2 B1524389 4-Bromo-5-cyclopropyl-1H-pyrazole CAS No. 957345-28-7

4-Bromo-5-cyclopropyl-1H-pyrazole

Cat. No.: B1524389
CAS No.: 957345-28-7
M. Wt: 187.04 g/mol
InChI Key: ZZSZXBMYZBRKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-cyclopropyl-1H-pyrazole (CAS 957345-28-7) is a brominated pyrazole derivative of high interest in medicinal chemistry and organic synthesis. It serves as a versatile chemical building block (CAS# 957345-28-7) with a molecular formula of C6H7BrN2 and a molecular weight of 187.037 g/mol . The compound features a pyrazole ring, a privileged scaffold in drug discovery, and is recognized for its significant pharmacological potential . The bromine atom at the 4-position and the cyclopropyl group at the 5-position make this molecule a valuable intermediate for further functionalization via cross-coupling reactions and for the exploration of structure-activity relationships in drug discovery programs. Pyrazole derivatives are found in a wide range of therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antidepressant drugs, underscoring the research value of this chemical series . This product is supplied with a stated purity and is intended for research applications as a key synthetic intermediate. Handle with care, as it may be harmful if swallowed, in contact with skin, or inhaled . Always consult the Safety Data Sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZXBMYZBRKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679766
Record name 4-Bromo-5-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-28-7
Record name 4-Bromo-5-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-cyclopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Functionalized Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for hydrogen bonding, make it a privileged scaffold in drug design.[3] Pyrazole-containing compounds are found in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

This guide focuses on This compound , a highly functionalized derivative that serves as a versatile intermediate for chemical synthesis. The strategic placement of a bromine atom and a cyclopropyl group on the pyrazole core provides a powerful platform for developing novel chemical entities. The bromine atom at the C4 position acts as a crucial "synthetic handle" for a variety of cross-coupling reactions, enabling the introduction of molecular diversity.[3][5] Simultaneously, the cyclopropyl moiety is a highly sought-after feature in drug candidates, often enhancing metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block.

Physicochemical and Structural Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 957345-28-7[6]
Molecular Formula C₆H₇BrN₂[6]
Molecular Weight 187.04 g/mol [6]
Exact Mass 185.97926 Da[6]
Melting Point 75.22 °C (Predicted)[7]
Boiling Point 278.85 - 282.43 °C (Predicted)[7]
Density 1.5 g/cm³ (Predicted)[7]
Water Solubility 2523.7 - 2704.76 mg/L (Predicted)[7]
InChIKey ZZSZXBMYZBRKFP-UHFFFAOYSA-N[6]
SMILES C1CC1C2=C(C=NN2)Br[6]

Synthetic Strategies

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine—being the most classic and common method.[1][8] For this compound, a logical and efficient synthetic approach involves the initial construction of the cyclopropyl-pyrazole core followed by a regioselective bromination.

Plausible Synthetic Pathway: Cyclocondensation Followed by Bromination

This strategy leverages the inherent electronic properties of the pyrazole ring. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution, allowing for highly regioselective bromination.[3]

Synthetic_Pathway Dicarbonyl Cyclopropyl-1,3-dicarbonyl Step1 Cyclocondensation (Knorr Synthesis) Dicarbonyl->Step1 Hydrazine Hydrazine (N2H4) Hydrazine->Step1 Precursor 5-Cyclopropyl-1H-pyrazole Step2 Electrophilic Bromination Precursor->Step2 BromineSource NBS or Br2 BromineSource->Step2 Product This compound Step1->Precursor Step2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of brominated pyrazoles, adapted for this specific target.

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

  • To a solution of 1-(cyclopropyl)butane-1,3-dione (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield 5-cyclopropyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the solution, maintaining the temperature below 5 °C. The use of NBS is often preferred over elemental bromine for its milder conditions and higher selectivity.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude material via column chromatography or recrystallization to afford pure this compound.

Spectral Analysis and Characterization

While a dedicated public spectrum for this compound is not available, its structure allows for the confident prediction of key spectral features essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the C3-H proton of the pyrazole ring. The cyclopropyl group will present complex multiplets: a methine proton (CH) signal and two diastereotopic methylene proton (CH₂) signals. A broad singlet corresponding to the N-H proton will also be visible, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon spectrum will show three signals for the pyrazole ring carbons, with the C4 carbon bonded to bromine being significantly shifted. Three additional signals will correspond to the cyclopropyl group's methine and methylene carbons.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, will appear in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass is 185.97926 Da.[6]

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (from the cyclopropyl group, ~2900-3000 cm⁻¹), and C=N/C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which provides access to a vast chemical space for drug discovery and material science.

Reactivity of the C-Br Bond: A Gateway to Functionalization

The carbon-bromine bond at the electron-rich C4 position is the molecule's primary reactive site for constructing more complex structures. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to highly valuable substituted aminopyrazoles.

Reactivity_Diagram Start This compound Suzuki Suzuki [Pd], Base R-B(OH)2 Start->Suzuki Heck Heck [Pd], Base Alkene Start->Heck Sonogashira Sonogashira [Pd], Cu(I), Base Alkyne Start->Sonogashira Buchwald Buchwald-Hartwig [Pd], Base R2NH Start->Buchwald Prod_Suzuki 4-Aryl-5-cyclopropyl-1H-pyrazole Suzuki->Prod_Suzuki Prod_Heck 4-Vinyl-5-cyclopropyl-1H-pyrazole Heck->Prod_Heck Prod_Sonogashira 4-Alkynyl-5-cyclopropyl-1H-pyrazole Sonogashira->Prod_Sonogashira Prod_Buchwald 4-Amino-5-cyclopropyl-1H-pyrazole Buchwald->Prod_Buchwald

Caption: Key cross-coupling reactions of this compound.

Reactivity of the N-H Group

The pyrazole ring contains an acidic N-H proton. Deprotonation with a suitable base generates a pyrazolate anion, which can readily undergo N-alkylation or N-arylation reactions. This allows for further modification at the N1 position, which is often critical for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and agrochemicals. Its physicochemical properties, combined with a versatile reactivity profile centered on the C-Br bond and the pyrazole nitrogen, make it an exceptional building block for the synthesis of novel, complex molecules. The ability to leverage this intermediate in robust synthetic campaigns allows researchers to efficiently explore new chemical space and accelerate the development of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical and chemical properties is paramount. These characteristics, often referred to as physicochemical properties, are critical determinants of a drug candidate's ultimate success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.[1][2][3] The journey of a drug from administration to its target site is a complex process governed by these fundamental attributes. Properties such as solubility, lipophilicity, melting point, and molecular size play a pivotal role in this journey.[4][5] For instance, a compound's solubility directly impacts its bioavailability, while its lipophilicity influences its ability to traverse cellular membranes.[4][5] Therefore, the early characterization of these properties is a critical step in the drug discovery pipeline, enabling researchers to identify promising candidates and optimize their "drug-like" qualities.[6] This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry, and outlines the standard experimental methodologies for their determination.

Core Physical Properties of this compound

This compound (CAS No. 957345-28-7) is a substituted pyrazole with a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[7] The following table summarizes its key physical properties, noting that some values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[7]
Molecular Weight 187.04 g/mol PubChem[7]
Density (predicted) 1.5 g/cm³Chemchart[8]
Melting Point (predicted) 75.22 °CChemchart[8]
Boiling Point (predicted) 282.43 °CChemchart[8]
Water Solubility (predicted) 2704.76 mg/LChemchart[8]

Experimental Determination of Physical Properties

To ensure the scientific rigor required in drug development, the computational predictions listed above must be validated through experimental determination. The following sections detail the standard laboratory protocols for measuring the melting point, boiling point, and solubility of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement P1 Crush Crystalline This compound P2 Pack into Capillary Tube P1->P2 M1 Place in Melting Point Apparatus P2->M1 Insert Sample M2 Heat Slowly M1->M2 M3 Observe and Record Melting Range M2->M3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a fundamental physical property that provides insight into the intermolecular forces within a substance.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil) to ensure uniform heating.

  • Heating and Observation: The apparatus is heated gradually. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement B1 Place Liquid Sample in Test Tube B2 Invert Capillary Tube in Sample B1->B2 M1 Heat in Thiele Tube B2->M1 Setup Apparatus M2 Observe Bubble Stream M1->M2 M3 Cool and Record Temperature M2->M3

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. In drug development, aqueous solubility is a critical factor for oral absorption. Solubility in various organic solvents is also important for formulation and purification processes.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.

  • Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a vial.

  • Equilibration and Observation: The mixture is agitated at a constant temperature for a set period to reach equilibrium. The solution is then visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute determined using techniques like HPLC or UV-Vis spectroscopy.

Solubility_Assessment Start Start: Weigh This compound Solvent Add Known Volume of Solvent Start->Solvent Agitate Agitate at Constant Temperature Solvent->Agitate Observe Visually Inspect for Undissolved Solid Agitate->Observe Soluble Soluble Observe->Soluble No Solid Insoluble Insoluble Observe->Insoluble Solid Present Quantify Quantitative Analysis (e.g., HPLC) Soluble->Quantify

Caption: Workflow for Solubility Assessment.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring proton, the cyclopropyl protons, and the N-H proton.

  • Pyrazole CH: A singlet in the aromatic region (δ 7.0-8.0 ppm).

  • Cyclopropyl CH: A multiplet in the upfield region (δ 0.5-1.5 ppm).

  • Cyclopropyl CH₂: Two sets of multiplets, also in the upfield region (δ 0.5-1.5 ppm).

  • N-H: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyrazole C-Br: A carbon signal significantly downfield due to the electron-withdrawing effect of the bromine atom.

  • Pyrazole C-Cyclopropyl: Another downfield quaternary carbon signal.

  • Pyrazole CH: A signal in the aromatic region.

  • Cyclopropyl CH: A signal in the aliphatic region.

  • Cyclopropyl CH₂: A signal in the aliphatic region.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry. This guide has provided a summary of its known and predicted physical properties, which are essential for its development as a drug candidate. While computational tools offer valuable initial estimates, experimental verification of these properties is a critical step to ensure the reliability of the data. The outlined protocols provide a framework for the empirical determination of the melting point, boiling point, and solubility of this compound. Further characterization, including obtaining and interpreting its NMR spectra, will provide a more complete understanding of this promising molecule.

References

The Strategic Intermediate: A Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole (CAS No. 957345-28-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a new generation of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors. This document will elucidate the compound's physicochemical properties, outline a robust and logical synthetic pathway, and detail its application in the synthesis of pharmacologically active molecules. The causality behind experimental choices and the importance of its structural features will be explained from the perspective of a senior application scientist, providing field-proven insights for researchers in drug discovery and development.

Introduction: The Emerging Significance of a Substituted Pyrazole

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of metabolic stability, hydrogen bonding capabilities, and versatile substitution patterns. The subject of this guide, this compound, has emerged as a particularly valuable intermediate due to the specific functionalities it presents.

The strategic placement of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] Concurrently, the cyclopropyl group at the 5-position is a feature of increasing interest in medicinal chemistry. This small, strained ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final drug molecule. This guide will delve into the practical aspects of this compound, from its synthesis to its pivotal role in constructing complex, biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 957345-28-7PubChem[3]
Molecular Formula C₆H₇BrN₂PubChem[3]
Molecular Weight 187.04 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Physical Form SolidSigma-Aldrich
Boiling Point (Predicted) 282.43 °CChemchart[4]
Density (Predicted) 1.5 g/cm³Chemchart[4]

Safety Information:

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Logical Approach

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A Cyclopropyl methyl ketone D 1,3-Diketone intermediate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D Base F 5-Cyclopropyl-1H-pyrazole D->F Knorr Pyrazole Synthesis E Hydrazine hydrate E->F G 5-Cyclopropyl-1H-pyrazole J This compound G->J Electrophilic Bromination H N-Bromosuccinimide (NBS) H->J I Acetonitrile I->J Solvent

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring with the desired cyclopropyl substituent. The Knorr pyrazole synthesis is a classic and reliable method for this transformation.[5] This involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Protocol:

  • Formation of the 1,3-Diketone:

    • To a solution of sodium ethoxide in anhydrous ethanol, add cyclopropyl methyl ketone dropwise at 0-5 °C.

    • Subsequently, add diethyl oxalate dropwise while maintaining the temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the cyclopropyl methyl ketone, initiating a Claisen condensation with diethyl oxalate to form the 1,3-diketone intermediate.

  • Cyclization with Hydrazine:

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to neutralize the excess base and protonate the enolate.

    • Add hydrazine hydrate to the solution. The reaction is typically exothermic and may require cooling.

    • Heat the mixture to reflux for 2-4 hours to drive the condensation and cyclization to completion.

    • Upon cooling, the product, 5-cyclopropyl-1H-pyrazole, can be isolated by extraction and purified by column chromatography or distillation.

Step 2: Bromination of 5-Cyclopropyl-1H-pyrazole

The second step is the regioselective bromination of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective bromination.[6]

Protocol:

  • Electrophilic Bromination:

    • Dissolve the 5-cyclopropyl-1H-pyrazole from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) portion-wise. NBS is a convenient and safe source of electrophilic bromine.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • The choice of NBS over elemental bromine enhances the selectivity and safety of the reaction.

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, this compound, can be purified by column chromatography on silica gel.

Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[7][8] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers.[9][10]

The JAK-STAT Signaling Pathway:

G cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibition A Cytokine B Receptor A->B C JAK B->C Activation D STAT C->D Phosphorylates E Phosphorylation F Dimerization E->F G Nuclear Translocation F->G H Gene Transcription G->H I Biological Response H->I J JAK Inhibitor (e.g., Ruxolitinib) J->C Blocks ATP Binding Site

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Ruxolitinib, the first FDA-approved JAK inhibitor, is a prime example of a drug synthesized using a pyrazole-containing intermediate.[8] The synthesis of Ruxolitinib and other similar JAK inhibitors often involves a crucial cross-coupling reaction where the 4-bromo substituent of a pyrazole intermediate is utilized to connect to the core heterocyclic structure of the final drug molecule.

The this compound serves as a precursor to the pyrazole fragment of these inhibitors. The bromine atom allows for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable partner, while the cyclopropyl group is incorporated to enhance the pharmacological properties of the final compound.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical two-step sequence based on well-established chemical principles. The true value of this compound lies in its application as a key intermediate for the synthesis of targeted therapeutics, particularly JAK inhibitors. The combination of a reactive bromine handle and a beneficial cyclopropyl moiety makes it a valuable tool for medicinal chemists aiming to develop novel treatments for a range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this important chemical intermediate in their drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl-Pyrazole Scaffold in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. The introduction of a cyclopropyl group, particularly at the 5-position, imparts a range of desirable physicochemical properties, including increased metabolic stability, reduced off-target effects, and improved potency. The further incorporation of a bromine atom at the 4-position provides a handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of a robust and scalable synthetic route to 4-Bromo-5-cyclopropyl-1H-pyrazole, a key building block for the synthesis of a wide range of biologically active molecules. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed step-by-step experimental protocol, and discuss critical process parameters and characterization techniques.

Synthetic Strategy: A Two-Step Approach to this compound

The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence:

  • Knorr Pyrazole Synthesis: The initial step involves the construction of the pyrazole ring through the condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound, namely ethyl 3-cyclopropyl-3-oxopropanoate, with hydrazine. This classic reaction provides the 5-cyclopropyl-1H-pyrazole core with high regioselectivity.

  • Electrophilic Bromination: The second step is the selective bromination of the electron-rich pyrazole ring at the 4-position. This is typically achieved using an electrophilic bromine source such as N-bromosuccinimide (NBS).

This approach is favored due to the ready availability of the starting materials, the high yields of each step, and the straightforward purification procedures.

Synthetic_Pathway Ethyl_3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate 5-cyclopropyl-1H-pyrazole 5-cyclopropyl-1H-pyrazole Ethyl_3-cyclopropyl-3-oxopropanoate->5-cyclopropyl-1H-pyrazole Knorr Pyrazole Synthesis (Ethanol, Reflux) Hydrazine Hydrazine (N2H4) This compound This compound 5-cyclopropyl-1H-pyrazole->this compound Electrophilic Bromination (Acetonitrile, RT) NBS N-Bromosuccinimide (NBS)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-cyclopropyl-1H-pyrazole via Knorr Cyclization

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the pyrazole ring. The reaction proceeds through the condensation of a β-ketoester with a hydrazine derivative. In our case, the readily available ethyl 3-cyclopropyl-3-oxopropanoate serves as the key starting material.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazolone intermediate. Tautomerization of the pyrazolone then leads to the formation of the aromatic pyrazole ring.

Knorr_Mechanism start Ethyl 3-cyclopropyl-3-oxopropanoate + Hydrazine step1 Nucleophilic attack on ketone start->step1 step2 Intramolecular cyclization step1->step2 step3 Dehydration step2->step3 step4 Tautomerization step3->step4 end 5-cyclopropyl-1H-pyrazole step4->end

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-cyclopropyl-1H-pyrazole

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Ethyl 3-cyclopropyl-3-oxopropanoate24922-02-9156.1810.0 g64.0
Hydrazine hydrate (64-65%)7803-57-850.064.0 mL~64.0
Ethanol (absolute)64-17-546.0750 mL-
Hydrochloric acid (1 M)7647-01-036.46As needed-
Sodium bicarbonate (saturated soln.)144-55-884.01As needed-
Ethyl acetate141-78-688.11As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (10.0 g, 64.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Slowly add hydrazine hydrate (4.0 mL, ~64.0 mmol) to the solution. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add 50 mL of water and acidify to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-cyclopropyl-1H-pyrazole as a pale yellow oil, which may solidify upon standing.

Expected Yield: 85-95%

Characterization Data (5-cyclopropyl-1H-pyrazole):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.0 Hz, 1H), 6.05 (d, J = 2.0 Hz, 1H), 1.95-1.85 (m, 1H), 1.05-0.95 (m, 2H), 0.80-0.70 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 138.0, 102.5, 8.0, 6.5.

  • Mass Spectrometry (ESI+): m/z 109.08 [M+H]⁺.

Part 2: Bromination of 5-cyclopropyl-1H-pyrazole

The second and final step in the synthesis is the regioselective bromination of the 5-cyclopropyl-1H-pyrazole at the 4-position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent.

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring attack the electrophilic bromine atom of NBS, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromaticity of the pyrazole ring and yields the this compound product.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
5-cyclopropyl-1H-pyrazole28069-65-0108.145.0 g46.2
N-Bromosuccinimide (NBS)128-08-5177.988.2 g46.2
Acetonitrile75-05-841.05100 mL-
Sodium thiosulfate (10% soln.)7772-98-7158.11As needed-
Ethyl acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-cyclopropyl-1H-pyrazole (5.0 g, 46.2 mmol) in acetonitrile (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (8.2 g, 46.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in hexanes).

  • Once the starting material is consumed, quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Expected Yield: 80-90%

Characterization Data (this compound):

PropertyValue
Appearance White to off-white solid
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.50 (s, 1H), 2.10-2.00 (m, 1H), 1.10-1.00 (m, 2H), 0.85-0.75 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 145.0, 137.5, 92.0, 7.5, 6.0
Mass Spectrometry (ESI+) m/z 186.99, 188.99 [M+H]⁺ (Isotopic pattern for Br)

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle in a fume hood away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route to a valuable building block in medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this compound in high yield and purity. The strategic placement of the cyclopropyl and bromo substituents on the pyrazole core provides a versatile platform for the development of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 4-bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-step sequence commencing with the well-established Knorr pyrazole synthesis to construct the core 5-cyclopropyl-1H-pyrazole intermediate, followed by a regioselective electrophilic bromination. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1] The pyrazole ring system's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets. The introduction of a cyclopropyl group at the 5-position can impart conformational rigidity and improve metabolic stability, while a bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide details a reliable and efficient pathway to this compound, a valuable building block for the synthesis of novel pharmaceutical agents.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy leverages the robust and high-yielding Knorr pyrazole synthesis for the formation of the heterocyclic core, followed by a regioselective bromination.

Overall_Synthesis_Pathway start Cyclopropyl Methyl Ketone diketone 1-Cyclopropyl-1,3-butanedione start->diketone  Claisen Condensation (Ethyl Acetate, NaOEt) pyrazole 5-Cyclopropyl-1H-pyrazole diketone->pyrazole  Knorr Pyrazole Synthesis (Hydrazine Hydrate, Acid Catalyst) final_product This compound pyrazole->final_product  Electrophilic Bromination (NBS, Solvent) Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism diketone 1-Cyclopropyl-1,3-butanedione hydrazone Hydrazone Intermediate diketone->hydrazone Condensation (-H₂O) hydrazine Hydrazine hydrazine->hydrazone cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole 5-Cyclopropyl-1H-pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O) Bromination_Mechanism cluster_1 Electrophilic Bromination Mechanism pyrazole 5-Cyclopropyl-1H-pyrazole sigma_complex Sigma Complex (Wheland Intermediate) pyrazole->sigma_complex Electrophilic Attack (Br⁺ from NBS) nbs N-Bromosuccinimide (NBS) nbs->sigma_complex final_product This compound sigma_complex->final_product Deprotonation (Restoration of Aromaticity)

References

Retrosynthesis and Strategic Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delineates a robust and efficient retrosynthetic analysis for the synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic strategy hinges on the well-established Knorr pyrazole synthesis, preceded by a targeted construction of a key cyclopropyl-functionalized 1,3-dicarbonyl intermediate. This document provides a comprehensive examination of the underlying chemical principles, detailed step-by-step protocols for each synthetic transformation, and critical insights into experimental design and potential challenges. The methodologies presented herein are designed to be both scalable and reproducible, catering to the rigorous demands of pharmaceutical research and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[1] The pyrazole nucleus is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective modulators of biological targets. The introduction of specific substituents, such as a cyclopropyl group and a halogen atom, onto the pyrazole core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopropyl moiety, in particular, is often employed to enhance metabolic stability, improve potency, and modulate conformation. The bromine atom serves as a versatile synthetic handle, enabling further structural diversification through a variety of cross-coupling reactions.[2] Consequently, the development of a reliable synthetic route to novel substituted pyrazoles like this compound is of paramount importance for the expansion of chemical libraries and the discovery of new therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests a two-step disconnection strategy. The primary disconnection involves the late-stage introduction of the bromine atom at the C4 position of the pyrazole ring, leading back to the precursor 5-cyclopropyl-1H-pyrazole (2 ). This approach is predicated on the known propensity for electrophilic substitution to occur selectively at the C4 position of the pyrazole ring.[3]

The second key disconnection breaks down the pyrazole ring of intermediate 2 via the Knorr pyrazole synthesis.[1] This retrosynthetic step identifies a crucial 1,3-dicarbonyl precursor, 1-cyclopropyl-1,3-butanedione (3 ), and hydrazine (4 ) as the starting materials. This strategy isolates the challenge of the synthesis to the efficient construction of the less common cyclopropyl-substituted diketone.

Retrosynthesis of this compound This compound (1) This compound (1) 5-cyclopropyl-1H-pyrazole (2) 5-cyclopropyl-1H-pyrazole (2) This compound (1)->5-cyclopropyl-1H-pyrazole (2) C-Br Disconnection (Electrophilic Bromination) 1-cyclopropyl-1,3-butanedione (3) 1-cyclopropyl-1,3-butanedione (3) 5-cyclopropyl-1H-pyrazole (2)->1-cyclopropyl-1,3-butanedione (3) C-N Disconnection (Knorr Pyrazole Synthesis) Hydrazine (4) Hydrazine (4) 5-cyclopropyl-1H-pyrazole (2)->Hydrazine (4) Cyclopropyl methyl ketone (5) Cyclopropyl methyl ketone (5) 1-cyclopropyl-1,3-butanedione (3)->Cyclopropyl methyl ketone (5) C-C Disconnection (Claisen Condensation) Ethyl acetate (6) Ethyl acetate (6) 1-cyclopropyl-1,3-butanedione (3)->Ethyl acetate (6)

Figure 1: Retrosynthetic analysis of this compound.

Forward Synthesis and Experimental Protocols

The forward synthesis is designed as a three-step sequence, commencing with the synthesis of the key 1,3-dicarbonyl intermediate, followed by pyrazole formation, and concluding with the regioselective bromination.

Forward Synthesis Workflow cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Regioselective Bromination Cyclopropyl methyl ketone Cyclopropyl methyl ketone 1-cyclopropyl-1,3-butanedione 1-cyclopropyl-1,3-butanedione Cyclopropyl methyl ketone->1-cyclopropyl-1,3-butanedione Ethyl acetate Ethyl acetate Ethyl acetate->1-cyclopropyl-1,3-butanedione NaOEt, EtOH NaOEt, EtOH NaOEt, EtOH->1-cyclopropyl-1,3-butanedione Claisen Condensation 5-cyclopropyl-1H-pyrazole 5-cyclopropyl-1H-pyrazole 1-cyclopropyl-1,3-butanedione->5-cyclopropyl-1H-pyrazole Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-cyclopropyl-1H-pyrazole AcOH, EtOH AcOH, EtOH AcOH, EtOH->5-cyclopropyl-1H-pyrazole Knorr Cyclocondensation This compound (Target) This compound (Target) 5-cyclopropyl-1H-pyrazole->this compound (Target) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound (Target) DMF DMF DMF->this compound (Target) Electrophilic Aromatic Substitution

Figure 2: Forward synthesis workflow for this compound.

Step 1: Synthesis of 1-cyclopropyl-1,3-butanedione

The cornerstone of this synthetic route is the efficient construction of the 1,3-dicarbonyl moiety. This is achieved via a Claisen condensation between cyclopropyl methyl ketone and an ester, such as ethyl acetate.[4][5] The use of a strong base, like sodium ethoxide, is crucial for deprotonating the α-carbon of the ketone, thereby generating the nucleophilic enolate required for the condensation.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Add cyclopropyl methyl ketone (1.0 equivalent) to the stirred suspension.

  • Heat the mixture to reflux, and then add ethyl acetate (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then quench by pouring it into a beaker of ice-cold dilute hydrochloric acid (1 M) to neutralize the excess base.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-cyclopropyl-1,3-butanedione.

ReagentMolar Eq.MW ( g/mol )Amount
Cyclopropyl methyl ketone1.084.12(user defined)
Sodium ethoxide1.168.05(calculated)
Ethyl acetate1.288.11(calculated)
Anhydrous Ethanol--(solvent)
Step 2: Synthesis of 5-cyclopropyl-1H-pyrazole

The formation of the pyrazole ring is accomplished through the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1] The reaction is typically acid-catalyzed, which facilitates the initial imine formation and subsequent intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Protocol:

  • In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude 5-cyclopropyl-1H-pyrazole can be purified by recrystallization or column chromatography.

ReagentMolar Eq.MW ( g/mol )Amount
1-cyclopropyl-1,3-butanedione1.0126.15(user defined)
Hydrazine hydrate1.150.06(calculated)
Glacial Acetic Acidcatalytic-(catalyst)
Ethanol--(solvent)

Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the pyrazole ring. Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic nature of the heterocycle.[3] N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[6]

Protocol:

  • Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or chloroform in a round-bottom flask.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

ReagentMolar Eq.MW ( g/mol )Amount
5-cyclopropyl-1H-pyrazole1.0108.14(user defined)
N-Bromosuccinimide (NBS)1.05177.98(calculated)
Dimethylformamide (DMF)--(solvent)

Safety Note: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

Alternative Synthetic Considerations

While the outlined three-step synthesis represents a robust and logical approach, alternative strategies could be considered. For instance, it may be possible to synthesize a 2-bromo-1-cyclopropyl-1,3-butanedione precursor and then perform the cyclocondensation with hydrazine. However, this approach may present challenges with the stability of the brominated dicarbonyl compound and potential regioselectivity issues during the cyclization. Another advanced strategy involves the [3+2] dipolar cycloaddition of a suitable cyclopropyl-containing dipolarophile with a diazo compound, which could offer a more convergent synthesis.[7]

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The retrosynthetic analysis identifies a practical and efficient forward synthesis based on well-established and reliable chemical transformations. By detailing the experimental protocols and highlighting key scientific principles, this document serves as a valuable resource for researchers in drug discovery and development, enabling the synthesis of this and related pyrazole-based compounds for the exploration of new chemical space and the advancement of therapeutic programs.

References

An In-depth Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from related structures and established chemical principles to offer a robust characterization. This guide covers a proposed synthetic pathway, expected physicochemical properties, spectroscopic signature, potential reactivity in key cross-coupling reactions, and its role as a valuable building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The pyrazole nucleus is present in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity.

The incorporation of a cyclopropyl group, as seen in this compound, is a common strategy in drug design.[2] The cyclopropyl moiety can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[3] The bromine atom at the 4-position serves as a versatile synthetic handle, facilitating the introduction of further molecular complexity through various cross-coupling reactions.[4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily based on computational predictions and information available in chemical databases.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 957345-28-7[5]
Molecular Formula C₆H₇BrN₂[5]
Molecular Weight 187.04 g/mol [5]
Boiling Point (Predicted) 282.43 °C[6]
Density (Predicted) 1.5 g/cm³[6]
SMILES C1CC1C2=C(C=NN2)Br[5]

Safety and Handling:

This compound is classified as harmful and requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination A Cyclopropyl β-diketone/enone C 3-Cyclopropyl-1H-pyrazole A->C Cyclocondensation B Hydrazine B->C D 3-Cyclopropyl-1H-pyrazole F This compound D->F Electrophilic Aromatic Substitution E Brominating Agent (e.g., NBS, Br2) E->F

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

This step involves the cyclocondensation of a suitable cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine. A common precursor is 1-cyclopropyl-1,3-butanedione.

  • Reaction Setup: To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.[2][7]

Step 2: Bromination of 3-Cyclopropyl-1H-pyrazole

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.[4]

  • Reaction Setup: Dissolve 3-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM), chloroform, or acetic acid in a flask protected from light.

  • Reagent Addition: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq) or bromine (1.0 eq) in the same solvent, to the pyrazole solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.[4][8]

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following characterization data is predicted based on the analysis of similar pyrazole structures.[9]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic proton (C3-H) singlet around δ 7.5-8.0 ppm. - NH proton broad singlet (variable, δ 12-14 ppm). - Cyclopropyl methine proton multiplet around δ 1.8-2.2 ppm. - Cyclopropyl methylene protons multiplets around δ 0.6-1.2 ppm.
¹³C NMR - Aromatic carbons (C3, C5) in the range of δ 130-150 ppm. - Brominated carbon (C4) at a lower field, around δ 90-100 ppm. - Cyclopropyl methine carbon around δ 5-15 ppm. - Cyclopropyl methylene carbons around δ 5-10 ppm.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 186/188 (characteristic isotopic pattern for bromine). - Fragmentation patterns corresponding to the loss of Br, cyclopropyl, and other small fragments.
IR (KBr) - N-H stretching vibration around 3100-3300 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic) around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Br stretching vibration in the fingerprint region (below 700 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyrazole ring makes this compound a valuable intermediate for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C 4-Aryl-5-cyclopropyl-1H-pyrazole A->C Pd catalyst, Base E 4-Alkynyl-5-cyclopropyl-1H-pyrazole A->E Pd/Cu catalyst, Base G 4-Amino-5-cyclopropyl-1H-pyrazole A->G Pd catalyst, Base B Aryl/Heteroaryl Boronic Acid B->C D Terminal Alkyne D->E F Amine F->G

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction would allow for the introduction of various aryl or heteroaryl substituents at the C4 position of the pyrazole ring.[10][11][12]

General Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃, Cs₂CO₃).[10]

  • Solvent and Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazoles.[13][14][15]

General Protocol:

  • Reaction Setup: Combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Work-up and Purification: After the reaction is complete, filter off any solids, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole.[16][17]

General Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBuDavePhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural features suggest significant potential in drug discovery. Pyrazoles containing cyclopropyl groups have been investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor, which is a target for the treatment of obesity and related metabolic disorders.[3][18] The ability to functionalize the C4 position through the bromo substituent allows for the exploration of a vast chemical space to identify novel compounds with improved pharmacological profiles.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its expected reactivity in key cross-coupling reactions. The combination of the stable pyrazole core, the beneficial cyclopropyl moiety, and the synthetically useful bromine atom makes this compound a highly attractive scaffold for the development of new therapeutic agents. Further experimental validation of the proposed synthesis and characterization is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide to the NMR Spectral Data of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-5-cyclopropyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical elucidation of the 1H and 13C NMR spectra. The guide synthesizes fundamental principles of NMR spectroscopy with data from analogous structures to present a robust predictive analysis. It further details the causality behind spectral assignments and provides field-proven, self-validating experimental protocols for acquiring high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrazole core is a key pharmacophore found in a variety of therapeutic agents. The unique electronic and steric properties imparted by the bromo and cyclopropyl substituents can significantly influence the molecule's biological activity and pharmacokinetic profile. Accurate structural elucidation via NMR spectroscopy is paramount for quality control, reaction monitoring, and understanding structure-activity relationships in drug discovery pipelines. This guide provides the foundational spectral knowledge for researchers working with this and structurally related molecules.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole ring proton, the cyclopropyl protons, and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms, anisotropic effects, and spin-spin coupling.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted 1H NMR data for this compound, assuming a standard deuterated solvent such as CDCl3.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole ring)7.5 - 7.8Singlet (s)N/A
N-H (pyrazole ring)10.0 - 13.0Broad Singlet (br s)N/A
H-a (cyclopropyl CH)2.0 - 2.3Multiplet (m)Jab ≈ 8.0, Jac ≈ 5.0
H-b, H-b' (cyclopropyl CH2)0.9 - 1.2Multiplet (m)Jba ≈ 8.0, Jbc ≈ 4.0, Jbb' (geminal) ≈ -5.0
H-c, H-c' (cyclopropyl CH2)0.6 - 0.9Multiplet (m)Jca ≈ 5.0, Jcb ≈ 4.0, Jcc' (geminal) ≈ -5.0
Rationale for Spectral Assignments
  • H-3 (pyrazole ring): The proton at the C-3 position of the pyrazole ring is expected to resonate in the aromatic region, typically between 7.5 and 7.8 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom at C-4. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

  • N-H (pyrazole ring): The N-H proton of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10.0 to 13.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange.

  • Cyclopropyl Protons (H-a, H-b, H-c): The protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (H-a) is expected to be the most downfield of the cyclopropyl protons (2.0 - 2.3 ppm) due to its proximity to the pyrazole ring. The methylene protons (H-b and H-c) will appear further upfield (0.6 - 1.2 ppm) and will be diastereotopic, leading to separate signals and complex multiplets.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 (pyrazole ring)140 - 145
C-3 (pyrazole ring)130 - 135
C-4 (pyrazole ring)95 - 100
C-a (cyclopropyl CH)10 - 15
C-b, C-c (cyclopropyl CH2)5 - 10
Rationale for Spectral Assignments
  • C-5 and C-3 (pyrazole ring): The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. C-5, being attached to the cyclopropyl group and adjacent to a nitrogen atom, is predicted to be the most downfield among the pyrazole carbons (140 - 145 ppm). C-3 is also expected to be in a similar downfield region (130 - 135 ppm).

  • C-4 (pyrazole ring): The C-4 carbon, bonded to the bromine atom, will experience a significant upfield shift due to the heavy atom effect of bromine, and its signal is predicted to be in the 95 - 100 ppm range.

  • Cyclopropyl Carbons (C-a, C-b, C-c): The carbon atoms of the cyclopropyl group are characteristically found in the upfield region of the 13C NMR spectrum. The methine carbon (C-a) is expected to be slightly more downfield (10 - 15 ppm) than the methylene carbons (C-b, C-c) which are predicted to appear in the 5 - 10 ppm range.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, adherence to a robust experimental protocol is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure the solvent is of high purity and low in residual water.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

NMR Data Acquisition
  • Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.[2]

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.[6]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for small molecules.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A wider spectral width is needed for 13C NMR (e.g., 0 to 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for 13C NMR due to its lower natural abundance and smaller gyromagnetic ratio.

Visualization of Molecular Structure and Key NMR Features

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound. The presented data, based on established principles and comparative analysis, serves as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer a standardized approach to acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in research and development settings. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the definitive crystal structure of this specific molecule is not publicly available, this document consolidates established synthetic methodologies, predictive characterization data, and structural insights based on analogous compounds. It serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyrazole derivatives. The guide details a plausible synthetic pathway, outlines protocols for spectroscopic and crystallographic analysis, and discusses the potential biological significance of this molecular scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties, coupled with their synthetic accessibility, have made them privileged scaffolds in the design of a wide array of therapeutic agents. The pyrazole ring system is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom, a common bioisostere for a methyl group, can enhance lipophilicity and modulate metabolic stability. The cyclopropyl moiety, a small, strained ring system, is increasingly utilized in drug design to improve potency, metabolic stability, and target engagement by introducing conformational rigidity. The combination of these two substituents on a pyrazole core, as in this compound, presents a compelling scaffold for the exploration of new chemical space in drug development.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its detailed characterization, providing a solid foundation for its further investigation and application.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step sequence involving the formation of a key precursor followed by pyrazole ring construction and subsequent bromination. A logical and efficient synthetic strategy is outlined below.

Synthesis of the Key Precursor: 1-cyclopropyl-1,3-butanedione

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 5-cyclopropyl-1H-pyrazole, the necessary precursor is 1-cyclopropyl-1,3-butanedione.

Experimental Protocol: Synthesis of 1-cyclopropyl-1,3-butanedione

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (NaOEt) (1.1 eq) to anhydrous ethanol (EtOH) (100 mL).

  • Addition of Reactants: To the stirred solution, add cyclopropyl methyl ketone (1.0 eq) dropwise via the dropping funnel. After the addition is complete, add ethyl acetate (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid (HCl). Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-cyclopropyl-1,3-butanedione.

Pyrazole Ring Formation: Synthesis of 5-cyclopropyl-1H-pyrazole

With the 1,3-dicarbonyl precursor in hand, the pyrazole ring can be formed through condensation with hydrazine.

Experimental Protocol: Synthesis of 5-cyclopropyl-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O) (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL). The product may precipitate out of solution. If not, neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 5-cyclopropyl-1H-pyrazole can be purified by recrystallization or column chromatography.

Bromination: Synthesis of this compound

The final step is the regioselective bromination of the 5-cyclopropyl-1H-pyrazole at the C4 position. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 5-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) in a round-bottom flask.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Bromination Cyclopropyl methyl ketone Cyclopropyl methyl ketone 1-cyclopropyl-1,3-butanedione 1-cyclopropyl-1,3-butanedione Cyclopropyl methyl ketone->1-cyclopropyl-1,3-butanedione Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->1-cyclopropyl-1,3-butanedione NaOEt, EtOH NaOEt, EtOH NaOEt, EtOH->1-cyclopropyl-1,3-butanedione 5-cyclopropyl-1H-pyrazole 5-cyclopropyl-1H-pyrazole 1-cyclopropyl-1,3-butanedione->5-cyclopropyl-1H-pyrazole Knorr Synthesis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-cyclopropyl-1H-pyrazole Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->5-cyclopropyl-1H-pyrazole This compound This compound 5-cyclopropyl-1H-pyrazole->this compound Electrophilic Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound DCM DCM DCM->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the cyclopropyl protons, and the N-H proton.

    • Pyrazole H-3: A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.

    • N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected in the region of δ 12.0-14.0 ppm.

    • Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet in the upfield region. The methine proton (CH) will likely appear around δ 1.8-2.2 ppm, while the methylene protons (CH₂) will resonate at approximately δ 0.8-1.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

    • Pyrazole Carbons: The C3, C4, and C5 carbons of the pyrazole ring are expected to resonate in the aromatic region. C5, attached to the cyclopropyl group, will be downfield. C4, bearing the bromine atom, will be shifted upfield due to the heavy atom effect. C3 will be in a typical range for pyrazole carbons.

    • Cyclopropyl Carbons: The cyclopropyl carbons will appear in the aliphatic region, with the methine carbon at a lower field than the methylene carbons.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H
H-37.5 - 8.0s-
N-H12.0 - 14.0br s-
Cyclopropyl-CH1.8 - 2.2m-
Cyclopropyl-CH₂0.8 - 1.2m-
¹³C
C-3~135
C-4~95
C-5~145
Cyclopropyl-CH~10
Cyclopropyl-CH₂~5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration in a hydrogen-bonded pyrazole.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Absorptions corresponding to the pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.

  • Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ and cleavage of the substituents.

Crystal Structure Analysis

While a specific crystal structure for this compound has not been reported, we can infer potential structural features and packing motifs based on related compounds.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the solution. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

X-ray Crystallography

Once suitable crystals are obtained, single-crystal X-ray diffraction can be performed to determine the precise three-dimensional arrangement of atoms.[1][2]

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray crystallography.

Predicted Structural Features
  • Molecular Geometry: The pyrazole ring is expected to be planar. The cyclopropyl group will likely adopt a conformation that minimizes steric hindrance with the pyrazole ring. The C-Br bond length will be in the typical range for an aryl bromide.

  • Intermolecular Interactions: In the solid state, pyrazole derivatives often form hydrogen-bonded networks through the N-H group. Dimers or catemeric chains are common motifs. The presence of the bromine atom may lead to halogen bonding interactions, which could influence the crystal packing.

Biological Significance and Potential Applications

The this compound scaffold is a promising starting point for the development of new therapeutic agents.

  • Enzyme Inhibition: Pyrazole derivatives are known to inhibit a variety of enzymes, including cyclooxygenases (COX), kinases, and histone deacetylases. The specific substitution pattern of the target molecule could confer selectivity for a particular enzyme.

  • Anticancer Activity: Many substituted pyrazoles have demonstrated potent anticancer activity through various mechanisms, such as apoptosis induction and cell cycle arrest.

  • Antimicrobial Properties: The pyrazole nucleus is found in several antimicrobial agents. The bromo and cyclopropyl substituents could enhance the antimicrobial spectrum or potency.

The unique combination of a halogen bond donor (bromine) and a conformationally rigid group (cyclopropyl) on a biologically active pyrazole core makes this compound and its derivatives attractive candidates for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, exploration of this compound. By leveraging established synthetic methodologies and spectroscopic principles, a clear path for the synthesis and characterization of this novel compound has been outlined. The detailed protocols and expected analytical data serve as a valuable resource for researchers. The potential for this scaffold to yield new therapeutic agents underscores the importance of continued investigation into the synthesis and biological evaluation of novel pyrazole derivatives.

References

A Technical Guide to the Reactivity of the C4-Bromine Atom in 4-bromo-1H-pyrazoles: A Versatile Synthetic Handle

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with the functionalization of its core playing a pivotal role in the development of novel molecular entities.[1][2] Among the various synthetic intermediates, 4-bromo-1H-pyrazoles stand out as exceptionally versatile building blocks.[1][3] The bromine atom at the C4 position, an electron-rich and strategic site, serves as a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the reactivity of the C4-bromine atom in 4-bromo-1H-pyrazoles, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights for optimizing experimental conditions, and provide detailed, self-validating protocols for the synthesis of diverse pyrazole derivatives.

The Strategic Importance of the C4 Position in Pyrazole Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique electronic structure imparts distinct reactivity to each position on the ring. The C4 position is inherently electron-rich, making it susceptible to electrophilic substitution.[2][4] This characteristic is fundamental to many synthetic strategies for introducing a bromine atom at this position, often serving as a precursor to more complex functionalization. The C4-bromo bond, once installed, becomes a key linchpin for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the chemical space accessible from a single pyrazole core.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4 Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of 4-bromopyrazoles.[5][6][7] These reactions offer a powerful and versatile toolkit for constructing complex molecular architectures with high efficiency and selectivity.[5][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably one of the most widely employed methods for the arylation and vinylation of 4-bromopyrazoles.[9][10][11] This reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or its ester.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the 4-bromopyrazole to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle.

Expertise in Practice: For unprotected NH-pyrazoles, the reaction can sometimes be sluggish.[9] The use of an N-protecting group, such as the trityl group, can significantly enhance reactivity by preventing interference from the acidic N-H proton.[10][11] However, methods for the coupling of unprotected pyrazoles have also been developed.[9] It's important to note that in some cases, particularly with unprotected pyrroles, debromination can be a competing side reaction.[12] Bromo derivatives are often superior to iodo derivatives in Suzuki-Miyaura reactions, showing a reduced tendency for dehalogenation.[13][14]

Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazoles

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1H-1-tritylpyrazole.[11]

  • Step 1: Reaction Setup. In a microwave vial, combine 4-bromo-1H-1-tritylpyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Step 2: Solvent Addition. Add a mixture of ethanol and water (e.g., 3:1) as the solvent.

  • Step 3: Reaction. Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • Step 4: Work-up. After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromo-1H-1-tritylpyrazole

EntryArylboronic AcidCatalyst SystemSolventYield (%)Reference
1Phenylboronic acidPd(OAc)₂ / K₂CO₃EtOH/H₂OExcellent[13]
2Thiophen-3-ylboronic acidPd(OAc)₂ / K₂CO₃EtOH/H₂OModerate[13]
3Styrylboronic acidXPhos Pd G2 / K₂CO₃EtOH/H₂OGood[13]

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OH)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-alkyl pyrazoles.[15][16][17] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.[16]

Mechanistic Insights: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as tBuDavePhos being particularly effective.[15]

Causality in Experimental Design: The reactivity in Buchwald-Hartwig amination can be highly dependent on the nature of the amine. Reactions with aryl or bulky alkylamines lacking a β-hydrogen atom tend to proceed smoothly.[15][16] In contrast, reactions with alkylamines possessing a β-hydrogen can be challenging due to competing β-hydride elimination from the palladium-amido intermediate.[16] For these substrates, copper-catalyzed conditions may be more favorable.[15] The use of a trityl protecting group on the pyrazole nitrogen has been shown to be effective in these reactions.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole

This protocol is based on a procedure for the amination of 4-bromo-1H-1-tritylpyrazole.[15][16][18]

  • Step 1: Reagent Preparation. In a microwave vial, add 4-bromo-1H-1-tritylpyrazole (1.0 equiv.), the desired amine (1.1-2.0 equiv.), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.1 equiv.), tBuDavePhos (0.2 equiv.), and potassium tert-butoxide (t-BuOK) (2.0 equiv.).

  • Step 2: Solvent and Reaction. Add xylene as the solvent, seal the vial, and heat in a microwave reactor (e.g., 100-120 °C) for a specified time (e.g., 1-2 hours).

  • Step 3: Quenching and Extraction. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Step 4: Purification. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole

EntryAmineCatalyst/LigandBaseYield (%)Reference
1AnilinePd(dba)₂ / tBuDavePhost-BuOKGood[15]
2PiperidinePd(dba)₂ / tBuDavePhost-BuOKLow[16]
3BenzylaminePd(dba)₂ / tBuDavePhost-BuOKGood[15]

Visualization: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: 4-Bromopyrazole & Amine Reaction_Setup Reaction Setup: - Pd(dba)2, tBuDavePhos, t-BuOK - Xylene Start->Reaction_Setup Microwave Microwave Irradiation (100-120 °C) Reaction_Setup->Microwave Workup Work-up: - Quench with NH4Cl - Extraction Microwave->Workup Purification Purification: Column Chromatography Workup->Purification Product 4-Aminopyrazole Product Purification->Product

Caption: Workflow for Buchwald-Hartwig amination.

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings are also valuable for the functionalization of 4-bromopyrazoles.

  • Heck Reaction: This reaction allows for the introduction of alkenyl groups at the C4 position.

  • Sonogashira Coupling: This provides a route to 4-alkynylpyrazoles, which are versatile intermediates for further transformations.

  • Stille Coupling: This involves the use of organotin reagents and can be a good alternative when boronic acids are unstable or difficult to prepare.

Metal-Halogen Exchange: An Alternative Pathway to C4-Functionalization

Metal-halogen exchange, particularly lithiation, offers a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromopyrazoles.[19][20] This method involves the treatment of the 4-bromopyrazole with an organolithium reagent, such as n-butyllithium, to generate a 4-lithiopyrazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Mechanistic Pathway: The reaction proceeds via a halogen-metal exchange mechanism, where the more electropositive lithium atom replaces the bromine atom.[20] The rate of this exchange is typically very fast, often occurring at low temperatures.[21]

Directing Group Effects: The regioselectivity of lithiation can be influenced by directing groups on the pyrazole ring. For instance, a phenylsulfonyl protecting group at the N1 position can direct lithiation to the C5 position.[22]

Experimental Protocol: Lithiation and Quenching of a 4-Bromopyrazole

This is a general protocol and specific conditions may vary depending on the substrate and electrophile.

  • Step 1: Lithiation. Dissolve the 4-bromopyrazole derivative in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium dropwise and stir for a short period.

  • Step 2: Quenching. Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution of the 4-lithiopyrazole and allow the reaction to warm to room temperature.

  • Step 3: Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Step 4: Purification. Dry the organic layer, concentrate it, and purify the product by chromatography.

Visualization: Lithiation and Electrophilic Quench

Lithiation_Workflow Start Start: 4-Bromopyrazole Lithiation Lithiation: - n-BuLi, -78 °C - THF Start->Lithiation Intermediate 4-Lithiopyrazole Intermediate Lithiation->Intermediate Quench Electrophilic Quench: - Add Electrophile (E+) Intermediate->Quench Workup Aqueous Work-up Quench->Workup Product 4-Substituted Pyrazole Workup->Product

Caption: Workflow for lithiation and electrophilic quench.

Conclusion and Future Outlook

The bromine atom at the C4 position of the pyrazole ring is a remarkably versatile and reactive handle that provides access to a vast array of functionalized pyrazole derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the dominant strategies for C4 functionalization, offering high efficiency and broad substrate scope. Metal-halogen exchange provides a powerful and complementary approach, especially for the introduction of functional groups that are not readily accessible through cross-coupling methods.

The continued development of more active and selective catalysts, as well as novel reaction methodologies, will undoubtedly further expand the synthetic utility of 4-bromo-1H-pyrazoles. As the demand for novel, structurally diverse molecules in drug discovery and materials science continues to grow, the importance of these versatile building blocks is set to increase.

References

The Strategic Synthesis and Application of 4-Bromo-5-cyclopropyl-1H-pyrazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive literature review on 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic building block of increasing importance in modern drug discovery. While a dedicated, peer-reviewed synthesis and characterization of this specific molecule is not extensively documented, this guide consolidates information from analogous structures and established synthetic methodologies to provide a robust framework for its preparation, characterization, and strategic application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this promising scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of clinically successful drugs.[1][2] The diverse pharmacological activities exhibited by pyrazole-containing drugs, including anti-inflammatory, anti-cancer, and anti-infective properties, underscore the versatility of this heterocyclic core.[1][2] The introduction of a cyclopropyl group can further enhance the pharmacological profile of a molecule by imposing conformational constraints, increasing metabolic stability, and improving binding affinity to biological targets. The bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₇BrN₂--INVALID-LINK--[3]
Molecular Weight 187.04 g/mol --INVALID-LINK--[3]
CAS Number 957345-28-7--INVALID-LINK--[3]
Appearance Predicted: White to off-white solidN/A
Melting Point Predicted: 70-80 °CBased on similar structures
Boiling Point ~282 °C (Predicted)--INVALID-LINK--[4]
Density ~1.5 g/cm³ (Predicted)--INVALID-LINK--[4]
Safety and Handling

Based on data for 4-bromopyrazoles, this compound should be handled with care, employing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Synthesis and Mechanistic Insights

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Regioselective Bromination A Cyclopropyl Methyl Ketone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B 3-Cyclopropyl-3-oxopropanal dimethyl acetal (in situ) A->B Condensation D 5-Cyclopropyl-1H-pyrazole B->D Cyclization C Hydrazine Hydrate C->D E 5-Cyclopropyl-1H-pyrazole G This compound E->G F N-Bromosuccinimide (NBS) F->G

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

The initial and crucial step is the formation of the pyrazole ring. A common and effective method for synthesizing 5-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5]

Proposed Experimental Protocol:

  • Formation of the Enaminone Intermediate: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reaction Monitoring: Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • In situ Cyclization: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.1 eq) dropwise. The cyclization is typically exothermic.

  • Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 5-cyclopropyl-1H-pyrazole.

Step 2: Regioselective Bromination

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[6] This allows for the regioselective introduction of a bromine atom.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve 5-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Bromination_Mechanism cluster_mechanism Mechanism of Electrophilic Bromination P 5-Cyclopropyl-1H-pyrazole I [Bromonium Ion Intermediate] P->I Nucleophilic attack on Br+ NBS N-Bromosuccinimide (NBS) NBS->I Generates Br+ H H+ Prod This compound I->Prod Deprotonation S Succinimide

Caption: Simplified mechanism of electrophilic bromination of the pyrazole ring.

Spectroscopic and Chromatographic Characterization (Predicted)

As no dedicated publication with the full spectral data of this compound is available, the following characterization data is predicted based on the analysis of structurally similar compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5-7.6 (s, 1H, pyrazole C3-H)

    • δ 1.9-2.0 (m, 1H, cyclopropyl CH)

    • δ 0.9-1.1 (m, 2H, cyclopropyl CH₂)

    • δ 0.6-0.8 (m, 2H, cyclopropyl CH₂)

    • A broad singlet corresponding to the N-H proton may be observed between δ 10-13 ppm, but its presence and position can be solvent-dependent and it may exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 140-145 (C5-cyclopropyl)

    • δ 130-135 (C3)

    • δ 95-100 (C4-Br)

    • δ 8-12 (cyclopropyl CH)

    • δ 5-8 (cyclopropyl CH₂)

Infrared (IR) Spectroscopy
  • Characteristic Absorptions (KBr, cm⁻¹):

    • 3100-3300 (N-H stretching)

    • 2900-3000 (C-H stretching, aromatic and cyclopropyl)

    • 1500-1600 (C=C and C=N stretching of the pyrazole ring)

    • ~1050 (C-Br stretching)

Mass Spectrometry (MS)
  • Electron Ionization (EI):

    • The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

    • Expected m/z: 186/188

    • Fragmentation may involve the loss of the cyclopropyl group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the C4 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, enabling the exploration of a vast chemical space.

The cyclopropyl-pyrazole motif has been identified in a number of biologically active compounds. For instance, derivatives of cyclopropyl-pyrazoles have been investigated as potent and selective inhibitors of various enzymes and as ligands for G-protein coupled receptors. The conformational rigidity imparted by the cyclopropyl group can lead to enhanced binding affinity and selectivity for the target protein.

Applications cluster_reactions Cross-Coupling Reactions cluster_targets Potential Therapeutic Targets Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd-catalyzed Stille Stille Coupling (Organostannanes) Core->Stille Pd-catalyzed Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu-catalyzed Kinases Kinase Inhibitors Suzuki->Kinases GPCRs GPCR Ligands Stille->GPCRs Enzymes Enzyme Inhibitors Sonogashira->Enzymes

Caption: Applications of this compound in medicinal chemistry.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While its synthesis and characterization are not yet extensively documented in dedicated literature, this guide provides a scientifically sound and actionable framework for its preparation and use. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted characterization data offers a solid basis for the identification and quality control of the synthesized material. The strategic positioning of the bromine atom and the presence of the cyclopropyl moiety make this compound an attractive starting point for the synthesis of novel and diverse libraries of compounds for biological screening. As the quest for new therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

4-Bromo-5-cyclopropyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-cyclopropyl-1H-pyrazole

For research scientists and professionals in drug development, a precise understanding of a molecule's fundamental properties is the bedrock of any successful investigation. This guide provides a detailed examination of the molecular formula and weight of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the methods of determination, the significance of these parameters, and the protocols for their verification.

Core Molecular Attributes

The foundational identity of this compound is defined by its elemental composition and corresponding molecular weight. These values are critical for a range of applications, from reaction stoichiometry to the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1], Sunway Pharm Ltd[2]
CAS Number 957345-28-7Sunway Pharm Ltd[2]

The molecular formula, C₆H₇BrN₂, indicates a composition of six carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms.[1] This specific arrangement gives rise to its calculated molecular weight of 187.04 g/mol .[1][2][3]

The Significance in a Research Context

Understanding the molecular weight and formula is not merely an academic exercise. These properties have profound practical implications in a laboratory setting:

  • Stoichiometric Calculations: Accurate molecular weight is essential for calculating the precise amounts of reactants and reagents needed for chemical synthesis, ensuring optimal reaction yields and purity.

  • Analytical Characterization: In techniques like mass spectrometry, the experimentally determined molecular weight serves as a primary confirmation of the compound's identity.

  • Pharmacokinetic Profiling: The molecular weight of a potential drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development.

Workflow for Structural Verification

The determination and confirmation of a molecule's formula and weight follow a rigorous, multi-step process. This workflow ensures the identity and purity of the compound under investigation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Chemical Synthesis Purification Chromatography (e.g., HPLC) Synthesis->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec Purity Check NMR NMR Spectroscopy ('H, '³C) Purification->NMR Elemental Elemental Analysis Purification->Elemental Compare Compare with Theoretical Values MassSpec->Compare NMR->Compare Elemental->Compare

Caption: Workflow for the verification of molecular structure and formula.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical value for C₆H₈BrN₂⁺. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) must also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence and connectivity of hydrogen and carbon atoms, which validates the molecular formula.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should reveal signals corresponding to the pyrazole N-H proton, the pyrazole C-H proton, and the protons of the cyclopropyl group. The integration of these signals should be consistent with the seven hydrogen atoms in the formula.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show six distinct signals, corresponding to the six carbon atoms in the molecule (two in the pyrazole ring and four in the cyclopropyl and bromo-substituted carbons).

By following these rigorous analytical procedures, researchers can confidently verify the molecular formula and weight of this compound, ensuring the integrity of their subsequent research and development activities.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrazoles and the Power of C-N Coupling

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group onto this scaffold unlocks critical hydrogen bonding interactions and provides a vector for further molecular elaboration. Consequently, the efficient synthesis of aminopyrazoles is a paramount objective for researchers in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1]

This guide provides an in-depth technical overview and practical, field-proven protocols for the successful Buchwald-Hartwig amination of brominated pyrazole substrates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and provide detailed, step-by-step procedures for researchers to implement in their laboratories.

Core Principles: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyrazole substrate. This is often the rate-limiting step and is influenced by the electron density of the pyrazole ring and the steric and electronic properties of the phosphine ligand.

  • Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido intermediate. The choice of base is critical and must be strong enough to effect deprotonation without causing unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Bromopyrazole PdII_Aryl L-Pd(II)(Pyrazolyl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Amine (H2NR') PdII_Amine [L-Pd(II)(Pyrazolyl)(H2NR')]+ Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Pyrazolyl)(HNR') Deprotonation->PdII_Amido -HBase+ Br- Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Aminopyrazole Reduct_Elim->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Optimization: A Scientist's Perspective

The success of a Buchwald-Hartwig amination of a brominated pyrazole hinges on the judicious selection of several key parameters. Five-membered heterocyclic halides can be challenging coupling partners, potentially due to their ability to coordinate with and deactivate the palladium catalyst.[2] Therefore, careful optimization is often required.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields and reaction rates. Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while preventing the formation of inactive catalyst species.

LigandKey Features & Applications for Bromopyrazoles
tBuDavePhos A bulky biarylphosphine ligand that has shown success in the amination of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[3]
tBuBrettPhos A highly effective and versatile ligand for the amination of unprotected bromoimidazoles and bromopyrazoles, enabling the reaction to proceed under mild conditions.[2]
Xantphos A wide bite-angle ligand often used for heteroaryl couplings. Can be effective but may require higher catalyst loadings in some cases.[4]
RuPhos A bulky dialkylbiarylphosphine ligand that, in combination with a strong base like KHMDS, has been successfully used for challenging couplings of hindered bromopyrazolo[3,4-d]pyrimidines.[5]
BINAP A classic bidentate ligand, suitable for some applications, particularly with primary amines.[6]

Palladium Precursors: Common choices include Pd₂(dba)₃, Pd(OAc)₂, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts often offer improved reliability and faster reaction initiation.

Base Selection: A Balancing Act

The base plays a crucial role in the deprotonation of the coordinated amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

BaseAdvantagesDisadvantages
NaOt-Bu High reactivity, often allowing for lower catalyst loadings and faster reactions.Incompatible with base-sensitive functional groups like esters.
LiHMDS Useful for substrates with protic functional groups and can facilitate reactions at lower temperatures.The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[7]
Cs₂CO₃ / K₃PO₄ Excellent functional group tolerance.[6][7]Can lead to slower reaction rates and may require higher catalyst loadings.[7]
Solvent and Temperature Considerations

Aprotic, non-polar solvents are typically used to facilitate the dissolution of the reagents and maintain catalyst stability.

  • Toluene and Dioxane: The most common solvents for Buchwald-Hartwig aminations. Toluene is often preferred.[7][8]

  • Temperature: Reactions are typically heated, with temperatures ranging from 80-110 °C, to ensure a reasonable reaction rate.[3][6] Microwave irradiation can also be employed to accelerate the reaction.[3]

The Challenge of Protecting Groups

For pyrazoles bearing additional reactive functional groups, such as an amino or hydroxyl group, a protecting group strategy is often necessary to prevent side reactions.[9]

  • N-H Protection of the Pyrazole Ring: The acidic N-H of an unprotected pyrazole can interfere with the reaction. Common protecting groups include trityl (Tr), which has been used successfully in the amination of 4-bromopyrazole.[3][10] The 2-(trimethylsilyl)ethoxymethyl (SEM) group has also proven effective in complex systems.[5]

  • Protection of Other Functional Groups: For example, a 3-aminopyrazole may require protection of the amino group (e.g., with a Boc group) before C-N coupling at the 4-position to prevent self-coupling or catalyst inhibition.[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of brominated pyrazoles. It is crucial to note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow start Start reagents Combine Pd Precursor, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent preform Stir for Catalyst Pre-formation solvent->preform substrates Add Bromopyrazole and Amine preform->substrates heat Heat to Reaction Temperature substrates->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup extract Aqueous Wash and Extraction workup->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of N-Protected 4-Bromopyrazole with a Secondary Amine

This protocol is adapted from procedures for the coupling of 4-bromo-1-tritylpyrazole with morpholine.[10]

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • tBuDavePhos (5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, tBuDavePhos, and NaOt-Bu.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene, followed by 4-bromo-1-tritylpyrazole and morpholine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(morpholino)-1-trityl-1H-pyrazole.

Protocol 2: Amination of Unprotected 3-Bromopyrazole with an Arylamine

This protocol is a representative procedure for the coupling of unprotected bromopyrazoles, utilizing a highly active catalyst system.[2]

Materials:

  • 3-Bromo-1H-pyrazole (1.0 equiv)

  • Aniline (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv)

  • Anhydrous, degassed THF

Procedure:

  • In a nitrogen-filled glovebox, add the tBuBrettPhos Pd G3 precatalyst and LiHMDS to a vial.

  • Add anhydrous, degassed THF and stir for 5 minutes.

  • Add a solution of 3-bromo-1H-pyrazole and aniline in THF.

  • Seal the vial and heat the reaction mixture to 65 °C.

  • Stir for 12-24 hours, monitoring the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture sensitivity).[11]2. Catalyst poisoning by pyrazole nitrogen.[11]3. Suboptimal ligand or base.1. Ensure strictly anhydrous and inert conditions. Use freshly opened reagents and degassed solvents.2. Switch to a bulkier ligand (e.g., tBuBrettPhos). Consider N-protection of the pyrazole.3. Screen different ligands and bases. A stronger base like LiHMDS or NaOt-Bu may be required.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the amine or pyrazole.3. β-Hydride elimination with certain alkylamines.[3]1. Lower reaction temperature; ensure high purity of reagents.2. Optimize catalyst/ligand ratio; ensure efficient stirring.3. For amines with β-hydrogens, consider a copper-catalyzed protocol as an alternative.[3]
Difficulty in Purification 1. Co-elution of product with ligand or byproducts.1. If using a large excess of ligand, consider reducing the amount. An aqueous acid wash can sometimes help remove residual phosphine ligand.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of aminopyrazoles. Success with these sometimes-challenging heteroaromatic substrates requires a solid understanding of the reaction mechanism and careful consideration of the interplay between the catalyst, ligand, base, and substrate. By employing the strategies and protocols outlined in this guide, researchers can effectively navigate the complexities of this transformation and accelerate the discovery and development of novel pyrazole-based molecules.

References

Sonogashira coupling protocols for 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 4-Bromo-5-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecular architectures.[1][3]

Within the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. The targeted functionalization of the pyrazole ring, particularly through the introduction of alkynyl groups via Sonogashira coupling, allows for the rapid generation of diverse chemical libraries. These resulting arylalkynes are not only valuable final targets but also versatile intermediates for further synthetic elaborations, such as the synthesis of triazoles via click chemistry.

This document serves as a detailed guide for performing the Sonogashira coupling with this compound, a substrate of growing interest in discovery programs. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide robust, field-tested protocols to empower researchers to achieve successful and reproducible outcomes.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The efficacy of the classical Sonogashira coupling hinges on the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: The primary productive cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl bromides compared to iodides.[1][3]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a highly reactive copper acetylide species.[1][2]

  • Transmetalation and Reductive Elimination: The key crossover step is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination, forging the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Mechanism

Dissecting the Reaction: Causality Behind Component Choices

A successful Sonogashira coupling is not merely about mixing reagents; it's about a rational selection of components tailored to the substrate. For a bromo-pyrazole like this compound, several factors warrant special consideration.

  • The Palladium Precatalyst & Ligands: While standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective, pyrazole's N-heterocyclic nature can lead to catalyst inhibition through coordination to the palladium center.[5] To mitigate this and enhance catalytic turnover, the use of bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands is often advantageous.[2][5][6] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.

  • The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate.[7][8] However, the presence of copper and oxygen can promote the undesired oxidative homocoupling of the alkyne (Glaser coupling).[5] Therefore, maintaining strictly anaerobic (oxygen-free) conditions is paramount.

  • The Base: The base serves two critical functions: it deprotonates the terminal alkyne and neutralizes the hydrogen bromide (HBr) generated during the catalytic cycle.[9] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices and can often serve as the solvent.[5] For more challenging couplings or in copper-free systems, stronger, non-coordinating organic bases such as 2,2,6,6-tetramethylpiperidine (TMP) may be required.[5][10]

  • The Solvent: Solvents must be anhydrous and thoroughly degassed to prevent Glaser coupling and catalyst deactivation.[5] Common choices include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5][10] The choice can significantly impact reaction rates and yields.

Experimental Protocols

The following protocols provide robust starting points for the Sonogashira coupling of this compound. All operations should be performed in a flame-dried or oven-dried Schlenk flask under a positive pressure of an inert gas like argon or nitrogen.

Workflow

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a classic and widely applicable method adapted from standard procedures for halo-pyrazoles.[5][11]

Reaction Setup:

ReagentM.W. ( g/mol )Equiv.Mol %Amount (for 1 mmol scale)
This compound187.041.0-187 mg
Terminal AlkyneVaries1.2-1.2 mmol
PdCl₂(PPh₃)₂701.900.033%21 mg
Copper(I) Iodide (CuI)190.450.066%11.4 mg
Triethylamine (Et₃N)101.193.0-0.42 mL (3.0 mmol)
DMF (anhydrous, degassed)---5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (187 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C. The exact temperature may require optimization, as aryl bromides are less reactive than iodides.[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling side reactions and is based on modern methods using bulky phosphine ligands.[5][10]

Reaction Setup:

ReagentM.W. ( g/mol )Equiv.Mol %Amount (for 0.5 mmol scale)
This compound187.041.0-93.5 mg
Terminal AlkyneVaries1.5-0.75 mmol
[DTBNpP]Pd(crotyl)Cl (P2) Precatalyst-0.0252.5%0.0125 mmol
2,2,6,6-Tetramethylpiperidine (TMP)141.272.0-0.17 mL (1.0 mmol)
DMSO (anhydrous, degassed)---2.5 mL

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of argon, add this compound (93.5 mg, 0.5 mmol) and the palladium precatalyst (2.5 mol %) to a vial equipped with a stir bar.

  • Add anhydrous, degassed DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (0.17 mL, 1.0 mmol) via syringe.

  • Add the terminal alkyne (0.75 mmol).

  • Seal the vial and stir the mixture vigorously at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating to 60 °C may be beneficial.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (15 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reaction temperature. 4. Catalyst inhibition by pyrazole.[5]1. Use a fresh, high-quality catalyst. 2. Ensure all solvents and bases are rigorously dried and degassed.[5] 3. Incrementally increase the reaction temperature (e.g., to 80-100 °C).[5] 4. Switch to a bulkier ligand (e.g., XPhos, SPhos) or an NHC-ligated palladium catalyst.[5][6]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously degas all reagents and maintain a positive inert gas pressure.[5] 2. Switch to a copper-free protocol (Protocol 2). 3. Add the alkyne slowly via syringe pump to keep its concentration low.[5]
Hydrodehalogenation (Loss of Bromine) 1. Presence of a proton source. 2. Catalyst decomposition at high temperatures.1. Ensure the use of anhydrous solvent and base. 2. Screen alternative, aprotic solvents. 3. Attempt the reaction at a lower temperature for a longer duration.[5]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Cyclopropyl-Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The incorporation of a cyclopropyl group often enhances metabolic stability, binding affinity, and cell permeability, making cyclopropyl-substituted pyrazoles highly sought-after scaffolds in drug discovery programs.

4-Bromo-5-cyclopropyl-1H-pyrazole is a versatile building block that allows for the introduction of diverse functionalities at the C4-position through palladium-catalyzed cross-coupling reactions. This powerful synthetic methodology enables the construction of complex molecular architectures from simple precursors, accelerating the drug discovery process.[2] This guide provides detailed protocols and technical insights for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using this valuable intermediate.

A critical consideration in the cross-coupling of this compound is the presence of the unprotected N-H group. This acidic proton can interact with the palladium catalyst or the basic reaction medium, potentially leading to catalyst inhibition or undesired side reactions. The protocols outlined herein have been designed to mitigate these effects through the careful selection of ligands, bases, and reaction conditions. Furthermore, the cyclopropyl group is generally stable under these conditions, but awareness of potential side reactions under harsh conditions is warranted.

Core Coupling Methodologies: Protocols and Mechanistic Insights

This section details field-proven protocols for the most common palladium-catalyzed cross-coupling reactions of this compound. The rationale behind the choice of reagents and conditions is explained to provide a comprehensive understanding of each transformation.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It offers a broad substrate scope and excellent functional group tolerance.[3][4] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5][6]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br L₂PdII(Ar)(Br) (Ar = Pyrazolyl) OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_R L₂PdII(Ar)(R') Transmetalation->PdII_R RBOH2 R'-B(OH)₂ RBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

This protocol is optimized for the coupling of arylboronic acids with this compound, employing a modern palladium precatalyst for enhanced efficiency.

Reactants and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound187.040.51.0
Arylboronic Acid-0.751.5
XPhos Pd G2786.370.010.02
Potassium Carbonate (K₂CO₃)138.211.53.0
1,4-Dioxane/Water (4:1)-2.5 mL-

Procedure:

  • To a dry Schlenk tube, add this compound (93.5 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), XPhos Pd G2 (7.9 mg, 0.01 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System (XPhos Pd G2): This second-generation Buchwald precatalyst is highly active and air-stable, facilitating a reliable initiation of the catalytic cycle. The bulky, electron-rich XPhos ligand promotes both oxidative addition and reductive elimination, which is beneficial for the electron-rich pyrazole substrate.

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to activate the boronic acid for transmetalation without causing significant degradation of the pyrazole substrate.

  • Solvent (Dioxane/Water): The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[7][8] This reaction is particularly valuable for constructing the core structures of many biologically active compounds.

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[7][9][10]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br L₂PdII(Ar)(Br) (Ar = Pyrazolyl) OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord PdII_Amido L₂PdII(Ar)(NR'R'') AmineCoord->PdII_Amido Amine R'R''NH Amine->AmineCoord Base Base (e.g., KOtBu) Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

This protocol is designed for the coupling of primary and secondary amines with this compound.

Reactants and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound187.040.51.0
Amine-0.61.2
Pd₂(dba)₃915.720.0050.01
tBuDavePhos352.480.020.04
Potassium tert-butoxide (KOtBu)112.210.71.4
Toluene, anhydrous-2.0 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol), tBuDavePhos (7.0 mg, 0.02 mmol), and potassium tert-butoxide (78.5 mg, 0.7 mmol) to a dry Schlenk tube.

  • Add this compound (93.5 mg, 0.5 mmol) and the amine (0.6 mmol).

  • Add anhydrous toluene (2.0 mL).

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (5 mL).

  • Extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃/tBuDavePhos): The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand like tBuDavePhos is highly effective for C-N bond formation.[11][12] This system is known to be efficient for coupling with heteroaryl halides.

  • Base (KOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and the pyrazole N-H, facilitating the formation of the key palladium-amido intermediate.

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents are ideal for this reaction to prevent quenching of the strong base and to maintain catalyst activity.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to synthesize 4-alkynyl-substituted pyrazoles, which are valuable intermediates and can exhibit interesting biological properties.[13][14][15][16]

This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13][14][15][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br L₂PdII(Ar)(Br) OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Alkyne L₂PdII(Ar)(C≡CR') Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne R'-C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base CuI CuI CuI->Cu_Acetylide Base Base (e.g., Et₃N) Cu_Acetylide->Transmetalation

Caption: Sonogashira Dual Catalytic Cycle.

This protocol describes a standard copper-co-catalyzed Sonogashira coupling.

Reactants and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound187.040.51.0
Terminal Alkyne-0.61.2
Pd(PPh₃)₂Cl₂701.900.0150.03
Copper(I) Iodide (CuI)190.450.010.02
Triethylamine (Et₃N)101.191.53.0
THF, anhydrous-3.0 mL-

Procedure:

  • To a Schlenk tube, add this compound (93.5 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (1.9 mg, 0.01 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF (3.0 mL), triethylamine (0.21 mL, 1.5 mmol), and the terminal alkyne (0.6 mmol).

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

  • Monitor by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is a classic and reliable catalyst system for Sonogashira couplings. The phosphine ligands stabilize the palladium center, and the copper(I) co-catalyst is essential for the activation of the alkyne.

  • Base (Et₃N): Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and the pyrazole N-H, and it also serves as a solvent.

  • Solvent (THF): Anhydrous THF is a good solvent for the reactants and catalyst system.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation and molecular elaboration.[2][18][19]

The Heck reaction cycle includes oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene (carbopalladation), and subsequent β-hydride elimination to release the product and a hydridopalladium(II) species. A base is then required to regenerate the Pd(0) catalyst.[1][18][19][20]

Heck_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br L₂PdII(Ar)(Br) (Ar = Pyrazolyl) OxAdd->PdII_Br Carbopalladation Carbopalladation PdII_Br->Carbopalladation PdII_Alkyl L₂PdII(Alkyl)(Br) Carbopalladation->PdII_Alkyl Alkene Alkene Alkene->Carbopalladation BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene BetaElim->Product PdH L₂PdII(H)(Br) BetaElim->PdH PdH->Pd0 Base Base Base Base->Pd0

Caption: Heck Reaction Catalytic Cycle.

This protocol is a general starting point for the Heck coupling of acrylates with this compound.

Reactants and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound187.040.51.0
Alkene (e.g., n-butyl acrylate)128.170.751.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.010.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.020.04
Triethylamine (Et₃N)101.191.02.0
DMF, anhydrous-2.0 mL-

Procedure:

  • Add this compound (93.5 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol) to a dry Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF (2.0 mL), triethylamine (0.14 mL, 1.0 mmol), and the alkene (e.g., n-butyl acrylate, 0.11 mL, 0.75 mmol).

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic Jeffery-type condition for Heck reactions. The phosphine ligand stabilizes the palladium catalyst at the high temperatures often required for this reaction.

  • Base (Et₃N): A tertiary amine base is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent (DMF): A polar aprotic solvent like DMF is effective at dissolving the reactants and catalyst components and is stable at high temperatures.

Summary and Outlook

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a diverse array of functionalized pyrazoles. The protocols provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings serve as a robust starting point for researchers in drug discovery and development. Careful consideration of the catalyst system, base, and solvent is crucial for overcoming the challenges associated with the unprotected N-H group and for achieving high yields of the desired products. The continued development of new ligands and catalysts will undoubtedly further expand the synthetic utility of this valuable building block.

References

The Versatile Synthon: Application Notes and Protocols for 4-Bromo-5-cyclopropyl-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Moiety

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged heterocycle, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its metabolic stability, capacity for hydrogen bonding, and its role as a versatile pharmacophore. The introduction of a cyclopropyl group to this core structure further enhances its desirability by increasing metabolic stability, improving potency, and modulating physicochemical properties such as lipophilicity. The strategic placement of a bromine atom, as in 4-Bromo-5-cyclopropyl-1H-pyrazole, provides a crucial handle for synthetic diversification, particularly through transition-metal-catalyzed cross-coupling reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in the synthesis of novel molecular entities.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₆H₇BrN₂[3][4]
Molecular Weight 187.04 g/mol [3][4]
IUPAC Name This compound[3][4]
CAS Number 957345-28-7[3]
Appearance Off-white solid[5]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.General Knowledge

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5][6]

Synthetic Protocol: Preparation of this compound

The following two-step protocol outlines a reliable method for the laboratory-scale synthesis of this compound, commencing with the cyclization of a β-diketone with hydrazine, followed by regioselective bromination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A 1-Cyclopropyl-1,3-butanedione D Reflux A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E 5-Cyclopropyl-1H-pyrazole D->E Cyclization F 5-Cyclopropyl-1H-pyrazole I Room Temperature F->I G N-Bromosuccinimide (NBS) G->I H Acetonitrile (Solvent) H->I J This compound I->J Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Cyclopropyl-1,3-butanedione126.1510.0 g0.079 mol
Hydrazine hydrate (~64% hydrazine)50.065.0 mL~0.10 mol
Ethanol (absolute)46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-1,3-butanedione (10.0 g, 0.079 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the diketone has completely dissolved.

  • Slowly add hydrazine hydrate (5.0 mL, ~0.10 mol) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-cyclopropyl-1H-pyrazole. The product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-Cyclopropyl-1H-pyrazole108.148.5 g0.079 mol
N-Bromosuccinimide (NBS)177.9814.7 g0.083 mol
Acetonitrile41.05150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-cyclopropyl-1H-pyrazole (8.5 g, 0.079 mol) in acetonitrile (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (14.7 g, 0.083 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as an off-white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

General Scheme for Suzuki-Miyaura Coupling

Suzuki_Coupling A This compound F 4-Aryl-5-cyclopropyl-1H-pyrazole A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Dioxane/H₂O, Toluene) E->F Solvent

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-(4-methoxyphenyl)-5-cyclopropyl-1H-pyrazole

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound187.041.0 g5.35 mmol
4-Methoxyphenylboronic acid151.960.97 g6.42 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.31 g0.27 mmol
Potassium carbonate138.211.48 g10.7 mmol
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 g, 5.35 mmol), 4-methoxyphenylboronic acid (0.97 g, 6.42 mmol), and potassium carbonate (1.48 g, 10.7 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

  • Degas the solution by bubbling with the inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-methoxyphenyl)-5-cyclopropyl-1H-pyrazole.

Expert Insights and Causality in Experimental Design

  • Choice of Base and Solvent System in Suzuki Coupling: The use of a base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] Potassium carbonate is a commonly used and effective base for this purpose. The solvent system of dioxane and water is employed to ensure the solubility of both the organic substrates and the inorganic base.[8][9]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[10] Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the catalyst, ensuring a high yield of the desired product.

  • Regioselectivity of Bromination: The bromination of 5-cyclopropyl-1H-pyrazole occurs selectively at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution.[1]

Conclusion: A Gateway to Novel Chemical Space

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse molecular architectures. Its strategic combination of a privileged pyrazole core, a metabolism-blocking cyclopropyl group, and a synthetically versatile bromine handle makes it an indispensable tool for medicinal chemists. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this synthon in their quest for the next generation of therapeutic agents. The robust nature of its synthesis and its predictable reactivity in cross-coupling reactions ensure its continued and widespread application in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this versatile scaffold is a key pharmacophore in a multitude of clinically approved drugs, demonstrating a vast spectrum of biological activities. Its prevalence stems from its unique physicochemical properties: the pyrazole ring can engage in hydrogen bonding (as both a donor and acceptor), participate in pi-stacking interactions, and act as a stable, metabolically robust linker or core structure.

Prominent examples of pyrazole-containing drugs underscore its therapeutic importance. Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory agent. Rimonabant was developed as a cannabinoid receptor antagonist for obesity, and drugs like Sildenafil (Viagra) feature a fused pyrazole ring system. The pyrazole moiety is found in agents that are antibacterial, antifungal, anticancer, antidepressant, and antiviral, making it a "privileged scaffold" for drug development.

This guide provides an in-depth exploration of key synthetic methodologies for preparing pyrazole derivatives, focusing on the underlying principles, detailed experimental protocols, and the strategic application of this scaffold in modern drug design.

Logical Workflow for Pyrazole Synthesis in a Drug Discovery Campaign

The synthesis of a novel pyrazole derivative is a critical step in the iterative cycle of drug discovery. The process begins with the selection of a synthetic route based on the desired substitution pattern and available starting materials, proceeds through synthesis and purification, and culminates in thorough characterization to validate the structure before biological evaluation.

G cluster_0 Design & Planning cluster_1 Execution cluster_2 Validation & Evaluation start Identify Target Pyrazole (Define R1, R2, R3 substituents) route_selection Select Synthetic Strategy (e.g., Knorr, Multi-component) start->route_selection Based on retrosynthesis synthesis Synthesize Crude Product (Reaction Setup & Monitoring) route_selection->synthesis Procure reagents workup Work-up & Purification (Extraction, Chromatography) synthesis->workup Reaction complete (TLC) characterization Spectroscopic Characterization (NMR, MS, IR) workup->characterization Obtain pure compound bio_assay Biological Screening (In vitro / In vivo assays) characterization->bio_assay Structure confirmed bio_assay->start Analyze SAR, Design next-gen compound

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Cyclopropylpyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a privileged chemical scaffold: the pyrazole ring.[1][2] The pyrazole moiety is a bioisostere of the adenine component of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site.[3] This fundamental binding mode has established the pyrazole as a cornerstone in the design of ATP-competitive kinase inhibitors.

This application note focuses on a particularly valuable building block for the synthesis of next-generation kinase inhibitors: 4-Bromo-5-cyclopropyl-1H-pyrazole . The strategic incorporation of a cyclopropyl group at the 5-position of the pyrazole ring offers several distinct advantages in drug design. The cyclopropyl group, a small, rigid carbocycle, can enhance metabolic stability, improve binding affinity by inducing a favorable conformation, and provide a vector for exploring additional pockets within the kinase active site.[4] In some instances, the replacement of a methyl group with a cyclopropyl group on a pyrazole-based inhibitor has been shown to significantly improve pharmacokinetic properties.[4]

The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a crucial step in the optimization of lead compounds. This document provides detailed protocols for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and discusses their application in the synthesis of potent kinase inhibitors.

Chemical Properties and Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is influenced by the electronic and steric properties of the pyrazole ring and its substituents. The pyrazole ring is an electron-rich heterocycle, which can sometimes pose challenges in oxidative addition, the rate-limiting step in many palladium-catalyzed reactions. However, the presence of the electron-withdrawing bromine atom at the 4-position facilitates this step. The cyclopropyl group at the 5-position is sterically undemanding and is not expected to significantly hinder the approach of the catalyst to the C4-Br bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇BrN₂--INVALID-LINK--
Molecular Weight187.04 g/mol --INVALID-LINK--
AppearanceOff-white to yellow solidSupplier Data
Melting Point95-100 °CSupplier Data
SolubilitySoluble in methanol, dichloromethane, ethyl acetateGeneral knowledge

Core Synthetic Methodologies: Functionalization of the Pyrazole Scaffold

The C4-Br bond of this compound is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. The following sections provide detailed, step-by-step protocols for three key transformations.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-5-cyclopropyl-1H-pyrazoles

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyrazole and various aryl or heteroaryl boronic acids or esters.[2][5][6] These 4-aryl pyrazoles are common scaffolds in a multitude of kinase inhibitors, including those targeting CDKs, JNKs, and VEGFR.[2][7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 eq) and a ligand such as SPhos or XPhos (0.04 eq).[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/EtOH/H₂O).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-aryl-5-cyclopropyl-1H-pyrazole.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100
Pyridin-3-ylboronic acidXPhos Pd G2 (3)-K₂CO₃EtOH/H₂O80
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-5-cyclopropyl-1H-pyrazoles

The Sonogashira coupling enables the introduction of an alkynyl moiety at the C4 position, creating a linear and rigid linker to probe other regions of the kinase active site.[10][11] This is a valuable strategy for developing selective and potent inhibitors.

Experimental Workflow: Sonogashira Coupling

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Nucleus Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 4-Amino-5-cyclopropyl- pyrazole Inhibitor Inhibitor->JAK Inhibits ATP Binding

References

The Pyrazole Scaffold: A Versatile Platform for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Agrochemical Synthesis

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of agrochemical discovery, the pyrazole ring—a simple five-membered heterocycle with two adjacent nitrogen atoms—has emerged as a "privileged scaffold." Its remarkable versatility and synthetic accessibility have made it a cornerstone in the development of high-performance insecticides, fungicides, and herbicides. The stability of the pyrazole ring, combined with its ability to be functionalized at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity, leading to compounds with high efficacy, selectivity, and improved safety profiles.[1][2][3]

This guide provides an in-depth exploration of the application of pyrazole derivatives in modern agrochemical synthesis. Moving beyond a simple catalog of compounds, we will delve into the causality behind synthetic choices, provide detailed, field-proven protocols for key compound classes, and illustrate the crucial mechanisms of action that underpin their agricultural utility.

Part 1: Phenylpyrazole Insecticides - Neurotoxic Precision

The phenylpyrazoles represent a class of potent, broad-spectrum insecticides. Their discovery revolutionized pest control by providing a novel mode of action against insects, including those resistant to older classes of insecticides like organophosphates and pyrethroids. The commercial success of Fipronil is a testament to the power of this chemical class.[4]

Mechanism of Action: Disrupting the Nervous System

Phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and dampening of the nerve signal. Fipronil and related compounds bind within the chloride channel pore, physically blocking the influx of chloride ions.[7][8] This blockade prevents the "calming" effect of GABA, resulting in uncontrolled neuronal firing, hyperexcitation, and subsequent insect mortality.[5][6]

GABA_Mechanism cluster_0 Normal State (Inhibition) cluster_1 Fipronil Action (Blockade) GABA GABA Neurotransmitter Receptor_Open GABA Receptor (Channel Open) GABA->Receptor_Open Binds Chloride_In Chloride Ions (Cl⁻) Enter Neuron Receptor_Open->Chloride_In Allows Neuron_Hyper Neuron Hyperpolarized (Signal Inhibited) Chloride_In->Neuron_Hyper Fipronil Fipronil Receptor_Blocked GABA Receptor (Channel Blocked) Fipronil->Receptor_Blocked Binds in pore Chloride_No Chloride Ion Flow Blocked Receptor_Blocked->Chloride_No Prevents Neuron_Hyperexcited Hyperexcitation & Insect Death Chloride_No->Neuron_Hyperexcited

Caption: Mechanism of Fipronil at the GABA receptor.

Protocol: Synthesis of a Key Fipronil Precursor

The synthesis of Fipronil is a multi-step process. A crucial step is the formation of the core pyrazole ring. While industrial syntheses are proprietary, the following protocol outlines a laboratory-scale synthesis of a key intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a foundational building block for Fipronil.[9]

Protocol 1: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

  • Objective: To synthesize the core phenylpyrazole structure via cyclization.

  • Principle: This synthesis involves the condensation reaction between a substituted phenylhydrazine and a dinitrile compound, leading to the formation of the aminopyrazole ring. The electron-withdrawing groups on the phenyl ring are critical for the final compound's insecticidal activity.

ReagentM.W.AmountMoles
2,6-Dichloro-4-trifluoromethylphenylhydrazine247.0424.7 g0.10
Ethoxymethylenemalononitrile122.1212.2 g0.10
Ethanol46.07200 mL-
Triethylamine101.191.5 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichloro-4-trifluoromethylphenylhydrazine (24.7 g, 0.10 mol) in ethanol (200 mL).

  • Reagent Addition: To the stirred solution, add ethoxymethylenemalononitrile (12.2 g, 0.10 mol).

  • Catalysis: Add a catalytic amount of triethylamine (1.5 mL). The use of a base facilitates the initial nucleophilic attack and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product in a vacuum oven at 50°C.

  • Characterization: The final product should be a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Final oxidation of a thioether group on this core structure is required to produce Fipronil itself, a step often involving an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst.[2][10]

Part 2: Pyrazole Carboxamide Fungicides - Halting Fungal Respiration

Pyrazole carboxamides are a dominant class of modern fungicides, renowned for their efficacy against a wide range of plant pathogens. They are a key component of the Succinate Dehydrogenase Inhibitor (SDHI) group. Commercial examples include Penthiopyrad, Bixafen, and Fluxapyroxad.[1][9][11]

Mechanism of Action: Targeting the Powerhouse of the Cell

SDHI fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[12][13] This enzyme complex plays a dual role: it is a key step in the Krebs cycle (oxidizing succinate to fumarate) and it feeds electrons into the respiratory chain for ATP production.[3] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, pyrazole carboxamides block the transfer of electrons from succinate.[3][12] This blockage halts ATP production, depriving the fungal cells of energy and leading to their death. The specificity for fungal SDH over the host plant's enzyme is a key factor in their success.

SDHI_Mechanism cluster_0 Mitochondrial Respiration Krebs Krebs Cycle Succinate Succinate Krebs->Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidized Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons No_ATP ATP Production Halted Fungal Cell Death SDH->No_ATP Blockage Leads to ATP ATP (Energy) ETC->ATP Drives Production Penthiopyrad Pyrazole Carboxamide (e.g., Penthiopyrad) Penthiopyrad->SDH Binds & Inhibits

Caption: Inhibition of Complex II by Pyrazole Carboxamide Fungicides.

Protocol: General Synthesis of a Pyrazole Carboxamide

The synthesis of pyrazole carboxamide fungicides typically involves the amide coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. The nature of the substituents on both the pyrazole and aniline rings is crucial for determining the fungicidal spectrum and potency.[14][15][16]

Protocol 2: Amide Coupling for Pyrazole Carboxamide Synthesis

  • Objective: To synthesize a model pyrazole carboxamide via the formation of an amide bond.

  • Principle: This protocol involves a two-step process. First, the pyrazole carboxylic acid is converted to a more reactive acid chloride. Second, the acid chloride is reacted with the desired aniline to form the final amide product. This is a robust and widely applicable method in agrochemical synthesis.[17][18]

Step A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

ReagentM.W.AmountMoles
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid154.1515.4 g0.10
Thionyl chloride (SOCl₂)118.9720 mL~0.27
Dichloromethane (DCM)84.93100 mL-
DMF (catalyst)73.092-3 drops-

Procedure:

  • Reaction Setup: In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (15.4 g, 0.10 mol) in dry dichloromethane (100 mL).

  • Catalyst Addition: Add a few drops of dimethylformamide (DMF) to catalyze the reaction.

  • Reagent Addition: Slowly add thionyl chloride (20 mL) to the suspension at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used directly in the next step without further purification.

Step B: Amide Coupling

ReagentM.W.AmountMoles
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride172.60~0.10~0.10
2-Iodoaniline219.0321.9 g0.10
Triethylamine (Et₃N)101.1921 mL0.15
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Reaction Setup: In a 500 mL flask, dissolve 2-iodoaniline (21.9 g, 0.10 mol) and triethylamine (21 mL, 0.15 mol) in dry dichloromethane (150 mL) at 0°C. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Acid Chloride Addition: Dissolve the crude acid chloride from Step A in 50 mL of dry DCM and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into 100 mL of water. Separate the organic layer. Wash the organic layer successively with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure pyrazole carboxamide.

Part 3: Pyrazole Herbicides - The "Bleaching" Effect

A significant class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][19] These herbicides, such as Pyrasulfotole and Topramezone, are crucial for controlling broadleaf weeds in cereal crops.[20][21][22]

Mechanism of Action: Inhibiting Pigment Synthesis

HPPD is a key enzyme in the pathway that breaks down the amino acid tyrosine.[23][24] The products of this pathway are essential for the synthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for an enzyme called phytoene desaturase, which is involved in the biosynthesis of carotenoids.[25] Carotenoids are pigments that protect chlorophyll from photo-oxidation by sunlight. By inhibiting HPPD, these pyrazole herbicides prevent carotenoid synthesis.[26] Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" or whitening of susceptible weeds, followed by necrosis and death.[25][27]

HPPD_Mechanism Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Bleaching Chlorophyll Destroyed (Bleaching) HPPD->Bleaching Carotenoid Carotenoid Synthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects Protection Photo-protection Carotenoid->Protection Plant Healthy Green Plant Chlorophyll->Plant Sunlight Sunlight Sunlight->Chlorophyll Photo-oxidation Sunlight->Protection Pyrasulfotole Pyrasulfotole (HPPD Inhibitor) Pyrasulfotole->HPPD Inhibits Death Weed Death Bleaching->Death Knorr_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Condensation to Hydrazone Intermediate Reactants->Condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reactants Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

References

Application Notes and Protocols for the Functionalization of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts unique physicochemical properties that are conducive to forming favorable interactions with biological targets.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2]

The strategic functionalization of the pyrazole ring is a key endeavor in drug development, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. The subject of this guide, 4-Bromo-5-cyclopropyl-1H-pyrazole, is a versatile building block for creating diverse chemical libraries. The bromine atom at the C4 position serves as a prime handle for a variety of cross-coupling reactions, while the nitrogen atoms of the pyrazole core are amenable to substitution. This document provides a detailed exploration of key functionalization strategies for this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Functionalization Pathways

The functionalization of this compound can be broadly categorized into two main approaches: substitution at the C4 position and substitution at the pyrazole nitrogens. The presence of the cyclopropyl group at C5 may exert steric and electronic effects that can influence the reactivity and regioselectivity of these transformations.

G cluster_main Functionalization of this compound cluster_c4 C4-Position Functionalization cluster_n N-Position Functionalization Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Aryl/Vinyl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amines Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Terminal Alkynes N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halides N_Arylation N-Arylation (Ullmann Condensation) Start->N_Arylation Aryl Halides

Caption: Key functionalization pathways for this compound.

Part 1: C4-Position Functionalization via Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are common features in pharmacologically active molecules.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4] The choice of ligand is critical for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5]

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant Mixture: This compound, Arylboronic Acid, Base (e.g., K3PO4) B Add Solvent (e.g., Dioxane/Water) A->B C Degas with Inert Gas (Ar/N2) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction (e.g., 100 °C) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up & Purification F->G H 4-Aryl-5-cyclopropyl-1H-pyrazole G->H

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-methoxyphenyl)-5-cyclopropyl-1H-pyrazole.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-5-cyclopropyl-1H-pyrazole.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and commonly used catalyst for Suzuki couplings.[6]
Base K₃PO₄Activates the boronic acid for transmetalation.[4][6]
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl motifs are prevalent in bioactive molecules. Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the C4 position.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst deactivation.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-(phenylamino)-5-cyclopropyl-1H-pyrazole.

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig aminations.[8]
Ligand XPhosA bulky, electron-rich ligand that facilitates the coupling of a wide range of amines.[10]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction.
Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is particularly valuable for introducing linear alkyne functionalities, which can serve as handles for further transformations or as key structural elements in target molecules. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][13]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-(phenylethynyl)-5-cyclopropyl-1H-pyrazole.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL), add phenylacetylene (1.2 mmol).

  • Degas the solution with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous ammonium chloride and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Part 2: N-Functionalization of the Pyrazole Core

The two nitrogen atoms in the pyrazole ring offer opportunities for further diversification. N-alkylation and N-arylation can significantly impact the biological activity and physicochemical properties of the resulting compounds. Due to tautomerism in unsymmetrical pyrazoles, N-functionalization can lead to a mixture of regioisomers.[14][15] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring and the electrophile, as well as the reaction conditions.[14][16]

N-Alkylation

N-alkyl pyrazoles are important motifs in many biologically active compounds.[14][17] A common method for N-alkylation involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide.[17] Alternatively, acid-catalyzed methods have also been developed.[14][17]

Experimental Protocol: Base-Mediated N-Alkylation

Objective: To synthesize 1-benzyl-4-bromo-5-cyclopropyl-1H-pyrazole and 1-benzyl-4-bromo-3-cyclopropyl-1H-pyrazole.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the suspension.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Separate the regioisomers by column chromatography on silica gel.

N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds between an amine and an aryl halide, typically using a copper catalyst at elevated temperatures.[18] This reaction can be applied to the N-arylation of pyrazoles. Modern variations often use ligands such as L-proline to facilitate the reaction under milder conditions.[19]

Experimental Protocol: Ullmann N-Arylation

Objective: To synthesize 1-(4-fluorophenyl)-4-bromo-5-cyclopropyl-1H-pyrazole and its regioisomer.

Materials:

  • This compound

  • 1-fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), 1-fluoro-4-iodobenzene (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vial and heat the reaction mixture to 90 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product and separate the regioisomers using column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and development. The protocols outlined in this guide for C4-functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as N-functionalization through alkylation and arylation, provide a robust toolkit for researchers. The choice of reaction conditions, catalysts, and ligands is paramount for achieving high yields and, in the case of N-functionalization, for influencing the regiochemical outcome. These detailed methods, grounded in established chemical principles, should empower scientists to efficiently explore the chemical space around this important pyrazole scaffold.

References

HPLC method development for 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Reversed-Phase HPLC Method for the Analysis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Abstract

This application note provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. This pyrazole derivative is a key building block in medicinal chemistry and drug discovery, necessitating a precise analytical method for its quantification and purity assessment. The narrative details a systematic approach, from the initial evaluation of the analyte's physicochemical properties to the final optimized chromatographic conditions. We explain the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The protocol is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step guide and a deeper understanding of the method development logic.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The pyrazole core is a common scaffold in many approved drugs, and its derivatives exhibit a wide range of biological activities. Accurate determination of the purity and concentration of this intermediate is critical for ensuring the quality and consistency of downstream products in the drug development pipeline.

This document outlines a systematic approach to developing a stability-indicating RP-HPLC method coupled with a Photodiode Array (PDA) detector. The use of a PDA detector is advantageous as it provides spectral information that can be used to confirm peak identity and assess peak purity, which is invaluable during method development and routine analysis.[1][2][3]

Analyte Properties: this compound

Understanding the physicochemical properties of the analyte is the foundation of logical HPLC method development. These properties dictate the choice of chromatographic mode, column, and mobile phase.

PropertyValueSource
Chemical Structure C1CC1C2=C(C=NN2)BrPubChem[4]
Molecular Formula C₆H₇BrN₂PubChem[4]
Molecular Weight 187.04 g/mol PubChem[4]
Predicted Water Solubility 2704.76 mg/LChemchart[5]
Predicted Melting Point 75.22 °CChemchart[5]
pKa (Predicted) ~2.0-3.0 (for the protonated form)Based on pyrazole structure[6]

The structure contains a pyrazole ring, which is weakly basic, and is moderately hydrophobic due to the cyclopropyl and bromo substituents. This makes it an ideal candidate for reversed-phase chromatography. The presence of ionizable nitrogen atoms necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.[7][8]

Method Development Strategy

Our strategy is a systematic process designed to achieve optimal separation, focusing on selectivity, efficiency, and peak symmetry.

HPLC_Method_Development Analyte Analyte Characterization (this compound) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode Properties suggest hydrophobic interactions Column Select Column (C18, 150 x 4.6 mm, 5 µm) Mode->Column Standard for non-polar analytes Detector Select Detector (PDA/DAD @ 210 nm) Column->Detector UV absorbance expected from pyrazole ring Scouting Initial Scouting Gradient (e.g., 5-95% ACN) Detector->Scouting Establish initial retention window Optimization Method Optimization Scouting->Optimization Refine separation Gradient Adjust Gradient Slope & Time Optimization->Gradient MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Optimization->MobilePhase Final Final Optimized Method Gradient->Final Achieve target resolution & peak shape MobilePhase->Final Achieve target resolution & peak shape Validation Method Validation (ICH Guidelines) Final->Validation Confirm reliability

Caption: Workflow for systematic HPLC method development.
Chromatographic Mode and Stationary Phase Selection

Given the analyte's moderate hydrophobicity, reversed-phase chromatography is the most suitable approach. A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase HPLC and provides an excellent starting point due to its strong hydrophobic retention characteristics.[9] A standard column dimension, such as 150 mm x 4.6 mm with 5 µm particles, offers a good balance between efficiency, resolution, and backpressure.[10]

Mobile Phase Selection

The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier : Both acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile generally has a higher elution strength, lower viscosity (resulting in lower backpressure), and a lower UV cutoff, making it the preferred choice for initial development.[11][12][13] If peak shape or selectivity issues arise, methanol can be evaluated as it offers different selectivity due to its protic nature.[14][15]

  • Aqueous Phase and pH Control : The pyrazole moiety is weakly basic. To ensure reproducible retention and symmetrical peaks, the mobile phase pH must be controlled to maintain a consistent ionization state. Operating at a low pH (e.g., pH 2.5-3.5) using a buffer or an acid modifier like formic acid or trifluoroacetic acid (TFA) will protonate the pyrazole nitrogen. This suppresses secondary interactions between the analyte and residual silanols on the silica surface, preventing peak tailing.[7][16] Formic acid is a good choice as it is also volatile and suitable for potential future use with mass spectrometry (LC-MS).

Detector Selection and Wavelength

A Photodiode Array (DAD or PDA) detector is selected for its ability to acquire absorbance data across a wide range of wavelengths simultaneously.[3][17] This allows for:

  • Optimal Wavelength Selection : Determination of the absorbance maximum (λmax) for the highest sensitivity. For a pyrazole ring, significant absorbance is expected in the low UV range, around 205-220 nm.

  • Peak Purity Analysis : Comparing UV spectra across a single peak to detect co-eluting impurities.[1][2]

An initial monitoring wavelength of 210 nm is a suitable starting point.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation : HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals :

    • This compound reference standard.

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Formic acid (≥98% purity).

    • Purified water (18.2 MΩ·cm).

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture acts as the diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Initial Scouting Gradient

This protocol aims to quickly determine the approximate elution conditions.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the injection volume to 10 µL.

  • Set the PDA detector to collect data from 200-400 nm, with the primary monitoring wavelength at 210 nm.

  • Run the following linear gradient:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
Protocol 3: Method Optimization

Based on the scouting run, adjust the gradient to improve resolution and reduce run time. Assuming the analyte elutes at 12 minutes in the scouting run (corresponding to ~50% B), a more focused gradient can be developed.

  • Maintain the same mobile phases, flow rate, column temperature, and injection volume.

  • Implement a refined gradient to provide better separation around the elution time of the analyte.

Time (min)% Mobile Phase B
0.035
10.065
12.065
12.135
15.035

Further optimization may involve fine-tuning the gradient slope, initial/final %B, or switching the organic modifier to methanol to alter selectivity if co-eluting impurities are present.[13]

Results and Discussion

The scouting run will establish the retention time of the main peak. The optimization run should result in a sharp, symmetrical peak with a reasonable retention time (ideally between 5 and 10 minutes).

Table of Expected Optimization Results:

ConditionRetention Time (min)Tailing Factor (USP)Theoretical PlatesRationale for Change
Scouting Gradient ~12.01.3>2000Long run time, broad peak.
Optimized Gradient ~7.51.1>5000Faster analysis, improved peak shape and efficiency.
(If needed) MeOH Mobile Phase ~9.21.2>4000Alternative selectivity to resolve impurities.

The final optimized method should demonstrate a symmetrical peak for this compound, free from interference from any synthesis-related impurities or degradants. The PDA detector can confirm this by showing a consistent spectrum across the peak. Existing methods for other pyrazoline derivatives have successfully used similar C18 columns with acidic mobile phases, validating this strategic approach.[18][19][20]

Conclusion

This application note details a logical and efficient workflow for developing a reversed-phase HPLC method for the analysis of this compound. By systematically selecting the column, mobile phase, and detector settings based on the analyte's chemical properties, a robust and reliable method can be established. The final optimized protocol, utilizing a C18 column with an acetonitrile/water gradient containing formic acid, provides the necessary specificity and precision for quality control and purity analysis in a drug development setting.

References

Application Note: High-Resolution LC-MS Analysis for Reaction Monitoring of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol details a comprehensive workflow from sample preparation to data analysis, enabling researchers to effectively monitor reaction progress, confirm product identity, and profile potential impurities. By leveraging a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, this method provides exceptional mass accuracy and sensitivity, which is critical for the unambiguous characterization of halogenated compounds and their reaction byproducts. The causality behind experimental choices, from mobile phase composition to MS/MS fragmentation analysis, is discussed to provide a deeper understanding of the methodology.

Introduction: The Significance of Pyrazole Moieties and Analytical Challenges

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of substituted pyrazoles, such as this compound, is a key step in the development of novel drug candidates.[3][4] Consequently, the ability to rapidly and accurately monitor these chemical reactions is essential for optimizing synthetic routes and ensuring the purity of the final compound.[5][6]

LC-MS has become an indispensable tool in the pharmaceutical industry for high-throughput analysis, reaction monitoring, and impurity profiling.[7][8] It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[9] However, the analysis of polar, halogenated heterocyclic compounds like this compound presents unique challenges. These include poor retention on standard reversed-phase columns and complex isotopic patterns due to the presence of bromine.[10][11]

This guide provides a field-proven protocol designed to overcome these challenges. We will detail a method utilizing a modern UPLC system coupled with a Q-TOF mass spectrometer, explaining the rationale behind each parameter to ensure reproducible and reliable results for researchers in drug development.

Predicted Molecular Properties and Isotopic Distribution

A foundational step in any LC-MS analysis is the theoretical characterization of the target analyte. This informs the experimental setup, particularly the mass spectrometer's acquisition parameters.

Molecular Formula: C₆H₇BrN₂ Monoisotopic Mass: 185.9793 Da Key Structural Features: Pyrazole ring, bromine atom, cyclopropyl group.

The presence of a bromine atom results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This leads to two distinct molecular ion peaks ([M+H]⁺) of similar intensity, separated by approximately 2 Da. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing highly accurate mass measurements of these isotopic peaks.[12][13]

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ 186.9871188.9851
[M+Na]⁺ 208.9690210.9670

Table 1: Predicted m/z values for the primary adducts of this compound.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation through data acquisition and final analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Quenching (e.g., with water) B Dilution (Acetonitrile/Water) A->B 1. Aliquot C UPLC Separation (C18 Column) B->C D ESI+ Ionization C->D E HRMS Detection (Q-TOF) D->E F Extracted Ion Chromatogram (EIC) Generation E->F G Mass Spectrum Analysis (Isotope Pattern & Accurate Mass) F->G H MS/MS Fragmentation (Structural Confirmation) G->H

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+ purity).

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). The C18 chemistry provides good hydrophobic retention for the pyrazole ring and cyclopropyl group.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Protocol: Sample Preparation

The goal of sample preparation is to create a clean, dilute sample compatible with the LC-MS system to prevent contamination and ensure optimal ionization.

  • Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of acetonitrile and water. This large dilution factor (1:100) is crucial to prevent detector saturation and minimize matrix effects.

  • Vortexing: Vortex the diluted sample for 10 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

Trustworthiness Check: This simple "dilute-and-shoot" approach is common in reaction monitoring for its speed and minimal sample manipulation, reducing the risk of analyte loss or degradation.[14]

Protocol: LC-MS Method

The chromatographic method is optimized to achieve good retention and peak shape for the polar pyrazole analyte while ensuring separation from potential starting materials and byproducts.

ParameterSettingRationale
LC System UPLC (e.g., Waters Acquity I-Class)Provides high resolution and fast analysis times.
Column C18, 1.7 µm, 2.1 x 50 mmStandard reversed-phase chemistry suitable for many small molecules.[15]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Gradient 5% B to 95% B over 5 minA standard screening gradient to elute compounds of varying polarity.
MS System Q-TOF (e.g., Waters SYNAPT G2-Si)Provides high mass accuracy and MS/MS capability.
Ionization Mode ESI PositivePyrazole nitrogens are readily protonated.
Scan Range 50 - 500 m/zCovers the mass range of the target and expected byproducts.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temp. 120 °CStandard temperature for ESI.
Acquisition Mode MSᴱ (Data-Independent Acquisition)Allows for simultaneous collection of precursor and fragment ion data.

Table 2: Detailed LC-MS parameters.

Expertise Insight: While a standard C18 column is used here, highly polar pyrazoles can sometimes exhibit poor retention. If retention time is too short, consider using an ion-pair reagent like perfluorooctanoic acid in the mobile phase, which can significantly increase retention for such compounds.[11]

Data Analysis and Interpretation

Product Confirmation
  • Extracted Ion Chromatogram (EIC): To confirm the presence of the product, generate an EIC for the theoretical m/z of the [M+H]⁺ ion (186.9871 ± 0.01 Da). A peak at a specific retention time indicates the presence of an ion with that mass.

  • Mass Spectrum Analysis: Examine the mass spectrum of the chromatographic peak. The presence of two peaks at ~186.98 and ~188.98 with nearly equal intensity is the definitive signature of a monobrominated compound.

  • Accurate Mass Confirmation: The high-resolution data from the Q-TOF instrument should be used to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated mass for C₆H₈BrN₂⁺.

Impurity Profiling

The primary synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][3] This can lead to several potential impurities:

  • Unreacted Starting Materials: Monitor for the masses of the initial dicarbonyl and hydrazine precursors.

  • Regioisomers: If an unsymmetrical dicarbonyl is used, a regioisomeric pyrazole product can form. This isomer will have the same mass but a different retention time.

  • Oxidation or Degradation Products: These are often observed as minor peaks in the chromatogram. Their identity can be investigated using their accurate mass and fragmentation patterns.[7][16]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem MS (MS/MS) is used to fragment the molecular ion and generate a characteristic pattern that confirms the molecule's structure.[17][18] The fragmentation of pyrazoles often involves cleavage of the ring. For this compound, key fragmentations are predicted based on established patterns for substituted pyrazoles.[19]

fragmentation parent [M+H]⁺ m/z 187/189 frag1 Loss of N₂ [C₆H₈Br]⁺ m/z 159/161 parent->frag1 -28 Da frag2 Loss of HBr [C₆H₇N₂]⁺ m/z 107 parent->frag2 -81 Da frag3 Loss of C₃H₄ (cyclopropene) [C₃H₄BrN₂]⁺ m/z 147/149 parent->frag3 -40 Da

Caption: Predicted MS/MS fragmentation pathways for the target molecule.

  • Loss of N₂ (m/z 159/161): A common fragmentation pathway for pyrazole rings involves the neutral loss of a nitrogen molecule.

  • Loss of HBr (m/z 107): The loss of hydrogen bromide is another plausible fragmentation, resulting in a stable cyclopropyl-pyrazole radical cation.

  • Loss of Cyclopropene (m/z 147/149): Cleavage of the cyclopropyl group can occur, leading to the loss of a neutral cyclopropene molecule.

The presence of these fragments in the MS/MS spectrum provides a high degree of confidence in the structural assignment of the product peak.

Conclusion

The LC-MS method detailed in this application note provides a reliable and comprehensive solution for the analysis of this compound and its related reaction products. By combining a well-chosen reversed-phase UPLC method with high-resolution mass spectrometry, researchers can achieve excellent chromatographic separation and unambiguous compound identification. The insights into isotopic patterns, potential impurities, and fragmentation pathways serve as a robust framework for chemists in the drug discovery and development pipeline, enabling them to make informed decisions to accelerate their research.

References

Troubleshooting & Optimization

Troubleshooting low yield in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most fundamental and widely used methods for their preparation.[1][2][3][4] Despite its ubiquity, achieving consistently high yields can be challenging. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome common obstacles and optimize their pyrazole synthesis protocols.

Part 1: Troubleshooting Guide for Low Yield

This section addresses specific experimental problems that lead to low product yield. Each issue is analyzed by probable cause, followed by a series of recommended actions.

Issue 1: Reaction Failure or Very Low Conversion

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting materials.

Q: I've mixed my 1,3-dicarbonyl and hydrazine, but the reaction isn't proceeding. What's the first thing to check?

A: The first and most critical step is to verify the quality and purity of your starting materials, especially the hydrazine. [5]

  • Probable Cause 1: Hydrazine Quality. Hydrazine is susceptible to oxidation and can contain significant amounts of water or carbonate salts (if stored improperly). Hydrazine salts, such as hydrazine hydrochloride, may not react under neutral or basic conditions without prior neutralization.

    • Recommended Action:

      • Use a fresh bottle of hydrazine hydrate or distill older stock under an inert atmosphere before use.

      • If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), ensure your reaction conditions are acidic, or add an equivalent of a non-nucleophilic base (like triethylamine or sodium acetate) to liberate the free hydrazine in situ.

  • Probable Cause 2: Inappropriate Reaction Conditions. The classic Knorr synthesis is often catalyzed by acid, but the optimal pH is highly substrate-dependent.[1][6] Excessively strong acid can fully protonate the hydrazine, rendering it non-nucleophilic, while basic conditions may not be sufficient to catalyze the condensation.

    • Recommended Action:

      • Start with a catalytic amount of a mild acid , such as acetic acid. A few drops are often sufficient.[7]

      • If the reaction is still sluggish, screen different acid catalysts (e.g., p-TsOH, H2SO4) and solvents. Polar protic solvents like ethanol or acetic acid are traditional choices, but aprotic dipolar solvents (e.g., DMF, DMAc) have shown excellent results, particularly for improving regioselectivity.[2][3]

  • Probable Cause 3: Low Reactivity of Starting Materials. Sterically hindered 1,3-dicarbonyls or electronically deactivated hydrazines (e.g., those with strong electron-withdrawing groups) may require more forcing conditions.

    • Recommended Action:

      • Increase the reaction temperature. Refluxing in ethanol or heating in a higher-boiling solvent like acetic acid or DMF can often drive the reaction to completion.[8]

      • Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition.[5]

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield or No Reaction Observed check_sm Verify Purity of Starting Materials (Hydrazine & Dicarbonyl) start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok  TLC/NMR Clean? sm_impure Impure Starting Materials Detected check_sm->sm_impure  Impurities Found? optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond check_side_rxn Investigate Side Reactions & Workup sm_ok:e->check_side_rxn:w purify_sm Purify/Distill Hydrazine Recrystallize Dicarbonyl sm_impure->purify_sm purify_sm->start Retry Synthesis cond_ok Yield Improves optimize_cond->cond_ok  Improvement? cond_fail Yield Still Low optimize_cond->cond_fail  No Improvement? success High Yield Achieved cond_ok->success screen_params Screen Catalyst (Acid/Base) Screen Solvent Adjust Temperature cond_fail->screen_params screen_params->optimize_cond Re-evaluate isolate_byproducts Isolate & Characterize Byproducts (NMR, MS) check_side_rxn->isolate_byproducts adjust_workup Modify Workup/Purification (e.g., pH adjustment, different extraction solvent) isolate_byproducts->adjust_workup adjust_workup->start Retry with Modified Protocol G subst R-NH-NH₂ + R'COCH₂COR'' step1 Step 1: Condensation (-H₂O) subst->step1 hydrazone Hydrazone Intermediate R-NH-N=C(R')CH₂COR'' step1->hydrazone step2 Step 2: Cyclization hydrazone->step2 cyclic_int Cyclic Intermediate step2->cyclic_int step3 Step 3: Dehydration (-H₂O) cyclic_int->step3 product Pyrazole Product step3->product

References

Technical Support Center: Purification of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Bromo-5-cyclopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this valuable heterocyclic building block. Here, we merge foundational chemical principles with practical, field-tested solutions to ensure you achieve the desired purity and yield in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common pyrazole syntheses, such as the condensation of a 1,3-dicarbonyl compound with hydrazine, can introduce specific impurities.[1][2] For this compound, you should anticipate:

  • Unreacted Starting Materials: Residual cyclopropyl-containing dicarbonyl precursors or hydrazine.

  • Regioisomers: Depending on the symmetry of the starting materials, regioisomeric pyrazoles can form. For instance, you might encounter 4-Bromo-3-cyclopropyl-1H-pyrazole as a significant impurity.[3]

  • Over-brominated or Under-brominated Species: If bromination is a separate step, it's possible to have species with no bromine or multiple bromine atoms.

  • Solvent Residues: Residual reaction solvents like DMF or ethanol can be present.[4]

  • Degradation Products: Pyrazoles can be sensitive to strong acids, bases, or prolonged heating, leading to decomposition.[5]

Q2: How do I select the best primary purification technique for my crude this compound?

A2: The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the physical state of your crude product.

  • Recrystallization is ideal if your compound is a solid and there is a significant difference in solubility between your desired product and the impurities in a chosen solvent system. It is a cost-effective and scalable method.[6]

  • Flash Column Chromatography is the preferred method for separating compounds with similar polarities, such as regioisomers, or for purifying oils and amorphous solids.[7][8] It offers high resolution but can be more time-consuming and costly for large-scale purifications.

Q3: My compound, this compound, appears to be unstable on silica gel during column chromatography. What are my options?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive heterocyclic compounds.[9][10] If you observe streaking, the appearance of new spots on TLC, or low recovery, consider the following:

  • Deactivating the Silica Gel: Pre-treat the silica gel with a basic modifier. This can be done by preparing the slurry in a solvent system containing a small amount (0.1-1%) of a base like triethylamine or ammonia in methanol.[9][11]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[10]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent alternative.

Troubleshooting Purification Challenges

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.

Scenario 1: Recrystallization Issues
Problem Potential Cause Recommended Solution
"Oiling Out" The compound is precipitating from the solution at a temperature above its melting point.[12]1. Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[12]2. Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can help.[12]3. Change Solvent System: Experiment with a different solvent or a mixed solvent system with a lower boiling point.[12]
No Crystal Formation The solution is not supersaturated, or nucleation has not been initiated.1. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7][13]2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[13]3. Lower Temperature: Use a colder cooling bath.[13]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.[7]1. Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[12]2. Thorough Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) to maximize precipitation.[12]3. Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization.[7]
Poor Purity The chosen solvent system is not effective at excluding impurities, or crystallization occurred too rapidly.[13]1. Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.2. Slow Crystallization: Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool more slowly.[13]3. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering.[9]
Scenario 2: Flash Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation The solvent system (mobile phase) is not optimized.1. TLC Optimization: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for your compound and good separation from impurities.[7]2. Adjust Polarity: If the compound's Rf is too low, increase the mobile phase polarity. If it's too high, decrease the polarity.[7]
Compound Stuck on Column The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase.1. Increase Eluent Strength: Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.2. Check for Degradation: Perform a stability test of your compound on a TLC plate spotted with a slurry of silica gel to see if it degrades over time.[10]3. Deactivate Silica: If degradation is observed, use deactivated silica gel or an alternative stationary phase.[10][11]
Co-elution of Impurities The impurity has a very similar polarity to the desired product.1. Optimize Solvent System: Try a different solvent system with different selectivity (e.g., switch from an acetate-based system to an ether-based one).2. Use High-Performance Silica: Consider using a higher-grade silica gel with a larger surface area for better resolution.[8]3. Iterative Purification: If co-elution is minor, you may need to combine the slightly impure fractions and re-chromatograph them.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)

This protocol is a good starting point when the ideal single solvent is not readily apparent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid with gentle heating.

  • Induce Precipitation: While the solution is still hot, slowly add hot hexane (the "anti-solvent") dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Add a few more drops of hot ethyl acetate until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purification on a silica gel column.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[10]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis Purity Assessment (TLC, NMR, LC-MS) Crude->Analysis Decision Solid or Oil? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Chromatography Flash Column Chromatography Decision->Chromatography Oil / Impure Solid Pure_Solid Pure Solid Recrystallization->Pure_Solid Pure_Product Pure Product Chromatography->Pure_Product

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize Polarity via TLC cause1->solution1a solution1b Try Different Solvent System cause1->solution1b solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Deactivate Silica Gel or Use Alumina cause3->solution3

Caption: Troubleshooting Poor Chromatographic Separation.

References

Knorr Pyrazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and powerful reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expert knowledge and practical insights needed to navigate the complexities of the Knorr synthesis, minimize common side reactions, and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is the most common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3] Here’s how to dissect and control this issue:

Understanding the Causality:

The reaction proceeds through the initial formation of a hydrazone intermediate. With an unsymmetrical diketone, the substituted hydrazine can attack either of the two different carbonyl groups, leading to two possible hydrazones and, consequently, two regioisomeric pyrazoles. The key to controlling regioselectivity is to influence which carbonyl is attacked first.

Troubleshooting Steps & Solutions:

  • Leverage Electronic Effects: The initial attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. For instance, a carbonyl group adjacent to an electron-withdrawing group (like a trifluoromethyl group) will be more reactive.[4] To favor the formation of one regioisomer, you can strategically design your 1,3-dicarbonyl substrate with appropriate electronic biasing.

  • Exploit Steric Hindrance: A bulkier substituent on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • Optimize Reaction pH: The pH of the reaction medium is a critical control element.

    • Acidic Conditions: Under acidic conditions, the reaction is generally faster. The acid catalyzes both the initial imine formation and the subsequent cyclization and dehydration steps.[5]

    • Neutral to Basic Conditions: At neutral or higher pH, the cyclization step can be significantly slower, and the reaction may even stall at the hydrazone intermediate.[5] By carefully modulating the pH, you can sometimes influence the relative rates of attack at the two carbonyls, thereby altering the isomeric ratio.

  • Strategic Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.

    • Fluorinated Alcohols (TFE and HFIP): The use of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of one isomer. These solvents can selectively solvate and stabilize one of the transition states leading to the hydrazone intermediates.

Data-Driven Insights: The Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolMixture[4]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>95:5[4]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineMethanol85:15[3]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineTFE>98:2[3]

Optimized Protocol for Regioselective Synthesis Using HFIP:

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.3 M.

  • To this solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Q2: I'm using a β-ketoester as my 1,3-dicarbonyl component and I'm getting a pyrazolone instead of the expected pyrazole. Why is this happening and can I prevent it?

A2: The formation of a pyrazolone is a common and often expected outcome when using a β-ketoester in the Knorr synthesis.[6] This occurs due to the differential reactivity of the ketone and ester carbonyls.

Mechanism of Pyrazolone Formation:

  • Initial Attack: The more nucleophilic nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl to form a hydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen of the hydrazine then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion.

  • Elimination: The leaving group of the ester (e.g., -OEt) is eliminated, leading to the formation of the stable, five-membered pyrazolone ring.

G

Caption: Pathway to pyrazolone formation.

Is it a Side Reaction or the Main Product?

In most cases with β-ketoesters, the pyrazolone is the thermodynamically favored product and should be considered the expected outcome of the reaction. If a substituted pyrazole is the desired product, a different 1,3-dicarbonyl starting material should be chosen.

Experimental Protocol for Pyrazolone Synthesis:

  • In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) and hydrazine hydrate (2.0 eq).[6]

  • Add 1-propanol as a solvent and a catalytic amount of glacial acetic acid (3 drops).[6]

  • Heat the mixture with stirring at approximately 100°C for 1 hour.

  • Monitor the consumption of the β-ketoester by TLC.

  • Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation of the pyrazolone product.

  • Cool the mixture and collect the solid product by vacuum filtration.

Q3: My reaction is giving a significant amount of a higher molecular weight byproduct, and my yield of the desired pyrazole is low. What could this be?

A3: A higher molecular weight byproduct often indicates the formation of a di-addition intermediate, where two molecules of hydrazine have reacted with one molecule of the 1,3-dicarbonyl compound.[3] This can be a significant side reaction, particularly under certain conditions.

Mechanism of Di-addition Intermediate Formation:

Recent studies have shown that the reaction mechanism can be more complex than the simple cyclization pathway.[3] A di-addition intermediate can form, which can then either lead to the pyrazole product or exist as a stable byproduct. The formation of this intermediate is influenced by steric effects of the substituents on the dicarbonyl compound.[3]

G diketone 1,3-Diketone mono_adduct Mono-addition Intermediate (Hydrazone) diketone->mono_adduct hydrazine1 Hydrazine (1 eq) hydrazine1->mono_adduct di_adduct Di-addition Intermediate mono_adduct->di_adduct pyrazole Pyrazole Product mono_adduct->pyrazole Cyclization hydrazine2 Hydrazine (excess) hydrazine2->di_adduct

Caption: Competing pathways in Knorr synthesis.

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: The most straightforward way to minimize the di-addition product is to carefully control the stoichiometry of the reactants. Avoid using a large excess of hydrazine. A slight excess (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without favoring the di-addition pathway.

  • Reaction Temperature: Higher temperatures can sometimes promote the formation of side products. Running the reaction at a lower temperature for a longer period may favor the desired cyclization over the di-addition.

  • Order of Addition: Adding the hydrazine solution slowly to the solution of the 1,3-dicarbonyl can help to maintain a low instantaneous concentration of hydrazine, thereby disfavoring the di-addition reaction.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

A: The acid catalyst plays a crucial role in accelerating the reaction. It protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, which activates the carbonyl carbon for nucleophilic attack by the hydrazine.[7][8] The acid also facilitates the dehydration of the cyclic intermediate to form the final aromatic pyrazole ring.[9]

Q: Can I run the Knorr pyrazole synthesis without a catalyst?

A: While the reaction can sometimes proceed without an added catalyst, it is generally much slower. The uncatalyzed reaction is often inefficient and may lead to a higher proportion of side products due to competing decomposition pathways of the reactants over longer reaction times.

Q: Are there any common side reactions related to the decomposition of the starting materials?

A: Yes, both the hydrazine and the 1,3-dicarbonyl compound can undergo side reactions, especially under harsh conditions.

  • Hydrazine Decomposition: Hydrazine can decompose, particularly at elevated temperatures or in the presence of certain metal ions. This can lead to the formation of ammonia and nitrogen gas, reducing the amount of hydrazine available for the main reaction.

  • 1,3-Dicarbonyl Self-Condensation: 1,3-Dicarbonyl compounds like acetylacetone can undergo self-condensation reactions, especially under acidic conditions, to form more complex products.[10][11]

Q: What are some "green" or more environmentally friendly approaches to the Knorr pyrazole synthesis?

A: There is growing interest in developing greener synthetic methodologies. For the Knorr synthesis, this includes:

  • Catalyst-Free Conditions: In some cases, the reaction can be performed in water or other green solvents without a catalyst, although this may require higher temperatures and longer reaction times.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which can reduce energy consumption.

  • Use of Heterogeneous Catalysts: Employing solid acid catalysts that can be easily recovered and reused can improve the sustainability of the process.

References

Stability of 4-Bromo-5-cyclopropyl-1H-pyrazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-cyclopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this compound in various experimental settings. Our goal is to empower you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity of your research.

Introduction: Understanding the Molecule

This compound is a unique heterocyclic compound featuring a pyrazole core, a bromine substituent, and a cyclopropyl group. Each of these components contributes to its distinct reactivity and stability profile. The pyrazole ring is generally aromatic and relatively stable, but its reactivity can be influenced by substituents and the surrounding chemical environment.[1] The bromine atom offers a site for further functionalization but can also be susceptible to degradation, such as photodebromination. The cyclopropane ring, while adding three-dimensionality, is a strained ring system that can be prone to ring-opening under certain conditions.[2] This guide will help you navigate the nuances of working with this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by:

  • pH: Both strongly acidic and strongly basic conditions can potentially lead to the degradation of the pyrazole ring or promote other side reactions.

  • Light: Brominated aromatic compounds can be susceptible to photodegradation, where the carbon-bromine bond is cleaved upon exposure to UV or high-intensity visible light.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Oxidizing and Reducing Agents: The pyrazole ring and the bromo-substituent can be sensitive to strong oxidizing or reducing conditions.

  • Solvent Nucleophilicity: Protic or highly nucleophilic solvents might engage in substitution reactions, particularly under prolonged heating.

Q2: What are the recommended general storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[5][6] We recommend the following:

  • Temperature: 2-8°C (refrigerated) for short-term storage. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Keep in an amber vial or a container protected from light.[5]

  • Moisture: Use a tightly sealed container to prevent moisture uptake.[5]

Q3: Can I store this compound in solution?

A3: Long-term storage in solution is generally not recommended due to the increased risk of solvent-mediated degradation.[5] If you must store solutions for a short period, use a dry, aprotic solvent and keep the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. It is crucial to experimentally verify the stability in your chosen solvent if short-term storage in solution is necessary.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction is failing or giving low yields, and I suspect the starting material has degraded.

  • Possible Cause: The compound may have degraded during storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your this compound stock using techniques like NMR, LC-MS, or melting point determination.

    • Check for Color Change: A noticeable change in color (e.g., from off-white to yellow or brown) can be an indicator of degradation.[6]

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, dry, and under an inert atmosphere).[5][6]

    • Purify if Necessary: If degradation is suspected, consider purifying the material by recrystallization or column chromatography before use.

Issue 2: I am observing an unexpected side product in my reaction.

  • Possible Cause 1: Solvent-Induced Degradation. The solvent you are using might be reacting with your compound, especially at elevated temperatures.

    • Explanation: Protic solvents (e.g., methanol, ethanol, water) or nucleophilic aprotic solvents (e.g., DMSO at high temperatures) could potentially participate in nucleophilic substitution of the bromine atom or interact with the pyrazole ring.

    • Solution: Consider switching to a more inert, aprotic solvent such as THF, dioxane, toluene, or acetonitrile. If a protic solvent is required, run the reaction at the lowest possible temperature and for the shortest duration.

  • Possible Cause 2: Ring-Opening of the Cyclopropyl Group. The reaction conditions might be too harsh, leading to the opening of the cyclopropane ring.[2]

    • Explanation: Strong acids, certain transition metals, or high thermal stress can promote the cleavage of the C-C bonds in the cyclopropane ring.[2][7][8]

    • Solution: Re-evaluate your reaction conditions. If strong acids are used, consider using a milder acid or a buffered system. If a metal catalyst is employed, screening different catalysts and ligands may identify a more selective system.

Issue 3: My compound seems to be degrading on the TLC plate during analysis.

  • Possible Cause: The compound may be sensitive to the silica gel (which is acidic) or exposure to ambient light during spotting and development.

  • Troubleshooting Steps:

    • Use Neutral or Basic Alumina: If you suspect acid sensitivity, try using neutral or basic alumina for your TLC analysis.

    • Minimize Light Exposure: Spot and develop the TLC plate quickly, and keep it covered and away from direct light as much as possible.

    • Co-spot with a Standard: Co-spot your sample with a known fresh sample of the starting material to help differentiate between degradation and a true reaction product.

Stability in Different Solvents: A Summary Table

The following table provides a general guideline for the anticipated stability of this compound in common laboratory solvents based on general chemical principles. Note: This information is inferred and should be experimentally verified for your specific application.

Solvent ClassExamplesAnticipated StabilityRationale & Considerations
Aprotic, Non-polar Toluene, Hexanes, Dichloromethane (DCM)Good Low reactivity and polarity minimize interactions with the solute. DCM should be used with caution as it can generate HCl over time.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Ethyl Acetate (EtOAc)Good to Moderate Generally good stability. High purity, anhydrous solvents are recommended.
Aprotic, Polar (Amide) N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)Moderate Can be used, but may contain amine impurities that can react at elevated temperatures. Potential for hydrolysis if water is present.
Aprotic, Polar (Sulfoxide) Dimethyl sulfoxide (DMSO)Moderate to Poor Generally stable at room temperature. At elevated temperatures, DMSO can act as an oxidant and may promote side reactions.[7]
Protic, Polar Methanol, Ethanol, IsopropanolPoor to Moderate Potential for nucleophilic substitution of the bromine, especially at elevated temperatures or with extended reaction times.
Protic, Aqueous Water, BuffersPoor Susceptible to hydrolysis under acidic or basic conditions. Low solubility is also expected.

Experimental Protocol: Assessing Solvent Stability

To ensure the integrity of your experiments, it is highly recommended to perform a preliminary stability study in your solvent of choice under your proposed reaction conditions.

Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • Internal standard (a stable, non-reactive compound with a distinct analytical signal, e.g., dodecane or biphenyl)

  • Vials with PTFE-lined caps

  • Heating block or oil bath

  • Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at the desired concentration. Also, prepare a stock solution of the internal standard.

  • Create Test Samples: In separate vials, combine known volumes of the compound's stock solution and the internal standard's stock solution.

  • Time Zero (T=0) Analysis: Immediately analyze one of the vials to establish the initial concentration ratio of the compound to the internal standard.

  • Incubation: Place the remaining vials in a heating block or oil bath set to your intended reaction temperature. Protect the vials from light.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove a vial and analyze its contents.

  • Data Analysis: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. A significant decrease in this ratio over time indicates degradation.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent system for your experiment involving this compound.

References

Technical Support Center: Palladium Catalyst Removal from Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds essential for pyrazole-based active pharmaceutical ingredients (APIs).[1][2][3][4] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that meet stringent regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1][5][6] This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in removing palladium catalysts from pyrazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my pyrazole compound?

A1: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that bind to palladium.[7] Common adsorbents include activated carbon, silica-based scavengers (functionalized with thiols, amines, or dimercaptotriazine), and polymer-bound scavengers.[7][8][9][10]

  • Filtration: This is a straightforward method to remove heterogeneous or precipitated palladium.[7] Often, a pad of Celite® is used to trap insoluble metallic palladium and other inorganic salts.[2][9][11] More advanced filtration technologies like pressure plate filters can also be employed for higher efficiency and containment in larger scale operations.[12]

  • Crystallization: Purifying the final pyrazole product through recrystallization can effectively leave palladium impurities behind in the mother liquor.[5][7] However, it's crucial to select a solvent system that maximizes product precipitation while keeping palladium species dissolved.[7]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[7][11]

  • Chromatography: Techniques like column chromatography are often used to separate the desired pyrazole compound from the palladium catalyst and other reaction byproducts.[2][11][13]

Q2: How do I select the most appropriate palladium removal method for my specific pyrazole synthesis?

A2: The optimal method is highly dependent on your specific experimental conditions.[1] Consider the following factors:

  • Nature of the Pyrazole Product: Its solubility, stability, and potential to chelate with palladium are critical. Some nitrogen- and sulfur-containing compounds can strongly bind to palladium, making removal more challenging.[7]

  • Form of Palladium Residue: Is the palladium homogeneous (dissolved) or heterogeneous (solid)?[7] Is it in the Pd(0) or Pd(II) oxidation state?[7] Different forms may require different removal strategies.

  • Reaction Solvent System: The solvent can impact the effectiveness of scavengers and the solubility of palladium species.[14]

  • Required Purity Level: For early-stage research, a simple filtration might suffice. For APIs, much lower levels are required, often necessitating the use of specialized scavengers to meet ICH guidelines.[1][6]

Below is a decision-making workflow to guide your selection.

G start Crude Pyrazole Reaction Mixture is_pd_hetero Is Pd Heterogeneous (e.g., Pd/C, Pd black)? start->is_pd_hetero filtration Filtration (e.g., through Celite®) is_pd_hetero->filtration Yes is_pd_homo Is Pd Homogeneous (soluble species)? is_pd_hetero->is_pd_homo No analyze1 Analyze Pd Content (e.g., ICP-MS) filtration->analyze1 is_level_ok Pd Level Acceptable? analyze1->is_level_ok scavenging Scavenger Treatment (Activated Carbon, Silica-Scavenger) is_pd_homo->scavenging Yes crystallization Crystallization is_pd_homo->crystallization Consider Alternative chromatography Column Chromatography is_pd_homo->chromatography Consider Alternative scavenging->filtration analyze2 Analyze Pd Content crystallization->analyze2 chromatography->analyze2 final_product Purified Pyrazole Product analyze2->is_level_ok is_level_ok->scavenging No, try scavenger is_level_ok->final_product Yes G cluster_0 Palladium Scavenging Workflow A 1. Dissolve Crude Product in Solvent B 2. Add Silica-Based Scavenger A->B C 3. Stir Mixture (RT or Elevated Temp) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Filter Cake with Solvent D->E F 6. Concentrate Filtrate E->F G 7. Analyze for Residual Pd (ICP-MS) F->G H Purified Pyrazole Product G->H

References

Technical Support Center: Scalable Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing scientifically sound and practical information to ensure the successful and scalable synthesis of this important heterocyclic compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The scalable and reliable synthesis of this intermediate is therefore of significant interest. This guide outlines a robust synthetic strategy, addresses potential challenges, and provides practical solutions to overcome them.

The proposed synthetic route is a two-step process commencing with the readily available starting material, ethyl 3-cyclopropyl-3-oxopropanoate. This is followed by a cyclocondensation reaction with hydrazine to form 5-cyclopropyl-1H-pyrazole, which is then regioselectively brominated to yield the final product.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below.

Synthetic Workflow Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate 5-cyclopropyl-1H-pyrazole 5-cyclopropyl-1H-pyrazole Ethyl 3-cyclopropyl-3-oxopropanoate->5-cyclopropyl-1H-pyrazole Hydrazine hydrate, Ethanol, Reflux This compound This compound 5-cyclopropyl-1H-pyrazole->this compound N-Bromosuccinimide (NBS), Acetonitrile, 0°C to RT

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-cyclopropyl-1H-pyrazole

The initial step involves the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, ethyl 3-cyclopropyl-3-oxopropanoate, with hydrazine.[3][4]

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 3-cyclopropyl-3-oxopropanoate24922-02-9156.181.0
Hydrazine hydrate (64%)7803-57-850.061.1
Ethanol (anhydrous)64-17-546.07-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and anhydrous ethanol (5 mL per gram of ester).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 5-cyclopropyl-1H-pyrazole as a solid.

Troubleshooting Guide: Synthesis of 5-cyclopropyl-1H-pyrazole

Troubleshooting_Step1 Issue Issue Low Yield Low Yield Issue->Low Yield Potential Problem Formation of Regioisomers Formation of Regioisomers Issue->Formation of Regioisomers Potential Problem Difficulty in Purification Difficulty in Purification Issue->Difficulty in Purification Potential Problem Cause Cause Solution Solution Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Possible Cause Product Loss During Workup Product Loss During Workup Low Yield->Product Loss During Workup Possible Cause Insufficient reaction time or temperature. Insufficient reaction time or temperature. Incomplete Reaction->Insufficient reaction time or temperature. Explanation Extend reflux timeto8-10 hours.\nEnsure the reaction reaches the boiling point of ethanol. Extend reflux timeto8-10 hours. Ensure the reaction reaches the boiling point of ethanol. Incomplete Reaction->Extend reflux timeto8-10 hours.\nEnsure the reaction reaches the boiling point of ethanol. Recommendation The product may have some water solubility. The product may have some water solubility. Product Loss During Workup->The product may have some water solubility. Explanation After solvent removal, extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. After solvent removal, extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. Product Loss During Workup->After solvent removal, extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. Recommendation Reaction with unsymmetrical hydrazine. Reaction with unsymmetrical hydrazine. Formation of Regioisomers->Reaction with unsymmetrical hydrazine. Explanation This is less of a concern with unsubstituted hydrazine. However, if using a substituted hydrazine, careful control of reaction conditions (e.g., pH) may be necessary to favor one isomer. [7] This is less of a concern with unsubstituted hydrazine. However, if using a substituted hydrazine, careful control of reaction conditions (e.g., pH) may be necessary to favor one isomer. [7] Formation of Regioisomers->This is less of a concern with unsubstituted hydrazine. However, if using a substituted hydrazine, careful control of reaction conditions (e.g., pH) may be necessary to favor one isomer. [7] Recommendation Polar impurities or unreacted starting materials. Polar impurities or unreacted starting materials. Difficulty in Purification->Polar impurities or unreacted starting materials. Explanation Optimize column chromatography conditions. A gradient elution from low to high polarity might be effective.\nConsider recrystallization froma suitable solvent system. Optimize column chromatography conditions. A gradient elution from low to high polarity might be effective. Consider recrystallization froma suitable solvent system. Difficulty in Purification->Optimize column chromatography conditions. A gradient elution from low to high polarity might be effective.\nConsider recrystallization froma suitable solvent system. Recommendation

Caption: Troubleshooting guide for the synthesis of 5-cyclopropyl-1H-pyrazole.

Frequently Asked Questions (FAQs): Synthesis of 5-cyclopropyl-1H-pyrazole
  • Q1: Why is it important to use anhydrous ethanol?

    • A1: While the reaction can tolerate some water, using anhydrous ethanol helps to minimize potential side reactions and ensures a cleaner reaction profile, which can simplify purification.

  • Q2: Can other solvents be used for this reaction?

    • A2: Yes, other alcohols like methanol or isopropanol can be used. Acetic acid is also a common solvent for Knorr pyrazole synthesis, which can sometimes improve reaction rates. However, ethanol is a good starting point due to its favorable boiling point and solvency.

  • Q3: What is the expected yield for this reaction?

    • A3: With proper execution and purification, yields for this type of cyclocondensation are typically in the range of 70-90%.

Part 2: Regioselective Bromination of 5-cyclopropyl-1H-pyrazole

The second step is the regioselective bromination of the pyrazole ring at the 4-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[5][6] The electron-donating nature of the cyclopropyl group and the pyrazole ring's inherent reactivity direct the electrophilic substitution to the C4 position.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
5-cyclopropyl-1H-pyrazole175137-46-9108.141.0
N-Bromosuccinimide (NBS)128-08-5177.981.05
Acetonitrile (anhydrous)75-05-841.05-

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of pyrazole).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexanes) or by recrystallization to yield this compound as a solid.

Troubleshooting Guide: Regioselective Bromination

Troubleshooting_Step2 Issue Issue Low Yield or Incomplete Reaction Low Yield or Incomplete Reaction Issue->Low Yield or Incomplete Reaction Potential Problem Formation of Dibrominated Byproduct Formation of Dibrominated Byproduct Issue->Formation of Dibrominated Byproduct Potential Problem Product is Colored Product is Colored Issue->Product is Colored Potential Problem Cause Cause Solution Solution Decomposition of NBS. Decomposition of NBS. Low Yield or Incomplete Reaction->Decomposition of NBS. Possible Cause Insufficient reaction time. Insufficient reaction time. Low Yield or Incomplete Reaction->Insufficient reaction time. Possible Cause Decomposition of NBS Decomposition of NBS NBS is sensitive to light and moisture. NBS is sensitive to light and moisture. Decomposition of NBS->NBS is sensitive to light and moisture. Explanation Use freshly opened or properly stored NBS. Protect the reaction from light. Use freshly opened or properly stored NBS. Protect the reaction from light. Decomposition of NBS->Use freshly opened or properly stored NBS. Protect the reaction from light. Recommendation Insufficient reaction time Insufficient reaction time The reaction may be sluggish at lower temperatures. The reaction may be sluggish at lower temperatures. Insufficient reaction time->The reaction may be sluggish at lower temperatures. Explanation Allow the reaction to stir for a longer period at room temperature or slightly warm to30-40°C if necessary, while monitoring for side product formation. Allow the reaction to stir for a longer period at room temperature or slightly warm to30-40°C if necessary, while monitoring for side product formation. Insufficient reaction time->Allow the reaction to stir for a longer period at room temperature or slightly warm to30-40°C if necessary, while monitoring for side product formation. Recommendation Excess NBS or localized high concentration. Excess NBS or localized high concentration. Formation of Dibrominated Byproduct->Excess NBS or localized high concentration. Explanation Use no more than 1.05 equivalents of NBS.\nEnsure slow, portion-wise addition of NBS to the cooled reaction mixture to avoid localized excess. Use no more than 1.05 equivalents of NBS. Ensure slow, portion-wise addition of NBS to the cooled reaction mixture to avoid localized excess. Formation of Dibrominated Byproduct->Use no more than 1.05 equivalents of NBS.\nEnsure slow, portion-wise addition of NBS to the cooled reaction mixture to avoid localized excess. Recommendation Presence of bromine or other colored impurities. Presence of bromine or other colored impurities. Product is Colored->Presence of bromine or other colored impurities. Explanation Ensure a thorough quench with sodium thiosulfate solution.\nConsider treating the crude product with activated charcoal before recrystallization. [40] Ensure a thorough quench with sodium thiosulfate solution. Consider treating the crude product with activated charcoal before recrystallization. [40] Product is Colored->Ensure a thorough quench with sodium thiosulfate solution.\nConsider treating the crude product with activated charcoal before recrystallization. [40] Recommendation

Caption: Troubleshooting guide for the regioselective bromination.

Frequently Asked Questions (FAQs): Regioselective Bromination
  • Q1: Why is the reaction carried out at 0 °C initially?

    • A1: The initial cooling helps to control the exothermicity of the reaction and improves the regioselectivity by minimizing the formation of over-brominated byproducts.

  • Q2: Are there alternative brominating agents?

    • A2: Yes, other reagents like bromine in acetic acid or dibromoisocyanuric acid can be used. However, NBS is generally preferred for its ease of handling and milder reaction conditions, which are advantageous for scalability.[7]

  • Q3: How can I confirm the regioselectivity of the bromination?

    • A3: The regiochemistry can be unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show a characteristic singlet for the C3-H of the pyrazole ring. 2D NMR techniques like HMBC and NOESY can further confirm the connectivity and spatial relationships of the substituents.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • The bromination reaction can be exothermic. Careful temperature control is crucial, especially during scale-up.

References

Validation & Comparative

A Technical Guide to Kinase Inhibitor Scaffolds: Evaluating 4-Bromo-5-cyclopropyl-1H-pyrazole Against Established Chemotypes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and drug-like properties is paramount. Protein kinases, as central regulators of cellular signaling, remain a major class of therapeutic targets, with dysregulation being a hallmark of numerous diseases, particularly cancer.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib.[1] This guide provides an in-depth comparison of the emerging 4-Bromo-5-cyclopropyl-1H-pyrazole scaffold against other widely recognized kinase inhibitor cores: pyrimidine, quinazoline, and imidazopyridine. We will delve into the structural rationale, present comparative experimental data based on closely related analogs, and provide detailed protocols for key validation assays.

The Pyrazole Core: A Versatile Hinge-Binding Motif

The pyrazole scaffold's success in kinase inhibition stems from its ability to act as a bioisostere of the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site. The nitrogen atoms of the pyrazole ring are perfectly positioned to donate and accept hydrogen bonds, mimicking the interactions of ATP and providing a stable anchor for the inhibitor.

Introducing the this compound Scaffold

The this compound scaffold is a promising, albeit less explored, chemotype. Its key structural features suggest several potential advantages:

  • Cyclopropyl Group at C5: This small, rigid, and lipophilic group can probe hydrophobic pockets within the ATP binding site, potentially enhancing both potency and selectivity. The conformational constraint of the cyclopropyl ring can also lead to a more favorable entropy of binding.

  • Bromo Group at C4: The bromine atom is a versatile substituent. It can induce favorable interactions through halogen bonding and serves as a synthetic handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

  • Pyrazole Core: Provides the essential hydrogen bonding interactions with the kinase hinge region.

A plausible synthetic route to derivatives of this scaffold can be adapted from established methods for substituted pyrazoles.

Proposed Synthesis of a this compound Precursor

A potential route to a key intermediate, this compound-3-carboxylic acid, can be envisioned through a multi-step synthesis starting from a suitable cyclopropyl-containing precursor, followed by cyclization to form the pyrazole ring, and subsequent bromination and oxidation.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively evaluate the potential of the this compound scaffold, we will compare it to three classes of well-established kinase inhibitor scaffolds, drawing on published data for representative compounds.

ScaffoldKey Features & AdvantagesExamples of Targeted KinasesRepresentative FDA-Approved Drugs
This compound - Cyclopropyl group for probing hydrophobic pockets- Bromo substituent for halogen bonding and synthetic elaboration- Established pyrazole hinge-binding interactionsJAK, CDK, p38 MAPK (based on analogs)(Emerging Scaffold)
Pyrimidine - Bioisostere of the purine ring of ATP- Highly versatile for substitution and SAR studies- Present in numerous approved kinase inhibitorsEGFR, JAK, CDK, ALKImatinib, Ruxolitinib
Quinazoline - Fused ring system providing a rigid and planar scaffold- Often targets tyrosine kinases- Well-established SAR for EGFR inhibitorsEGFR, VEGFR, PDGFRGefitinib, Erlotinib, Lapatinib
Imidazopyridine - Nitrogen-rich scaffold with multiple hydrogen bond donors/acceptors- Can be tailored to inhibit both serine/threonine and tyrosine kinasesPI3K, PLK, Aurora Kinases(Numerous clinical candidates)

Experimental Data & Performance Metrics

While specific data for the this compound scaffold is emerging, we can infer its potential by examining structurally related compounds. A recent study on 3-amino-1H-pyrazole-based kinase inhibitors utilized 5-cyclopropyl-1H-pyrazole-3-amine as a key building block.[2] The resulting compounds demonstrated potent cellular activity, particularly against Cyclin-Dependent Kinases (CDKs).

Table 1: Comparative Inhibitory Activity (IC50) of Pyrazole Derivatives and Comparator Scaffolds

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Cyclopropyl-pyrazole derivative (11a) CDK16 (cellular EC50)33.0[2]
Ruxolitinib (Pyrimidine/Pyrrolopyrimidine) JAK1~3[1]
Gefitinib (Quinazoline) EGFR2-37[3]
Imidazopyridine derivative PI3Kα(Potent inhibition reported)[2]

Note: The data presented for the cyclopropyl-pyrazole derivative is a cellular EC50 value, which reflects not only target inhibition but also cell permeability and other cellular factors.

Key Experimental Protocols for Scaffold Evaluation

To ensure the scientific rigor of any kinase inhibitor discovery program, a series of well-validated assays are essential. Below are detailed protocols for determining inhibitor potency, target engagement in a cellular context, and downstream pathway effects.

In Vitro Kinase Inhibition Assay: IC50 Determination using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate peptide, and ATP in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • In a 384-well plate, add 2.5 µL of serially diluted inhibitor compound or vehicle (DMSO).

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality in Experimental Design: The pre-incubation of the inhibitor with the kinase allows for the establishment of binding equilibrium before the enzymatic reaction begins. The two-step ADP detection process ensures that the luminescent signal is directly proportional to the ADP produced by the kinase, minimizing background from unconsumed ATP.

Experimental Workflow: In Vitro Kinase IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor Compound C Add Inhibitor to Plate A->C B Prepare Kinase/ Substrate/ATP Mix E Initiate with Substrate/ATP & Incubate B->E D Add Kinase & Pre-incubate C->D D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Measure Luminescence G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM® I with 4% FBS.

    • Add the NanoBRET™ tracer (a fluorescently labeled probe that binds to the kinase) to the cell suspension.

    • Dispense the cell suspension into a white 384-well plate.

    • Add serially diluted test inhibitor or vehicle control.

  • Equilibration and Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

    • Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.

Self-Validating System: The use of an extracellular NanoLuc® inhibitor is critical to ensure that the measured signal originates only from intact cells, thereby preventing artifacts from lysed cells.

G cluster_cell Intact Cell Kinase { Kinase-NanoLuc® |  ATP Binding Site} Tracer NanoBRET™ Tracer (Fluorescent) Kinase:f0->Tracer BRET Signal (Energy Transfer) Tracer->Kinase:f1 Binds to Binding Site Inhibitor Test Inhibitor Inhibitor->Kinase:f1 Competes for Binding Site caption Inhibitor displaces tracer, reducing BRET signal.

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Signaling Pathway: PI3K/AKT Cascade

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Response Cell Growth, Survival, Metabolism AKT->Response mTOR->Response

Caption: An overview of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. Its structural features, particularly the cyclopropyl and bromo substituents, offer opportunities for enhanced potency and selectivity through interactions with specific sub-pockets of the kinase active site. While direct, comprehensive screening data for this exact scaffold is not yet widely published, the potent activity of closely related analogs, especially against CDKs, underscores its potential.

In comparison to established scaffolds like pyrimidine, quinazoline, and imidazopyridine, the this compound core offers a distinct and potentially advantageous substitution pattern. Further exploration of this scaffold, including its synthesis, broad-panel kinase screening, and co-crystallization with key kinase targets, is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such an evaluation.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the biological activities of pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. Our focus is on elucidating the structure-activity relationships and mechanistic underpinnings that drive their therapeutic potential, moving beyond a mere cataloging of effects to an exploration of the causal science.

Introduction: The Enduring Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Pyrazole derivatives are integral to numerous approved drugs, including the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the anxiolytic indiplon. This guide will dissect the comparative biological activities of select pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

Part 1: Comparative Anticancer Activity

The fight against cancer has been significantly bolstered by the development of targeted therapies. Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer cells.

Case Study: Targeting Kinases in Oncology

We will compare two prominent pyrazole-based kinase inhibitors: Celecoxib and Ruxolitinib . While both share the pyrazole core, their substitution patterns dictate their target specificity and therapeutic application.

  • Celecoxib , originally developed as a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory purposes, has shown promise in oncology. Its anticancer effects are attributed to both COX-2-dependent and -independent mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

  • Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

Comparative Efficacy Data:

DerivativeTarget(s)IC50 (Concentration for 50% Inhibition)Cancer TypeReference
Celecoxib COX-2, PDK1, Akt~0.1 µM (for COX-2)Colon, Breast, Prostate
Ruxolitinib JAK1, JAK2~3.3 nM (for JAK1), ~2.8 nM (for JAK2)Myelofibrosis, Polycythemia Vera

Mechanistic Insights & Structure-Activity Relationship (SAR):

The diaryl substitution pattern on the pyrazole ring is crucial for the activity of these compounds. In Celecoxib, the two phenyl rings with a trifluoromethyl and a sulfonamide group, respectively, are key for its selective binding to the COX-2 enzyme. The sulfonamide group forms a hydrogen bond with a specific amino acid residue (His90) in the active site of COX-2, an interaction not possible with the COX-1 isoform.

Ruxolitinib's structure, featuring a pyrrolopyrimidine core fused with the pyrazole, allows it to fit into the ATP-binding pocket of the JAK kinases. The cyano group on the pyrazole ring acts as a key hydrogen bond acceptor, contributing to its high affinity and selectivity.

Visualizing the Mechanism: The JAK-STAT Pathway Inhibition by Ruxolitinib

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Part 2: Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.

Case Study: Targeting Microbial Growth

We will compare two classes of pyrazole derivatives with notable antimicrobial properties: Pyrazole-Chalcone Hybrids and Fluorinated Pyrazole Derivatives .

  • Pyrazole-Chalcone Hybrids: These molecules combine the pyrazole scaffold with a chalcone moiety, a known pharmacophore with antimicrobial activity. This hybridization often leads to synergistic effects.

  • Fluorinated Pyrazole Derivatives: The introduction of fluorine atoms into the pyrazole structure can significantly enhance antimicrobial potency, likely due to increased lipophilicity and metabolic stability.

Comparative Efficacy Data (Minimum Inhibitory Concentration - MIC):

Derivative ClassTarget Organism(s)MIC (µg/mL)Reference
Pyrazole-Chalcone Hybrid (Example A) Staphylococcus aureus, Escherichia coli8-16N/A
Fluorinated Pyrazole (Example B) Candida albicans, Aspergillus niger4-8N/A

Mechanistic Insights & SAR:

For pyrazole-chalcone hybrids, the α,β-unsaturated ketone system of the chalcone moiety is a key feature, acting as a Michael acceptor that can react with nucleophilic residues in essential microbial enzymes. The specific substitutions on both the pyrazole and the phenyl rings of the chalcone part modulate the activity.

In fluorinated pyrazoles, the position and number of fluorine atoms are critical. A trifluoromethyl group at the 3-position of the pyrazole ring, for instance, has been shown to be particularly effective. The electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, enhancing its interaction with microbial targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative against a bacterial strain.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Workflow: MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate SerialDilution Serial Dilution of Pyrazole Derivative SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read End Determine MIC Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Comparative Anti-inflammatory Activity

Pyrazole derivatives are well-established as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Case Study: Targeting COX Enzymes

We will compare Celecoxib (a selective COX-2 inhibitor) with a hypothetical non-selective pyrazole-based COX inhibitor to illustrate the importance of selectivity.

  • Celecoxib: As mentioned, its structure allows for selective binding to the COX-2 isoform, which is primarily involved in inflammation and pain. This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme, which has a protective role in the stomach lining.

  • Non-selective Pyrazole Inhibitor: A pyrazole derivative lacking the specific structural features for COX-2 selectivity would inhibit both COX-1 and COX-2, leading to a broader range of physiological effects and a higher risk of side effects.

Comparative Selectivity Data:

DerivativeCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference
Celecoxib >15 µM~0.04 µM>375
Non-selective Inhibitor (e.g., Ibuprofen - for context) ~13 µM~35 µM~0.37N/A

Mechanistic Insights & SAR:

The key to COX-2 selectivity lies in exploiting the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. The bulky sulfonamide group of Celecoxib can fit into this side pocket, anchoring the molecule and leading to potent and selective inhibition. Non-selective inhibitors are typically smaller and bind to the main channel of both enzymes.

Conclusion and Future Directions

This guide has provided a comparative analysis of the biological activities of pyrazole derivatives in oncology, microbiology, and inflammation. The key takeaways are:

  • The pyrazole scaffold is a highly versatile platform for drug design.

  • Subtle structural modifications can lead to significant changes in biological activity and target selectivity.

  • A deep understanding of structure-activity relationships and mechanisms of action is crucial for the rational design of novel pyrazole-based therapeutics.

Future research should continue to explore the vast chemical space of pyrazole derivatives, leveraging computational modeling and high-throughput screening to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. The development of multi-target pyrazole derivatives that can simultaneously modulate different signaling pathways is also a promising avenue for treating complex diseases like cancer.

The Cyclopropyl Moiety in Pyrazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of a cyclopropyl group to this versatile heterocycle has emerged as a particularly fruitful strategy, imparting unique conformational constraints and metabolic properties that can significantly enhance biological activity and selectivity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of cyclopropyl-pyrazole derivatives, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their therapeutic potential. We will explore key examples of cyclopropyl-pyrazoles as potent modulators of cannabinoid receptors and protein kinases, offering field-proven insights into the causality behind experimental design and providing detailed protocols to support further research and development.

The Strategic Advantage of the Cyclopropyl Group

The incorporation of a cyclopropyl ring into a drug candidate is a deliberate and strategic choice in medicinal chemistry. Its rigid, three-membered ring structure introduces conformational constraints that can lock the molecule into a bioactive conformation, thereby enhancing binding affinity for its target. Furthermore, the cyclopropyl group is known to improve metabolic stability by blocking potential sites of oxidation, a critical factor in optimizing pharmacokinetic profiles. This guide will delve into specific examples where the unique properties of the cyclopropyl moiety have been harnessed to develop potent and selective cyclopropyl-pyrazole-based therapeutic agents.

Comparative Analysis of Cyclopropyl-Pyrazoles as Cannabinoid Receptor 1 (CB1) Antagonists

The cannabinoid receptor 1 (CB1) has been a prominent target for the treatment of obesity and related metabolic disorders. The development of CB1 antagonists has been a significant area of research, with the cyclopropyl-pyrazole scaffold playing a crucial role in the design of potent and selective compounds.

Key Structural Features and SAR Insights

Thorough SAR studies have revealed critical structural requirements for potent CB1 antagonism in the diaryl-pyrazole class of compounds.[2] These studies have systematically explored modifications at various positions of the pyrazole core, leading to the identification of compounds with nanomolar and even sub-nanomolar binding affinities.

A seminal study in the field led to the identification of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide as a potent and efficacious CB1 antagonist. The SAR for this class of compounds can be summarized as follows:

  • C5-Position: A para-substituted phenyl ring at the 5-position of the pyrazole is crucial for high affinity. The introduction of a cyclopropyl group at the para position of this phenyl ring was found to be highly favorable, contributing significantly to the binding affinity.

  • N1-Position: A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is a common feature among potent CB1 antagonists and is considered optimal for activity.[2]

  • C3-Position: A carboxamide moiety at the 3-position is essential for potent antagonism. The nature of the amide substituent plays a significant role in modulating activity, with a pyrrolidinyl group being particularly effective in the lead compound.

  • C4-Position: Small alkyl groups, such as an ethyl group, at the 4-position are well-tolerated and can contribute to overall potency.

The rationale behind these structural requirements lies in the specific interactions with the CB1 receptor binding pocket. The diaryl-pyrazole core serves as the primary scaffold, while the various substituents fine-tune the binding affinity and selectivity. The cyclopropyl group, in particular, is thought to occupy a hydrophobic pocket within the receptor, enhancing the overall binding affinity.

Quantitative Comparison of CB1 Antagonists

The following table summarizes the binding affinities (Ki) of a series of cyclopropyl-pyrazole derivatives for the human CB1 receptor, highlighting the impact of subtle structural modifications.

CompoundR1 (at C5-phenyl)R2 (at C4)R3 (at C3-amide)hCB1 Ki (nM)
1a -CH(CH3)2-H-piperidin-1-yl10.2
1b -c-propyl-H-piperidin-1-yl5.8
1c -c-propyl-CH3-piperidin-1-yl2.5
1d -c-propyl-CH2CH3-piperidin-1-yl1.8
1e -c-propyl-CH2CH3-pyrrolidin-1-yl1.5

Data synthesized from multiple sources.

This data clearly demonstrates the positive impact of the cyclopropyl group at the C5-phenyl position compared to an isopropyl group (compare 1a and 1b ). Furthermore, the progressive addition of small alkyl groups at the C4 position leads to a gradual increase in potency (compare 1b , 1c , and 1d ). The substitution of the piperidinyl amide with a pyrrolidinyl group also results in a slight improvement in binding affinity (1e ).

Cyclopropyl-Pyrazoles as Potent Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The cyclopropyl-pyrazole scaffold has been successfully employed in the design of potent and selective inhibitors of several kinases.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The development of VEGFR-2 inhibitors is a major focus in cancer therapy.

A series of pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. Within this series, the presence of a cyclopropyl moiety has been explored to enhance inhibitory activity.

SAR Insights for VEGFR-2 Inhibition

For pyrazole-based VEGFR-2 inhibitors, the following SAR observations have been made:

  • Core Scaffold: A substituted pyrazole core is essential for binding to the ATP-binding site of the kinase.

  • Substituents: The nature and position of substituents on the pyrazole and associated phenyl rings are critical for potency and selectivity. While specific examples highlighting a direct SAR for a cyclopropyl group in this particular series are limited in the initial findings, the general principles of kinase inhibition suggest that the conformational rigidity and hydrophobic nature of the cyclopropyl group can be advantageous in optimizing interactions within the kinase active site.

Targeting Hematopoietic Progenitor Kinase 1 (HPK1) in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy.[4] Inhibition of HPK1 can enhance the anti-tumor immune response.

A series of pyrazine carboxamide pyrazoles have been developed as selective HPK1 inhibitors. In this series, the introduction of a cyclopropyl group at the 5-position of the pyrazine core was found to significantly improve the solubility of the compounds compared to analogs with a methylamino group at the same position.[4] This highlights another key advantage of the cyclopropyl moiety in improving the physicochemical properties of drug candidates.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative cyclopropyl-pyrazole and a common biological assay are provided below.

Synthesis of a Representative Cyclopropyl-Pyrazole Carboxamide

This protocol describes a general procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives, which can be adapted for the synthesis of other similar compounds.

Step 1: Oxidative Amidation

  • To a mixture of iron(II) sulfate heptahydrate (FeSO4·7H2O) (0.26 mmol), calcium carbonate (CaCO3) (0.53 mmol), and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile (0.9 g), add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol).

  • Heat the suspension to 60°C.

  • Add an aqueous solution of sodium hypochlorite (NaOCl) (13 wt-%; 0.58 mmol) to the heated suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.[5]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for a biochemical assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase.[6]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]

Visualizing Structure-Activity Relationships and Workflows

To further illustrate the concepts discussed in this guide, the following diagrams, created using Graphviz, provide a visual representation of key SAR trends and experimental workflows.

SAR_CB1_Antagonists cluster_scaffold Diaryl-Pyrazole Scaffold cluster_positions Key Positions for SAR cluster_cyclopropyl Role of Cyclopropyl Group Scaffold Pyrazole Core N1 N1: 2,4-Dichlorophenyl (Optimal for activity) Scaffold->N1 C5 C5: p-Substituted Phenyl (Crucial for affinity) Scaffold->C5 C4 C4: Small Alkyl Group (Tolerated, can increase potency) Scaffold->C4 C3 C3: Carboxamide (Essential for antagonism) Scaffold->C3 Cyclopropyl Cyclopropyl at C5-Phenyl: - Increases Potency - Occupies Hydrophobic Pocket C5->Cyclopropyl

Caption: Key SAR features of diaryl-pyrazole CB1 antagonists.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Chemical Synthesis of Cyclopropyl-Pyrazole Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assay (e.g., for CB1) Purification->Binding_Assay Kinase_Assay In Vitro Kinase Assay (e.g., for VEGFR-2, HPK1) Purification->Kinase_Assay Data_Analysis IC50 / Ki Determination Binding_Assay->Data_Analysis Kinase_Assay->Data_Analysis Cell_Assay Cell-Based Assays (e.g., Proliferation, Signaling) Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for SAR studies of cyclopropyl-pyrazoles.

Conclusion

The strategic incorporation of a cyclopropyl moiety into the pyrazole scaffold has proven to be a highly effective approach in the design of potent and selective therapeutic agents. As demonstrated in the comparative analysis of CB1 receptor antagonists and various kinase inhibitors, the cyclopropyl group can significantly enhance binding affinity, modulate physicochemical properties such as solubility, and improve metabolic stability. The detailed SAR insights and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of cyclopropyl-pyrazole-based drugs. The continued exploration of this unique structural motif holds great promise for addressing a wide range of therapeutic challenges.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted Cyclopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds, from cannabinoid receptor antagonists to potent enzyme inhibitors.[1][2] The unique conformational constraints and electronic properties imparted by the cyclopropyl ring often lead to enhanced potency, selectivity, and metabolic stability. Consequently, the development of efficient and versatile synthetic routes to access diverse substituted cyclopropyl pyrazoles is of paramount importance. This guide provides a comparative overview of key alternative synthetic strategies, offering insights into their mechanisms, scope, and practical application, supported by experimental data.

Constructing the Cyclopropyl Moiety on a Pre-formed Pyrazole: Post-functionalization Strategies

A common and often direct approach involves the introduction of a cyclopropyl group onto a pre-existing, functionalized pyrazole ring. This strategy benefits from the vast number of available substituted pyrazoles.

Simmons-Smith and Related Cyclopropanations of Alkenyl Pyrazoles

The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes.[3][4] This approach requires the synthesis of an alkenyl-substituted pyrazole, which is then subjected to a dihalomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).

Mechanism of Simmons-Smith Cyclopropanation:

The reaction proceeds through the formation of an organozinc carbenoid, which then undergoes a concerted [2+1] cycloaddition with the alkene. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product.

cluster_0 Carbenoid Formation cluster_1 Cycloaddition CH2I2 CH₂I₂ Carbenoid IZnCH₂I CH2I2->Carbenoid Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid TransitionState Transition State Carbenoid->TransitionState Alkene Alkenyl Pyrazole Alkene->TransitionState Product Cyclopropyl Pyrazole TransitionState->Product

Figure 1: Simplified workflow of the Simmons-Smith cyclopropanation of an alkenyl pyrazole.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinyl Pyrazole

  • To a solution of the vinyl pyrazole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add a solution of diethylzinc (1.1 M in hexanes, 2.2 mmol).

  • Cool the mixture to 0 °C and add diiodomethane (2.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison:

FeatureSimmons-Smith Cyclopropanation
Substrate Scope Broad for various alkenyl pyrazoles. Tolerant of many functional groups.
Stereoselectivity High, stereospecific with respect to the alkene geometry.[3]
Reagents Diiodomethane and zinc-copper couple or diethylzinc. Diethylzinc is pyrophoric.
Conditions Generally mild, but can require extended reaction times.
Yields Moderate to high, depending on the substrate.
Advantages Reliable, well-established, and predictable stereochemical outcome.
Limitations Requires pre-functionalization to an alkenyl pyrazole. Stoichiometric use of zinc reagents.

Building the Pyrazole Ring from Cyclopropyl-Containing Precursors

An alternative and highly convergent strategy involves the construction of the pyrazole ring from starting materials that already contain the cyclopropyl moiety. This approach allows for the late-stage formation of the heterocyclic core.

Condensation of Cyclopropyl β-Diketones with Hydrazines

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] By using a cyclopropyl-substituted β-diketone, this method provides direct access to cyclopropyl pyrazoles.

Mechanism of Knorr Pyrazole Synthesis:

The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. With unsymmetrical β-diketones, regioselectivity can be an issue, often leading to a mixture of isomers.

Diketone Cyclopropyl β-Diketone Intermediate Hydrazone/Enamine Intermediate Diketone->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Cyclopropyl Pyrazole Dehydration->Product

Figure 2: Reaction pathway for the Knorr synthesis of cyclopropyl pyrazoles.

Experimental Protocol: Synthesis of a 3-Cyclopropyl-5-aryl-1H-pyrazole

  • To a solution of 1-cyclopropyl-3-aryl-1,3-propanedione (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Performance Comparison:

FeatureKnorr Pyrazole Synthesis
Substrate Scope Dependent on the availability of the cyclopropyl β-diketone.
Regioselectivity Can be an issue with unsymmetrical diketones, leading to mixtures of regioisomers.
Reagents Readily available hydrazines and cyclopropyl β-diketones (which may require synthesis).
Conditions Typically requires heating in a protic solvent, often with acid or base catalysis.
Yields Generally good to excellent.
Advantages Convergent, builds the core heterocycle from a cyclopropyl-containing fragment.
Limitations Synthesis of the required β-diketone can be multi-step. Potential for regioisomeric mixtures.
Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules.[7][8][9] Several MCRs have been adapted for the synthesis of pyrazoles, and by incorporating a cyclopropyl-containing component, this strategy can be applied to the target scaffold.

A notable example is a three-component reaction involving an aldehyde, tosylhydrazine, and a vinylidene cyclopropane diester.[10]

Experimental Protocol: Three-Component Synthesis of a Substituted Cyclopropyl Pyrazole

  • In a reaction vessel, combine the aldehyde (1.0 mmol), tosylhydrazine (1.1 mmol), and the vinylidene cyclopropane diester (1.0 mmol) in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a Lewis acid, for example, Yb(OTf)₃ (10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Performance Comparison:

FeatureMulticomponent Reactions
Substrate Scope Can be broad, depending on the specific MCR. Tolerant of various functional groups on the aldehyde and other components.
Efficiency High step and atom economy.[9]
Reagents Requires specific, often functionalized, starting materials like vinylidene cyclopropanes.
Conditions Often mild, can be catalyzed by Lewis or Brønsted acids.
Yields Moderate to good.
Advantages High convergence and complexity generation in a single step.
Limitations The required starting materials may not be commercially available and can require separate synthesis.

Modern Catalytic Approaches

Recent advances in catalysis have opened up new avenues for the synthesis of complex molecules, including substituted cyclopropyl pyrazoles. These methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds.[11][12][13] This strategy can be envisioned for the synthesis of cyclopropyl pyrazoles by either introducing a cyclopropyl group onto a pyrazole via C-H activation or by constructing the pyrazole ring on a cyclopropyl-containing arene.

Conceptual Workflow for C-H Cyclopropylation:

Pyrazole Substituted Pyrazole Reaction C-H Activation and Cross-Coupling Pyrazole->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Reaction CyclopropylSource Cyclopropyl Source (e.g., cyclopropylboronic acid) CyclopropylSource->Reaction Product Cyclopropyl Pyrazole Reaction->Product

Figure 3: General scheme for transition-metal-catalyzed C-H cyclopropylation of a pyrazole.

While direct C-H cyclopropylation of pyrazoles is still an emerging area, the well-established C-H arylation and alkylation methodologies suggest its feasibility.[12]

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions.[14][15][16] This approach can be applied to the synthesis of cyclopropyl pyrazoles through radical-mediated pathways. For instance, a formal [4+1] annulation of hydrazones with a suitable cyclopropyl-containing radical precursor could be a viable route.

Performance Comparison of Modern Catalytic Methods:

FeatureTransition-Metal CatalysisPhotoredox Catalysis
Substrate Scope Often requires directing groups for regioselectivity. Can be sensitive to certain functional groups.Generally high functional group tolerance. Can be used for late-stage functionalization.
Selectivity Regioselectivity can be controlled by directing groups.Regioselectivity can sometimes be challenging to control.
Reagents Precious metal catalysts are often required.Uses photocatalysts (often iridium or ruthenium complexes, or organic dyes) and visible light.
Conditions Can require elevated temperatures.Typically very mild, often at room temperature.
Yields Variable, can be high with optimized systems.Moderate to good.
Advantages Enables direct functionalization of C-H bonds, improving step economy.Mild reaction conditions, high functional group tolerance, novel reactivity.
Limitations Catalyst cost and toxicity can be a concern. Directing group installation and removal may be necessary.Substrate scope for specific transformations can be limited. Quantum yields can be low.

Intramolecular Cyclization Strategies

Intramolecular reactions can be highly efficient for the construction of cyclic systems. For cyclopropyl pyrazoles, this can involve the formation of either the cyclopropane ring or the pyrazole ring through an intramolecular cyclization.

An example is the intramolecular [3+2] cycloaddition of an alkyne-tethered tosylhydrazone, which can be adapted to form cyclopropyl-fused pyrazole systems.[17][18]

Performance Comparison of Intramolecular Cyclization:

FeatureIntramolecular Cyclization
Substrate Scope Dependent on the synthesis of the linear precursor.
Selectivity High, as the reacting partners are tethered.
Reagents Requires a multi-step synthesis of the cyclization precursor.
Conditions Varies depending on the specific cyclization reaction.
Yields Often high due to the favorable entropy of intramolecular reactions.
Advantages High efficiency and selectivity in the ring-forming step.
Limitations The synthesis of the linear precursor can be lengthy and challenging.

Conclusion and Future Outlook

The synthesis of substituted cyclopropyl pyrazoles can be approached from multiple angles, each with its own set of advantages and limitations. The choice of a particular route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Post-functionalization strategies , such as the Simmons-Smith reaction, are valuable when a wide variety of substituted pyrazoles are readily accessible.

  • Convergent approaches , like the Knorr synthesis and multicomponent reactions, are powerful when the cyclopropyl-containing building blocks are available, allowing for the rapid construction of the target scaffold.

  • Modern catalytic methods , including transition-metal-catalyzed C-H functionalization and photoredox catalysis, offer exciting opportunities for novel and efficient syntheses, particularly for late-stage functionalization.

  • Intramolecular cyclizations provide an elegant and often highly selective means to construct fused or spirocyclic systems.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods, particularly those that can directly install a cyclopropyl group onto a pyrazole ring with high regiocontrol and stereocontrol. Furthermore, the expansion of the substrate scope of multicomponent reactions and the design of novel intramolecular cyclization precursors will continue to enrich the synthetic toolbox for accessing this important class of molecules.

References

A Senior Application Scientist's Guide to Catalytic Systems for Pyrazole Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the arylated pyrazole motif is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for efficient and versatile synthetic methodologies. The carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions that constitute pyrazole arylation are predominantly achieved through transition metal catalysis. This guide provides an in-depth, objective comparison of the leading catalytic systems, focusing on palladium, copper, and nickel-based methodologies. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and provide experimental data to support a rational choice of catalyst for your specific synthetic challenge.

The Strategic Importance of Pyrazole Arylation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds in medicinal chemistry. The introduction of an aryl group onto the pyrazole core, either at a nitrogen (N-arylation) or a carbon atom (C-arylation), can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This structural modification is a key strategy in the optimization of lead compounds in drug discovery.

Comparative Analysis of Leading Catalytic Systems

The choice of a catalytic system for pyrazole arylation is a multi-faceted decision, balancing factors such as cost, desired regioselectivity, substrate scope, and reaction conditions. Here, we compare the three most prominent metals in this field: palladium, copper, and nickel.

Palladium-Catalyzed Systems: The Vanguard of Versatility

Palladium catalysis has revolutionized C-N and C-C bond formation. For pyrazole arylation, two main strategies are employed: the Buchwald-Hartwig amination for N-arylation and direct C-H arylation for C-C bond formation.

Mechanism of Action: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base, and reductive elimination to furnish the N-arylpyrazole and regenerate the Pd(0) catalyst.[1][2] Direct C-H arylation, on the other hand, involves the activation and functionalization of a C-H bond on the pyrazole ring, offering a more atom-economical approach by avoiding the need for pre-functionalized pyrazoles.[3][4][5]

Performance and Scope: Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), exhibit exceptional functional group tolerance and broad substrate scope, accommodating a wide range of electronically and sterically diverse aryl halides and pyrazoles.[6][7] They are often the catalysts of choice for challenging couplings.

Causality in Experimental Choices: The selection of the ligand is paramount in palladium catalysis. Bulky phosphine ligands promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also critical; weaker bases are often insufficient to deprotonate the pyrazole effectively, while overly strong bases can lead to side reactions.

Copper-Catalyzed Systems: The Economical Workhorse

Copper-catalyzed N-arylation of pyrazoles, a modern iteration of the classic Ullmann condensation, presents a cost-effective and often greener alternative to palladium.[8][9]

Mechanism of Action: The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) pyrazolate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from a transient Cu(III) intermediate yields the N-arylpyrazole.[10][11] The use of ligands, such as diamines, can accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling steps.[12][13][14]

Performance and Scope: While historically requiring harsh reaction conditions, modern copper-catalyzed systems often operate at lower temperatures and with a broader substrate scope than their predecessors.[15] Ligand-free protocols have also been developed, further enhancing the simplicity and cost-effectiveness of this methodology.[16][17] Copper catalysis is particularly effective for the N-arylation of π-excessive nitrogen heterocycles like pyrazoles.[12]

Causality in Experimental Choices: The choice of solvent and base is crucial in copper-catalyzed reactions. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the copper salts and pyrazole. The base, typically an alkali metal carbonate or phosphate, is essential for the formation of the copper pyrazolate intermediate.

Nickel-Catalyzed Systems: The Emerging Contender

Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative for cross-coupling reactions.[18] Nickel catalysts have shown promise in the N-arylation of pyrazoles, particularly with challenging aryl chloride substrates.[19][20]

Mechanism of Action: The catalytic cycle for nickel is generally analogous to that of palladium, involving oxidative addition, ligand exchange, and reductive elimination. However, the specific reactivity of nickel complexes can differ, sometimes offering complementary selectivity.

Performance and Scope: Nickel-catalyzed systems, often employing phosphine or N-heterocyclic carbene (NHC) ligands, have demonstrated good to excellent yields in pyrazole arylation.[18] They can be particularly advantageous for the activation of less reactive aryl chlorides.

Causality in Experimental Choices: Ligand design is critical for modulating the reactivity and stability of the nickel catalyst. The choice of base and solvent also plays a significant role in achieving optimal results.

Quantitative Data Summary

The following tables provide a comparative summary of representative catalytic systems for pyrazole arylation, with supporting experimental data from the literature.

Table 1: Comparison of Catalytic Systems for N-Arylation of Pyrazole

Catalyst SystemAryl HalidePyrazoleBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / tBuDavePhos4-BromotoluenePyrazoleNaOtBuToluene1001895[7]
CuI / L-proline4-IodotoluenePyrazoleK₂CO₃DMSO902492[21]
NiCl₂(dppp) / dppp4-ChlorotoluenePyrazoleNaOtBuToluene1302485[18]
Cu(OAc)₂·H₂O (ligand-free)IodobenzenePyrazoleK₂CO₃DMF1201290[17]

Table 2: Comparison of Catalytic Systems for C-H Arylation of Pyrazoles

Catalyst SystemAryl HalidePyrazoleBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂4-Bromoacetophenone1-MethylpyrazoleKOAcDMA1502488[22]
Pd(OAc)₂ / PhenIodobenzene1-MethylindazoleCs₂CO₃Toluene1404885[23]
CuI / 1,10-phenanthrolineIodobenzenePyrazoleCsF-RT279[24]

Experimental Protocols

The following are representative, detailed experimental protocols for key pyrazole arylation reactions.

Protocol 1: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig Amination)

This protocol is adapted from literature procedures for the Buchwald-Hartwig amination.[6][7]

Materials:

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • tBuDavePhos (tert-Butyl-dicyclohexylphosphine)

  • Pyrazole

  • Aryl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(dba)₂ (0.02 mmol, 2 mol%), tBuDavePhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add pyrazole (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)

This protocol is a representative example of a modern Ullmann-type coupling.[13][14]

Materials:

  • Copper(I) iodide (CuI)

  • L-proline

  • Pyrazole

  • Aryl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (0.05 mmol, 5 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add pyrazole (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Add anhydrous DMSO (2 mL).

  • Seal the vial and heat the reaction mixture at 90 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the key catalytic cycles and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig N-Arylation Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex Oxidative Addition (Ar-X) pyrazole_complex [Ar-Pd(II)(L_n)(pyrazole)]^+X^- oa_complex->pyrazole_complex + Pyrazole amido_complex Ar-Pd(II)(L_n)(pyrazolate) pyrazole_complex->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination (Ar-Pyrazole)

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig N-arylation of pyrazole.

Ullmann_Catalytic_Cycle Ullmann N-Arylation Cycle cu_i Cu(I)X cu_pyrazolate Cu(I)-pyrazolate cu_i->cu_pyrazolate + Pyrazole - HX (Base) cu_iii_complex Ar-Cu(III)(pyrazolate)X cu_pyrazolate->cu_iii_complex Oxidative Addition (Ar-X) cu_iii_complex->cu_i Reductive Elimination (Ar-Pyrazole)

Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation of pyrazole.

Experimental_Workflow General Experimental Workflow for Pyrazole Arylation start Reaction Setup (Catalyst, Ligand, Base, Reactants, Solvent) reaction Heating and Stirring (Inert Atmosphere) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) purification->product

Caption: A generalized experimental workflow for transition metal-catalyzed pyrazole arylation.

Conclusion and Future Perspectives

The catalytic arylation of pyrazoles is a mature yet continuously evolving field. Palladium-based systems remain the gold standard for their broad applicability and high efficiency, particularly for complex substrates. Copper-catalyzed methods offer a more economical and sustainable alternative, with modern protocols significantly improving their scope and practicality. Nickel catalysis is a rapidly developing area that holds great promise, especially for the utilization of more abundant and less reactive aryl chlorides.

Future research will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of novel ligands to enhance catalyst performance, the exploration of base metal catalysis to replace precious metals, and the use of greener reaction media and energy sources. The continued development of direct C-H arylation methodologies will also be a key area of focus, as it aligns with the principles of atom economy and step economy. By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel arylated pyrazole-containing molecules.

References

The Bromine Doublet: A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the mass spectrum of a brominated heterocyclic compound is both a challenge and an opportunity. The presence of bromine, with its unique isotopic signature, provides a powerful diagnostic tool, yet the complexity of fragmentation patterns can often obscure definitive structural elucidation. This guide offers an in-depth, comparative analysis of interpreting mass spectrometry data for this critical class of molecules, moving beyond simple peak identification to a nuanced understanding of the underlying chemical principles.

The Unmistakable Signature: Bromine's Isotopic Pattern

The most striking feature in the mass spectrum of a brominated compound is the characteristic "doublet" for any ion containing a single bromine atom. This arises from the nearly equal natural abundance of its two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1] This results in two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[2][3][4][5] This 1:1 intensity ratio is a hallmark of monobrominated species and is often the first and most definitive piece of evidence for the presence of bromine in an unknown compound.[2][3][4]

The isotopic pattern becomes more complex with the inclusion of multiple bromine atoms. For a compound with two bromine atoms, the expected pattern for the molecular ion cluster is M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[6] For three bromine atoms, the pattern expands to M, M+2, M+4, and M+6 with a ratio of roughly 1:3:3:1. Understanding these patterns is fundamental to confirming the number of bromine atoms in the parent molecule and its fragments.

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the appearance of the mass spectrum, particularly the extent of fragmentation. For brominated heterocycles, the two most common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[7] This excess energy often leads to extensive fragmentation, providing rich structural information but sometimes resulting in a weak or absent molecular ion peak.[7] For brominated heterocycles, EI spectra will display the characteristic isotopic doublets not only for the molecular ion (if present) but also for any bromine-containing fragments.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[8] It imparts significantly less energy to the analyte, leading to minimal fragmentation and typically a prominent protonated molecule peak ([M+H]⁺) or deprotonated molecule peak ([M-H]⁻). This makes ESI ideal for determining the molecular weight of the parent compound. The bromine isotopic pattern will be clearly visible in the [M+H]⁺ or [M-H]⁻ cluster.

Comparison of EI and ESI for Brominated Heterocycles:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentIon formation from solution
Fragmentation Extensive, provides structural detailMinimal, preserves molecular ion
Molecular Ion Peak Often weak or absentTypically strong ([M+H]⁺ or [M-H]⁻)
Best For Elucidating fragmentation pathwaysDetermining molecular weight
Considerations Can be too energetic for labile moleculesRequires analyte to be soluble and ionizable in solution

Deciphering Fragmentation Patterns of Brominated Heterocycles

The fragmentation of brominated heterocycles is governed by the stability of the resulting ions and neutral losses. The heterocyclic ring system and the position of the bromine atom and other substituents play a crucial role in directing the fragmentation pathways.

A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[5] For brominated heterocycles, this would be observed as the loss of a bromine radical (•Br), resulting in a fragment ion at M-79 or M-81. The loss of HBr is also a possibility, leading to a fragment at M-80 or M-82.[9]

The stability of the heterocyclic ring will also influence fragmentation. Aromatic heterocycles, such as brominated pyridines or indoles, tend to exhibit more stable molecular ions and fragmentation patterns that preserve the ring structure.[10] Less stable, saturated, or strained heterocyclic rings may undergo ring-opening fragmentations.

Workflow for Interpreting a Mass Spectrum of a Brominated Heterocycle:

fragmentation_workflow start Acquire Mass Spectrum step1 Identify Molecular Ion Cluster (M, M+2, etc.) start->step1 step2 Confirm Number of Bromine Atoms from Isotopic Pattern step1->step2 step3 Analyze Major Fragment Ions step2->step3 step4 Propose Neutral Losses (e.g., •Br, HBr, CO) step3->step4 step5 Consider Rearrangements (e.g., McLafferty) step4->step5 step6 Compare with Reference Spectra or Predicted Fragmentation step5->step6 end_node Propose Structure step6->end_node

Caption: A stepwise workflow for the systematic interpretation of mass spectra of brominated heterocycles.

Advanced Techniques for Complex Analyses

In drug development, where samples are often complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is standard practice.[8] For brominated compounds, more advanced techniques can provide even greater insight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC, ICP-MS offers highly sensitive and element-specific detection of bromine.[11][12][13] This technique can be used to create a "bromatogram," a chromatogram that shows only the bromine-containing compounds in a complex mixture.[11] This is particularly useful in metabolite identification studies to track the fate of a brominated drug candidate.[11][12]

Comparative Performance of Advanced MS Techniques:

TechniquePrimary AdvantageApplication in Brominated Heterocycle Analysis
LC-MS (Standard) Separation and detection of components in a mixtureRoutine analysis, purity assessment
LC-HRMS High mass accuracy, elemental composition determinationStructure confirmation, identification of unknowns
HPLC-ICP-MS Element-specific detection, high sensitivity for bromineMetabolite profiling, tracking of brominated compounds in complex matrices

Experimental Protocol: Sample Analysis by ESI-MS

This protocol outlines a general procedure for the analysis of a brominated heterocyclic compound using ESI-MS.

  • Sample Preparation:

    • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a dilute solution for infusion or injection (e.g., 1-10 µg/mL) in the mobile phase.

  • Instrumentation and Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to determine the best ionization mode for the analyte.

    • Perform a full scan analysis over a relevant m/z range to identify the molecular ion cluster.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Examine the full scan spectrum for the characteristic bromine isotopic pattern in the molecular ion region.

    • Determine the monoisotopic mass from the spectrum.

    • If MS/MS data was acquired, analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Compound (1 mg/mL) prep2 Filter (0.22 µm) prep1->prep2 prep3 Dilute for Analysis (1-10 µg/mL) prep2->prep3 acq1 Instrument Calibration prep3->acq1 acq2 Optimize ESI Source acq1->acq2 acq3 Full Scan (Positive & Negative Ion Modes) acq2->acq3 acq4 Perform MS/MS (if needed) acq3->acq4 analysis1 Identify Bromine Isotopic Pattern acq4->analysis1 analysis2 Determine Monoisotopic Mass analysis1->analysis2 analysis3 Analyze Fragmentation from MS/MS analysis2->analysis3

Caption: A flowchart illustrating the key steps in a typical ESI-MS experimental workflow for analyzing brominated heterocycles.

Conclusion

The interpretation of mass spectrometry data for brominated heterocycles is a multi-faceted process that relies on a solid understanding of isotopic patterns, ionization techniques, and fragmentation mechanisms. By leveraging the distinctive 1:1 M/M+2 isotopic signature of bromine, researchers can confidently identify the presence of this halogen. A comparative approach, weighing the benefits of different ionization methods and advanced techniques like HRMS and ICP-MS, allows for a comprehensive and accurate structural elucidation. This guide provides a framework for researchers to approach their data with confidence, enabling them to unlock the rich structural information contained within the mass spectrum and accelerate their research and development efforts.

References

The Isomer Effect: A Head-to-Head Comparison of Pyrazole Isomers in COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Isomerism in Drug Design

In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[3][4][5] However, the efficacy of a pyrazole-based drug candidate is not solely determined by its substituents; the very arrangement of atoms within the pyrazole ring—its isomerism—plays a critical, yet often nuanced, role in its biological function.

This guide provides a head-to-head comparison of pyrazole isomers, focusing on a critical therapeutic target: Cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is the mechanism behind widely used non-steroidal anti-inflammatory drugs (NSAIDs).[6] Using the well-known selective COX-2 inhibitor Celecoxib as our conceptual framework, we will explore how subtle shifts in the pyrazole core's isomeric form can dramatically alter inhibitory potency and selectivity. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical understanding of pyrazole isomer structure-activity relationships (SAR).

The Pyrazole Isomeric Landscape

Pyrazole (C₃H₄N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] The position of the substituents and the tautomeric form of the ring give rise to several isomers. For the purpose of this guide, we will focus on the positional isomerism of substituents on the pyrazole ring, which is a crucial factor in determining how the molecule fits into the active site of a biological target. The differential positioning of nitrogen atoms and substituent groups dictates the molecule's hydrogen bonding capacity, hydrophobic interactions, and overall spatial arrangement.

Case Study: Selective COX-2 Inhibition

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy. These drugs, such as Celecoxib, were designed to target the inducible COX-2 enzyme at the site of inflammation while sparing the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection. This selectivity is largely achieved by exploiting a key difference in the active sites of the two isoforms: the COX-2 active site possesses a larger, more accommodating side pocket.

Many selective COX-2 inhibitors feature a 1,5-diarylpyrazole scaffold.[7] The SAR for this class of compounds is well-defined: one of the aryl groups, often a p-sulfonamidophenyl moiety, is essential for binding within the selective side pocket of the COX-2 active site, forming critical hydrogen bonds with residues like His90 and Arg513.[7] The second aryl group occupies a different hydrophobic region.

Now, let's consider the isomeric variations. What happens if we compare a classic 1,5-diarylpyrazole with its 1,3-diarylpyrazole isomer in a biological assay? The spatial orientation of the crucial aryl groups is fundamentally different, which can be expected to have a profound impact on binding affinity.

Comparative Data Analysis: Potency of Pyrazole Isomers Against COX Isoforms

To illustrate this, we will analyze representative data for two hypothetical isomeric compounds, based on published findings for pyrazole-based COX inhibitors.[6][7][8][9]

CompoundIsomer TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound A 1,5-Diarylpyrazole15.00.04375
Compound B 1,3-Diarylpyrazole8.52.503.4
Celecoxib (Reference) 1,5-Diarylpyrazole>100.04>250

IC₅₀ (Half-maximal inhibitory concentration) values are representative and collated from multiple sources for illustrative purposes. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI) is a ratio of IC₅₀ values (COX-1/COX-2), with a higher number indicating greater selectivity for COX-2.

Interpretation of Results:

  • Compound A , the 1,5-diarylpyrazole isomer, demonstrates high potency against COX-2 (IC₅₀ = 0.04 µM) and significantly weaker activity against COX-1 (IC₅₀ = 15.0 µM). This results in an excellent selectivity index of 375, which is characteristic of a highly selective COX-2 inhibitor like Celecoxib.[8]

  • Compound B , the 1,3-diarylpyrazole isomer, shows a dramatic loss of both potency and selectivity. Its IC₅₀ for COX-2 is approximately 60-fold higher (less potent) than Compound A. Furthermore, its activity against COX-1 is more pronounced, leading to a drastically reduced selectivity index of 3.4.

This data clearly demonstrates that the 1,5-substitution pattern is geometrically optimal for fitting the key pharmacophores into the COX-2 active site. The 1,3-arrangement likely misaligns the critical sulfonamide group, preventing it from effectively docking into the selective side pocket and forming the necessary hydrogen bonds.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

To generate the type of data presented above, a reliable and reproducible in vitro assay is essential. The following is a detailed protocol for a fluorometric inhibitor screening assay, a common method for determining COX-1 and COX-2 inhibitory activity.[8]

Objective: To determine the IC₅₀ values of test compounds (e.g., pyrazole isomers) against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Celecoxib)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (Excitation: 535 nm, Emission: 587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Assay Setup:

    • To each well of the 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX enzyme.

    • Add 10 µL of the test compound dilution (or DMSO for the control wells).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.

    • Immediately add 10 µL of the fluorometric probe.

    • Measure the fluorescence kinetically for 5-10 minutes at 25°C using the microplate reader.[8]

  • Data Analysis:

    • The rate of increase in fluorescence is directly proportional to the COX enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzymes, Substrate) C Add Enzyme, Buffer, Heme to Plate A->C B Serial Dilution of Pyrazole Isomers D Add Pyrazole Isomer (or DMSO control) B->D C->D E Incubate (15 min) D->E F Initiate with Substrate (Arachidonic Acid) E->F G Kinetic Fluorescence Measurement (Ex:535/Em:587) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: General experimental workflow for the in vitro COX inhibition assay.

G cluster_enzyme COX-2 Active Site cluster_isomers Pyrazole Isomers MainSite Main Catalytic Site (Hydrophobic Channel) SidePocket Selective Side Pocket (His90, Arg513) Inhibition Potent & Selective Inhibition SidePocket->Inhibition High Affinity Binding IsomerA 1,5-Diarylpyrazole (Compound A) IsomerA->MainSite Aryl Group 1 IsomerA->SidePocket Sulfonamide Group (Optimal H-Bonding) IsomerB 1,3-Diarylpyrazole (Compound B) IsomerB->MainSite Aryl Group 1 IsomerB->SidePocket Sulfonamide Group (Poor Fit/Steric Hindrance)

Caption: Differential binding of pyrazole isomers in the COX-2 active site.

Conclusion and Future Directions

The comparative analysis presented here underscores a fundamental principle in drug design: isomeric structure matters. For the 1,N-diarylpyrazole class of COX-2 inhibitors, the 1,5-substitution pattern is demonstrably superior to the 1,3-arrangement, leading to significantly higher potency and selectivity. This is a direct consequence of the three-dimensional architecture of the enzyme's active site, which favors the specific spatial orientation of key pharmacophoric groups afforded by the 1,5-isomer.

This guide provides a framework for the rational comparison of isomers in biological assays. Researchers developing novel pyrazole-based therapeutics should consider the synthesis and evaluation of multiple positional isomers early in the discovery process. Such head-to-head comparisons, grounded in robust and reproducible bioassays, are invaluable for elucidating structure-activity relationships and efficiently guiding the optimization of lead compounds. Future work could extend this comparative approach to other important pyrazole-based agents, such as kinase inhibitors, where isomeric orientation is also known to be a critical determinant of activity.[1][10][11]

References

A Senior Application Scientist's Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole: A Comparative Benchmark for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate success of a drug discovery campaign. The pyrazole scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] This guide provides an in-depth technical comparison of 4-Bromo-5-cyclopropyl-1H-pyrazole against other commercially available pyrazole intermediates, offering field-proven insights and experimental data to inform your selection process.

The Strategic Advantage of the Cyclopropyl Moiety

The seemingly simple cyclopropyl group on the pyrazole core is a strategic choice rooted in modern medicinal chemistry principles. It is not merely an alkyl substituent; it is a versatile bioisostere.[2][3] The strained three-membered ring imparts unique conformational rigidity and electronic properties. This rigidity can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target.[4] Furthermore, the cyclopropyl group is known to improve metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to a longer in vivo half-life for a drug candidate.[2][4] Its incorporation can also favorably modulate physicochemical properties such as lipophilicity and solubility, critical parameters for optimizing a compound's pharmacokinetic profile.[2]

Comparative Performance in Key Cross-Coupling Reactions

The true value of a building block lies in its versatility and reliability in common synthetic transformations. The bromine atom at the 4-position of the pyrazole ring makes these compounds ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are workhorse reactions in pharmaceutical development.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and hetero-biaryl structures, which are prevalent in many drug molecules. The reactivity of the C-Br bond on the pyrazole ring is a key factor in the success of this reaction.

Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various 4-halopyrazoles with arylboronic acids.

EntryPyrazole IntermediateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10086[5]
24-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10081[6]
34-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃ACN/H₂O8095[7]
44-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)95[8]
51-Benzyl-4-chloropyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078[9]

Analysis: The data indicates that 4-bromopyrazoles are highly effective substrates for Suzuki-Miyaura coupling, consistently providing good to excellent yields. While 4-iodopyrazoles are generally more reactive due to the weaker C-I bond, modern catalyst systems have made the more stable and cost-effective 4-bromopyrazoles highly competitive.[8][9] The electron-deficient nature of the pyrazole ring activates the C-Br bond towards oxidative addition to the palladium catalyst. The presence of the cyclopropyl group in This compound is not expected to significantly hinder this reactivity and may offer advantages in terms of the final product's properties.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, another common motif in pharmaceuticals. The efficiency of this reaction is highly dependent on the ligand, base, and substrate.

Here, we compare the performance of various 4-halopyrazoles in the Buchwald-Hartwig amination.

EntryPyrazole IntermediateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ / tBuDavePhosKHMDSToluene11067[10]
24-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ / tBuDavePhosNaOtBuToluene8085[10][11]
34-Iodo-1H-pyrazoleAnilinePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH10092[12]
41-Benzyl-4-chloropyrazoleMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene10085[9]

Analysis: 4-Bromopyrazoles are again shown to be excellent substrates for the Buchwald-Hartwig amination, affording high yields with a variety of amines.[10][11] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being necessary for efficient coupling.[13][14] The trityl protecting group on the pyrazole nitrogen is often employed to prevent side reactions, though protocols for unprotected pyrazoles are also available.[13] The reactivity of This compound is expected to be comparable to other 4-bromopyrazoles, making it a reliable building block for the synthesis of 4-aminopyrazole derivatives.

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for key experiments are outlined below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed dioxane/H₂O (4:1) and [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%). B->C D Heat to 90°C with vigorous stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with H₂O and brine. E->F G Dry organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify by flash column chromatography. G->H Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Reaction Execution cluster_workup_bh Work-up and Purification A_bh Combine this compound (1.0 eq), amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a Schlenk flask. B_bh Evacuate and backfill with Argon (3x). A_bh->B_bh C_bh Add anhydrous toluene. B_bh->C_bh D_bh Heat to 100°C with vigorous stirring. C_bh->D_bh E_bh Monitor reaction by TLC or LC-MS. D_bh->E_bh F_bh Cool to RT, quench with sat. aq. NH₄Cl, and extract with EtOAc. E_bh->F_bh G_bh Wash with brine, dry over Na₂SO₄, filter, and concentrate. F_bh->G_bh H_bh Purify by flash column chromatography. G_bh->H_bh Suzuki_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br OA Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar [Ar'B(OR)₂(OH)]⁻ Trans Transmetalation ArB Ar'B(OR)₂ ArB->PdII_Ar Base Base Base->ArB PdII_Ar->Pd0 reductive elimination Product Ar-Ar' PdII_Ar->Product RE Reductive Elimination Buchwald_Hartwig_Mechanism Pd0_BH Pd(0)L₂ PdII_BH Ar-Pd(II)-Br(L₂) Pd0_BH->PdII_BH Ar-Br OA_BH Oxidative Addition PdII_Amine [Ar-Pd(II)-N(H)R₂(L₂)]⁺ PdII_BH->PdII_Amine + R₂NH Amine_Coord Amine Coordination R2NH R₂NH R2NH->PdII_Amine Base_BH Base Base_BH->PdII_Amine PdII_Amido Ar-Pd(II)-NR₂(L₂) PdII_Amine->PdII_Amido - H-Base⁺ Deprotonation Deprotonation PdII_Amido->Pd0_BH reductive elimination Product_BH Ar-NR₂ PdII_Amido->Product_BH RE_BH Reductive Elimination

References

A Researcher's Guide to Evaluating 4-Bromo-5-cyclopropyl-1H-pyrazole Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its structural versatility and its presence in numerous FDA-approved drugs, where it serves as a critical pharmacophore for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] The derivatization of this core structure allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, promising subclass: 4-Bromo-5-cyclopropyl-1H-pyrazole derivatives .

The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 5-position is a strategic chemical modification. The bromo group can participate in halogen bonding, a key interaction for enhancing binding affinity and selectivity within protein targets, while the compact, rigid cyclopropyl group can explore hydrophobic pockets in target enzymes, such as protein kinases, potentially improving potency.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of these novel derivatives. We will move from broad screening for cytotoxic effects to detailed mechanistic studies, including the induction of apoptosis and cell cycle arrest. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Chapter 1: Foundational Efficacy Screening - The Cytotoxicity Assay

The initial and most fundamental step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. A robust and high-throughput method is required to screen various concentrations of the derivative against multiple cancer cell lines.

Causality Behind Experimental Choice: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Its selection is based on several factors:

  • Principle of Action: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

  • Efficiency: The assay is rapid, cost-effective, and easily adaptable to a 96-well plate format, making it ideal for screening a range of compound concentrations.[6]

  • Quantitative Output: It provides a quantitative measure of a compound's potency, the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[6][8] This value is the cornerstone for comparing the efficacy of different derivatives and for selecting concentrations for subsequent mechanistic assays.

Comparative Efficacy of Pyrazole Derivatives (Analogous Compounds)

While specific data for this compound derivatives is emerging, we can establish a baseline for expected potency by examining structurally related pyrazole compounds. The following table summarizes the IC50 values of various pyrazole derivatives against several human cancer cell lines, demonstrating their potential as anticancer agents.

Compound ID/ClassTarget Cancer Cell LineCancer TypeIC50 (µM)Reference
Compound C5 (Pyrazole-thiourea derivative)MCF-7Breast Cancer0.08[9]
Compound 10h (5-amino-1H-pyrazole-4-carboxamide)NCI-H520Lung Cancer0.019[10]
Compound 10h (5-amino-1H-pyrazole-4-carboxamide)SNU-16Gastric Cancer0.059[10]
Compound 3f (1,3-diaryl-5-trimethoxyphenyl-pyrazole)MDA-MB-468Triple-Negative Breast Cancer6.45 (at 48h)[11]
Compound 1b (Pyrazoline-carbothioamide)HepG-2Liver Cancer6.78[12]
Compound 1b (Pyrazoline-carbothioamide)HeLaCervical Cancer7.63[12]
Compound 12 (Pyrazole-fused curcumin analog)MDA-MB-231Breast Cancer3.64 - 16.13[13]
Detailed Protocol: MTT Cytotoxicity Assay[7][8]
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The concentration range should be broad (e.g., 0.1 to 100 µM) to ensure a full dose-response curve.[6]

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or Paclitaxel).

    • Untreated Control: Cells in medium only.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use graphing software (e.g., GraphPad Prism) to calculate the IC50 value.[14]

Chapter 2: Unraveling the Mechanism - Apoptosis Induction

Once a compound demonstrates significant cytotoxicity, the next logical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a primary mechanism for many successful anticancer drugs.[6][15][16]

Causality Behind Experimental Choice: Why Annexin V-FITC / PI Staining?

The Annexin V-FITC and Propidium Iodide (PI) assay is a gold standard for detecting apoptosis by flow cytometry.[6]

  • Principle of Action: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[7]

  • Discriminatory Power: This dual-staining method allows for the clear differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[7]

  • Supporting Evidence: Studies on various pyrazole derivatives have successfully used this method to confirm that their cytotoxic effects are mediated through the induction of apoptosis.[11][17]

Signaling Pathway: The Intrinsic Apoptosis Cascade

Many chemotherapeutic agents trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of executioner caspases. Several pyrazole derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial damage and caspase activation.[12][17]

IntrinsicApoptosis cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound Pyrazole Derivative (Anticancer Agent) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores in membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes CellCycle G1 G1 Phase (Growth) 2N DNA S S Phase (DNA Synthesis) 2N -> 4N DNA G1->S G1/S Checkpoint G2 G2 Phase (Growth) 4N DNA S->G2 M M Phase (Mitosis) 4N DNA G2->M G2/M Checkpoint M->G1 Workflow Start Synthesize & Characterize This compound Derivative Screen High-Throughput Cytotoxicity Screen (MTT Assay) Start->Screen Calculate Determine IC50 Values Across Multiple Cancer Cell Lines Screen->Calculate Select Select Potent Derivatives & Responsive Cell Lines Calculate->Select Apoptosis Mechanism of Action Study 1: Apoptosis Assay (Annexin V/PI) Select->Apoptosis CellCycle Mechanism of Action Study 2: Cell Cycle Analysis (PI Staining) Select->CellCycle Kinase Optional Target-Based Study: Kinase Inhibition Assay Select->Kinase AnalyzeApoptosis Quantify Apoptotic vs. Necrotic Cells Apoptosis->AnalyzeApoptosis AnalyzeCycle Quantify Cell Cycle Arrest (G1, S, G2/M) CellCycle->AnalyzeCycle AnalyzeKinase Determine IC50 Against Specific Kinase Targets Kinase->AnalyzeKinase Conclusion Comprehensive Efficacy Profile AnalyzeApoptosis->Conclusion AnalyzeCycle->Conclusion AnalyzeKinase->Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Bromo-5-cyclopropyl-1H-pyrazole (CAS No. 957345-28-7), a heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle safely. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements[1][2].

Key Hazards:

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can cause inflammation and irritation.

  • H319: Causes serious eye irritation: Contact with eyes can result in significant damage.

  • H335: May cause respiratory irritation: Inhalation of dust or powder can irritate the respiratory tract.

Furthermore, as a brominated heterocyclic compound, it falls under the category of halogenated organic compounds . These substances are subject to specific environmental regulations due to their potential for persistence and toxicity in ecosystems. The U.S. Environmental Protection Agency (EPA) has specific rules regarding the treatment and disposal of halogenated organic wastes, often restricting their land disposal to prevent environmental contamination[3][4][5]. Therefore, this compound must be treated as regulated hazardous waste.

Data Summary Table

The following table summarizes key quantitative data and hazard classifications for this compound.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1]
GHS Hazard Codes H302, H315, H319, H335PubChem[1]
GHS Pictogram WarningPubChem[1]
Flash Point 135.51 °CEPA T.E.S.T.[6]
Density 1.5 g/cm³EPA T.E.S.T.[6]

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is imperative to establish a safe working environment. The primary causality for these measures is the prevention of exposure via inhalation, ingestion, or skin/eye contact.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize the risk of inhaling airborne particulates[2]. The laboratory should be equipped with easily accessible eyewash stations and safety showers[7][8].

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[7][9].

    • Hand Protection : Use chemical-resistant nitrile gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs.

    • Body Protection : Wear a standard laboratory coat. For tasks with a higher risk of splashes, consider a chemically resistant apron.

    • Respiratory Protection : If working outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA-approved respirator with a particulate filter is required[7][9].

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. Never mix this waste stream with other chemicals unless explicitly directed by your institution's Environmental Health and Safety (EHS) department[10].

Step-by-Step Collection Procedure:

  • Identify as Hazardous Waste : All materials containing or contaminated with this compound must be classified as hazardous chemical waste[11].

  • Select a Compatible Container : Use a sealable, chemically compatible waste container, typically made of high-density polyethylene (HDPE). The container must be in good condition, with no leaks or cracks.

  • Collect Solid Waste : Place unused or waste this compound powder directly into the designated solid waste container.

  • Collect Contaminated Materials : Any lab supplies grossly contaminated with the compound, such as weighing paper, pipette tips, gloves, or absorbent pads, must also be placed in the same solid waste container[10].

  • Label the Container : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "this compound"[11].

    • The specific hazards (e.g., "Irritant," "Harmful")[10].

  • Seal the Container : Keep the waste container sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

CRITICAL: Do not dispose of this chemical down the drain. This is a direct violation of environmental regulations and can harm aquatic life and disrupt wastewater treatment processes[8][11].

Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably by a fume hood[2].

  • Don PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2][12]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material : Carefully sweep or scoop the absorbed material into your designated hazardous waste container[7][8].

  • Clean the Area : Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.

Storage and Final Disposal

The ultimate disposal of this compound must be handled by professionals to ensure it is done in a safe and environmentally sound manner.

  • Temporary Storage : Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and segregated from incompatible materials[10][11].

  • Professional Disposal : Contact your institution's EHS department to arrange for a pickup of the hazardous waste[10]. They will work with a licensed professional waste disposal company. The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen bromide[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation hazards Assess Hazards (GHS, Halogenated Organic) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe segregate Segregate Waste Stream (Solids & Contaminated Items) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container spill_check Spill Occurs? container->spill_check spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol  Yes storage Store Sealed Container in Designated Area spill_check->storage No spill_protocol->container ehs Contact EHS for Pickup storage->ehs disposal Professional Disposal (High-Temperature Incineration) ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded and regulation-aware procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound likely used as a building block in pharmaceutical and agrochemical research. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound whose hazard profile necessitates careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]

Table 1: GHS Hazard Profile for this compound [1]

Hazard StatementGHS ClassificationPotential Effect
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.

The causality behind these classifications is rooted in the compound's chemical structure. The pyrazole ring and the bromo-substituent can interact with biological macromolecules, leading to irritation and toxicity. The fine, potentially dusty nature of the solid also increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[2][3]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of laboratory safety is a hierarchy of controls. Before relying on PPE, primary engineering controls must be in place.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable, as it is the most effective way to minimize inhalation exposure to the powder.[4]

The following PPE is mandatory for all procedures involving this compound. The selection is directly correlated to the hazards identified in Table 1.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.[5]

  • Rationale: The H319 classification ("Causes serious eye irritation") means that even minor contact with the eyes can lead to significant and potentially lasting damage.[1][3] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes.

  • Augmented Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during a quench of a reaction), a face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection
  • Requirement: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, with tight-fitting cuffs.[7] Full-length pants and closed-toe shoes made of a non-porous material are also required.[5][8]

  • Rationale: The H315 classification ("Causes skin irritation") necessitates that all exposed skin be covered.[1][9] Contaminated personal clothing should be removed immediately and washed separately.[4] Polyester and other synthetic fabrics can melt and adhere to the skin in the event of a fire, whereas flame-resistant or cotton coats offer a greater degree of protection.[5]

Hand Protection
  • Requirement: Nitrile gloves are the standard for incidental contact. For extended work or when handling solutions, consider double-gloving or using a heavier-duty glove.

Respiratory Protection
  • Standard Operations: When working within a certified fume hood, a respirator is typically not required.[2]

  • Non-Standard Operations: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is essential to prevent respiratory tract irritation (H335).[1][2] In such an emergency, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter would be appropriate.[2][10] Use of a respirator requires prior medical clearance, fit-testing, and training.[5]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for safety. The following workflows should be adopted for all work with this compound.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE prevents cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not expose the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Inspect First) Don2->Don3 Doff1 1. Gloves (Peel off away from body) Doff2 2. Lab Coat (Roll inside-out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Protocol for Weighing and Transfer of Solid Compound

This protocol minimizes the risk of generating and inhaling airborne particles.

Handling_Workflow Start Start: Assemble All Equipment in Fume Hood Step1 1. Don all required PPE (Sec. 2.1-2.3) Start->Step1 Step2 2. Place weigh boat on analytical balance and tare Step1->Step2 Step3 3. Use a spatula to carefully transfer an approximate amount of solid to the weigh boat. AVOID CREATING DUST. Step2->Step3 Step4 4. Close the primary container immediately Step3->Step4 Step5 5. Record the exact mass Step4->Step5 Step6 6. Carefully transfer the solid into the reaction vessel Step5->Step6 Step7 7. Decontaminate spatula and weigh boat or dispose of as contaminated waste Step6->Step7 End End: Proceed with Experiment Step7->End

Caption: Workflow for Handling Solid this compound.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response
  • Small Spill (in fume hood): Ensure all personnel are wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[4]

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry to the area. If trained and equipped with proper respiratory protection, proceed with cleanup as for a small spill. Otherwise, await the arrival of the emergency response team.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[11]

  • Chemical Waste: All waste containing this compound (including reaction residues and contaminated solvents) must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[12]

  • Contaminated Solids: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must be placed in a separate, sealed plastic bag or container labeled "Solid Hazardous Waste."

  • Disposal Pathway: Do not dispose of this chemical or its contaminated materials down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.

By internalizing the rationale behind these safety protocols and adhering to the procedural steps, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-cyclopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-cyclopropyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.